molecular formula C25H48FO5P B571607 O-7460 CAS No. 1572051-31-0

O-7460

Número de catálogo: B571607
Número CAS: 1572051-31-0
Peso molecular: 478.6 g/mol
Clave InChI: ZLEFMXNNQCABDB-SEYXRHQNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

O-7460 is a fluorophosphonate compound identified as a potent and selective inhibitor of diacylglycerol lipase-alpha (DAGLα), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) . By inhibiting DAGLα (IC₅₀ = 690 nM against human recombinant DAGLα), this compound effectively reduces 2-AG levels in cellular environments, as demonstrated in mouse neuroblastoma N18TG2 cells . This compound exhibits excellent selectivity, showing no significant activity against monoacylglycerol lipase (MAGL) or fatty acid amide hydrolase at concentrations below 10 µM, and has no measurable affinity for human CB1 or CB2 cannabinoid receptors (Kᵢ > 10 µM) . This compound has been validated in vivo, where systemic administration in mice led to a dose-dependent reduction in the intake of a high-fat diet and a subsequent modest decrease in body weight . These properties make this compound a valuable pharmacological tool for researchers investigating the physiological and pathological roles of 2-AG signaling in processes such as energy balance, feeding behavior, and neuroplasticity .

Propiedades

IUPAC Name

[1-[fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48FO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(27)31-24(21-29-23(2)3)22-30-32(4,26)28/h12-13,23-24H,5-11,14-22H2,1-4H3/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEFMXNNQCABDB-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(C)C)COP(=O)(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(C)C)COP(=O)(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48FO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347655
Record name 1-{[Fluoro(methyl)phosphoryl]oxy}-3-isopropoxy-2-propanyl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1572051-31-0
Record name 1-{[Fluoro(methyl)phosphoryl]oxy}-3-isopropoxy-2-propanyl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

O-7460: A Technical Guide to its Mechanism of Action as a Diacylglycerol Lipase Alpha Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of O-7460, a selective inhibitor of diacylglycerol lipase alpha (DAGLα). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanism of Action: Selective Inhibition of DAGLα

This compound is a fluorophosphonate compound that acts as a selective inhibitor of diacylglycerol lipase alpha (DAGLα), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[1] 2-AG is a critical signaling molecule that functions as a retrograde messenger, modulating neurotransmitter release by activating presynaptic cannabinoid type 1 (CB1) receptors.

The inhibitory activity of this compound on DAGLα is potent and selective. It demonstrates significantly weaker inhibition of other enzymes involved in endocannabinoid metabolism, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), and shows no affinity for CB1 or CB2 receptors.[1] This selectivity makes this compound a valuable pharmacological tool for investigating the specific roles of 2-AG in various physiological and pathological processes.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound's inhibitory activity.

Target Enzyme/ReceptorParameterValueSpeciesReference
Diacylglycerol Lipase α (DAGLα)IC50690 nMHuman[1]
Monoacylglycerol Lipase (MAGL)IC50> 10 µMHuman[1]
Fatty Acid Amide Hydrolase (FAAH)IC50> 10 µMRat Brain[1]
Cannabinoid Receptor 1 (CB1)Ki> 10 µM-[1]
Cannabinoid Receptor 2 (CB2)Ki> 10 µM-[1]

Signaling Pathway Modulation

This compound exerts its effects by disrupting the normal signaling cascade of 2-AG. In a typical neuronal synapse, the synthesis of 2-AG is initiated by the activation of postsynaptic Gq-coupled receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate diacylglycerol (DAG). DAGLα then hydrolyzes DAG to produce 2-AG.

By inhibiting DAGLα, this compound prevents the formation of 2-AG, thereby reducing its availability to act on presynaptic CB1 receptors. This leads to a decrease in the retrograde suppression of neurotransmitter release, effectively enhancing synaptic transmission.

O7460_Signaling_Pathway CB1 CB1 Receptor Neurotransmitter_Release Neurotransmitter Release CB1->Neurotransmitter_Release Receptor Gq-coupled Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG Two_AG 2-AG DAG->Two_AG DAGL_alpha DAGLα DAGL_alpha->DAG Hydrolyzes O7460 This compound O7460->DAGL_alpha Inhibits Two_AG->CB1 Activates

Caption: this compound inhibits DAGLα, blocking 2-AG synthesis and CB1 receptor activation.

Experimental Protocols

The following methodologies are based on the key experiments used to characterize the mechanism of action of this compound.

Diacylglycerol Lipase Activity Assay

Objective: To determine the inhibitory potency of this compound on DAGLα.

Methodology:

  • Enzyme Source: Homogenates of cells overexpressing human DAGLα.

  • Substrate: A radiolabeled or fluorescently tagged diacylglycerol analogue.

  • Incubation: The enzyme source is incubated with the substrate in the presence of varying concentrations of this compound or vehicle control.

  • Detection: The formation of the product (2-AG analogue) is quantified using techniques such as thin-layer chromatography followed by radioisotope detection or fluorescence measurement.

  • Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cannabinoid Receptor Binding Assay

Objective: To assess the affinity of this compound for CB1 and CB2 receptors.

Methodology:

  • Receptor Source: Membranes from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: A high-affinity radiolabeled cannabinoid receptor agonist or antagonist (e.g., [3H]CP55,940).

  • Competition Assay: The receptor membranes are incubated with the radioligand and increasing concentrations of this compound.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Ki values are determined from the IC50 values obtained in the competition binding curves using the Cheng-Prusoff equation.

Experimental Workflow for Characterizing this compound

The logical workflow for characterizing a novel DAGLα inhibitor like this compound involves a series of in vitro and in vivo experiments to establish its mechanism, selectivity, and physiological effects.

O7460_Workflow Start Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening: DAGLα Inhibition Assay Start->In_Vitro_Screening Selectivity_Panel Selectivity Profiling: - MAGL Assay - FAAH Assay - CB1/CB2 Binding In_Vitro_Screening->Selectivity_Panel Potent Hit Cell_Based_Assays Cell-Based Assays: Measurement of 2-AG levels Selectivity_Panel->Cell_Based_Assays Selective Hit In_Vivo_Studies In Vivo Studies: - Pharmacokinetics - Behavioral Models - Metabolic Studies Cell_Based_Assays->In_Vivo_Studies Cellular Activity Mechanism_Confirmation Mechanism of Action Confirmed In_Vivo_Studies->Mechanism_Confirmation Physiological Effects

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of DAGLα. Its mechanism of action is centered on the reduction of 2-arachidonoylglycerol biosynthesis, a key endocannabinoid involved in retrograde synaptic signaling. This targeted action, coupled with its lack of direct interaction with cannabinoid receptors, establishes this compound as a precise tool for elucidating the multifaceted roles of 2-AG signaling in health and disease. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this and similar compounds.

References

O-7460: A Selective Inhibitor of Diacylglycerol Lipase α (DAGLα) and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-7460 is a novel, potent, and selective inhibitor of diacylglycerol lipase α (DAGLα), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By selectively targeting DAGLα, this compound offers a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the 2-AG signaling pathway. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound, with a focus on its potential therapeutic applications, particularly in the context of metabolic disorders such as obesity.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including appetite, pain sensation, mood, and memory. The two primary endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). 2-AG is the most abundant endocannabinoid in the central nervous system and is a full agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2)[1]. The synthesis of 2-AG is primarily catalyzed by the enzyme diacylglycerol lipase α (DAGLα) through the hydrolysis of diacylglycerol (DAG).

Given the significant role of 2-AG in various physiological and pathological conditions, the development of selective inhibitors for its synthesizing enzymes is of great interest for both basic research and therapeutic applications. This compound has emerged as a key pharmacological tool for these purposes.

Mechanism of Action

This compound is a fluorophosphonate-based inhibitor that selectively targets the active site of DAGLα. Its mechanism involves the formation of a stable, covalent bond with the serine nucleophile in the enzyme's active site, leading to irreversible inhibition. This targeted inhibition of DAGLα leads to a reduction in the biosynthesis of 2-AG, thereby downregulating endocannabinoid signaling in tissues where DAGLα is the predominant 2-AG synthetic enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target Enzyme/ReceptorAssay TypeSpeciesIC50 / KiReference
DAGLα Enzymatic AssayHuman (recombinant)690 nM [2][3]
Monoacylglycerol Lipase (MAGL)Enzymatic AssayCOS-7 cells / Human> 10 µM[2][3]
Fatty Acid Amide Hydrolase (FAAH)Enzymatic AssayRat brain> 10 µM[2][3]
Cannabinoid Receptor 1 (CB1)Radioligand BindingHuman (recombinant)> 10 µM[2][3]
Cannabinoid Receptor 2 (CB2)Radioligand BindingHuman (recombinant)> 10 µM[2][3]

Table 2: In Vivo Effects of this compound in Mice

ParameterAnimal ModelDosing (i.p.)Observation PeriodEffectReference
High-Fat Diet IntakeMice0 - 12 mg/kg14 hoursDose-dependent inhibition[2][3]
Body WeightMice12 mg/kgPost-14h observationSlight but significant reduction[2][3]

Signaling Pathway

The canonical signaling pathway for 2-AG synthesis involves the activation of Gq-coupled receptors, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG then serves as the substrate for DAGLα to produce 2-AG. 2-AG acts as a retrograde messenger, diffusing from the postsynaptic to the presynaptic terminal to activate CB1 receptors, ultimately suppressing neurotransmitter release.

DAGL_signaling_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle triggers release GPCR Gq-coupled Receptor PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DAGLa DAGLα DAG->DAGLa substrate TwoAG 2-AG DAGLa->TwoAG produces TwoAG->CB1 activates O7460 This compound O7460->DAGLa inhibits

Caption: Simplified signaling pathway of 2-AG synthesis and the inhibitory action of this compound.

Experimental Protocols

In Vitro DAGLα Inhibition Assay
  • Enzyme Source: Human recombinant DAGLα expressed in a suitable host system.

  • Substrate: A suitable diacylglycerol analog that allows for the detection of lipase activity, such as a fluorescently labeled DAG.

  • Procedure:

    • The recombinant DAGLα is pre-incubated with varying concentrations of this compound (or vehicle control) in a suitable buffer (e.g., Tris-HCl) for a defined period to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the DAG substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence spectroscopy).

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Assay for 2-AG Production
  • Cell Line: Mouse neuroblastoma N18TG2 cells, which endogenously express DAGLα.

  • Stimulus: Ionomycin, a calcium ionophore that stimulates 2-AG production.

  • Procedure:

    • N18TG2 cells are cultured to a suitable confluency.

    • The cells are pre-incubated with this compound (e.g., 10 µM) or vehicle for a defined period.

    • The cells are then stimulated with ionomycin to induce 2-AG synthesis.

    • After stimulation, the reaction is quenched, and lipids are extracted from the cells.

    • The levels of 2-AG in the lipid extracts are quantified using liquid chromatography-mass spectrometry (LC-MS).

In Vivo High-Fat Diet Intake Study in Mice
  • Animals: Male mice of a suitable strain (e.g., C57BL/6).

  • Diet: A palatable high-fat diet.

  • Procedure:

    • Mice are habituated to the experimental conditions and the high-fat diet.

    • On the day of the experiment, mice are fasted for a short period to ensure robust feeding behavior.

    • This compound is administered intraperitoneally (i.p.) at various doses (e.g., 0, 3, 6, 12 mg/kg).

    • Following administration, pre-weighed amounts of the high-fat diet are provided to the mice.

    • Food intake is measured at specific time points over a defined observation period (e.g., 14 hours) by weighing the remaining food.

    • Body weight is measured before and after the observation period.

Logical Workflow for this compound Evaluation

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation enzymatic Enzymatic Assays (DAGLα, MAGL, FAAH) binding Receptor Binding Assays (CB1, CB2) enzymatic->binding Determine Selectivity cell_based Cell-Based 2-AG Assay (N18TG2 cells) binding->cell_based Confirm Cellular Activity feeding High-Fat Diet Intake Study (Mice) cell_based->feeding Proceed to In Vivo body_weight Body Weight Measurement feeding->body_weight Assess Physiological Outcome

Caption: Logical workflow for the pharmacological evaluation of this compound.

Conclusion

This compound is a valuable and selective tool for the scientific community to dissect the complex roles of the endocannabinoid 2-AG. Its ability to potently inhibit DAGLα with high selectivity over other key enzymes of the endocannabinoid system, and its lack of direct interaction with cannabinoid receptors, make it an ideal probe for studying the consequences of reduced 2-AG biosynthesis. The in vivo data demonstrating its ability to reduce high-fat diet intake and body weight in mice highlight its potential as a lead compound for the development of novel therapeutics for obesity and other metabolic disorders. Further research is warranted to fully elucidate the therapeutic window and long-term effects of DAGLα inhibition with this compound and its analogs.

References

O-7460 as a Diacylglycerol Lipase Alpha (DAGLα) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of O-7460, a potent and selective inhibitor of diacylglycerol lipase alpha (DAGLα). This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the endocannabinoid 2-arachidonoylglycerol (2-AG), the primary product of DAGLα activity. This document details the mechanism of action, quantitative inhibitory data, selectivity profile, and key experimental protocols for the in vitro and in vivo application of this compound. Furthermore, it visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific application.

Introduction to this compound

This compound is a fluorophosphonate-based inhibitor that covalently modifies the active site serine of DAGLα, thereby blocking its enzymatic activity. By inhibiting DAGLα, this compound effectively reduces the biosynthesis of 2-AG, a critical endocannabinoid that modulates a wide range of physiological processes, including neurotransmission, inflammation, and metabolism, primarily through the activation of cannabinoid receptors CB1 and CB2.[1][2][3] The selectivity of this compound for DAGLα over other key enzymes in the endocannabinoid system makes it a precise tool for elucidating the specific functions of 2-AG signaling.[1][3]

Quantitative Inhibitory and In Vivo Data

The potency and selectivity of this compound have been characterized in various enzymatic and cellular assays. Its effects on food intake and body weight have also been assessed in preclinical models. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target Enzyme/ReceptorAssay TypeIC50 / KiSource
Human DAGLαEnzymatic Assay0.69 µM (IC50)[1][3]
Human Monoacylglycerol Lipase (MAGL)Enzymatic Assay> 10 µM (IC50)[1][3]
Rat Brain Fatty Acid Amide Hydrolase (FAAH)Enzymatic Assay> 10 µM (IC50)[3]
Human CB1 Cannabinoid ReceptorRadioligand Binding> 10 µM (Ki)[1][3]
Human CB2 Cannabinoid ReceptorRadioligand Binding> 10 µM (Ki)[1][3]

Table 2: In Vivo Efficacy of this compound in a High-Fat Diet Mouse Model

Animal ModelAdministration RouteDosagePrimary OutcomeSource
Male MiceIntraperitoneal (i.p.)6-12 mg/kgDose-dependent decrease in high-fat diet intake and counteraction of body weight increase.[1][4][5]

Signaling Pathways

To understand the context in which this compound acts, it is crucial to visualize the signaling pathways leading to and stemming from DAGLα activity.

DAGL_signaling cluster_upstream Upstream Signaling cluster_DAGL Site of Inhibition cluster_downstream Downstream Signaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG DAGL DAGLα DAG->DAGL Substrate AG2 2-Arachidonoylglycerol (2-AG) DAGL->AG2 Produces O7460 This compound O7460->DAGL Inhibits CB1R CB1/CB2 Receptors AG2->CB1R Activates Effects Physiological Effects (e.g., reduced neurotransmission) CB1R->Effects radiometric_assay_workflow start Start prepare_enzyme Prepare Enzyme Source (e.g., cell lysate, membrane fraction) start->prepare_enzyme pre_incubate Pre-incubate Enzyme with this compound or vehicle prepare_enzyme->pre_incubate add_substrate Add Radiosubstrate (1-oleoyl-[1-14C]-2-arachidonoylglycerol) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., add chloroform/methanol) incubate->stop_reaction extract_lipids Lipid Extraction stop_reaction->extract_lipids tlc Separate Lipids by TLC extract_lipids->tlc quantify Quantify Radiolabeled Product (scintillation counting) tlc->quantify analyze Data Analysis (Calculate % inhibition and IC50) quantify->analyze end End analyze->end abpp_workflow start Start proteome Prepare Proteome (e.g., mouse brain lysate) start->proteome incubate_inhibitor Incubate Proteome with this compound (or vehicle) proteome->incubate_inhibitor add_probe Add Broad-Spectrum Serine Hydrolase Probe (e.g., FP-rhodamine) incubate_inhibitor->add_probe sds_page Separate Proteins by SDS-PAGE add_probe->sds_page visualize In-gel Fluorescence Scanning sds_page->visualize analyze Analyze Band Intensities (Identify off-targets) visualize->analyze end End analyze->end

References

The Selective DAGLα Inhibitor O-7460: A Technical Guide to its Role in 2-Arachidonoylglycerol (2-AG) Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selective diacylglycerol lipase alpha (DAGLα) inhibitor, O-7460, and its interaction with the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). The document details the primary and alternative pathways of 2-AG synthesis, with a focus on the enzymatic activity of DAGLα and its isoform, DAGLβ. Quantitative data on the inhibitory effects of this compound are presented, alongside detailed experimental protocols for assessing DAGL activity. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the molecular mechanisms involved. This guide is intended to be a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating the endocannabinoid system and the therapeutic potential of modulating 2-AG signaling.

Introduction to 2-Arachidonoylglycerol (2-AG) and its Biosynthesis

2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system and acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2)[1][2]. It plays a crucial role in a variety of physiological processes, including synaptic plasticity, pain perception, appetite regulation, and immune responses. The synthesis of 2-AG is a tightly regulated, on-demand process, primarily initiated by neuronal activity.

The canonical and most well-characterized pathway for 2-AG biosynthesis involves the sequential action of two enzymes: phospholipase Cβ (PLCβ) and diacylglycerol lipase (DAGL)[1][2][3]. This process begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, by PLCβ, which generates two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, a stereospecific DAG lipase hydrolyzes the sn-1 ester bond of DAG containing arachidonic acid at the sn-2 position, releasing 2-AG[1][2].

Two main isoforms of DAGL have been identified: DAGLα and DAGLβ[3][4]. While both isoforms can synthesize 2-AG, they exhibit distinct tissue distribution and cellular localization, suggesting different physiological roles. DAGLα is predominantly expressed in the postsynaptic terminals of neurons in the central nervous system and is considered the primary enzyme responsible for 2-AG-mediated retrograde signaling at synapses[4][5][6]. In contrast, DAGLβ is more abundant in peripheral tissues and in immune cells like microglia and macrophages, where it is implicated in inflammatory processes[5].

Alternative pathways for 2-AG synthesis have also been described, though their contribution to the overall 2-AG pool is thought to be context-dependent. These include the dephosphorylation of 2-arachidonoyl-lysophosphatidic acid (LPA) by a lipid phosphate phosphatase and a two-step pathway involving phospholipase A1 (PLA1) and a lyso-PLC[3].

This compound: A Selective DAGLα Inhibitor

This compound is a fluorophosphonate-based compound that has been identified as a potent and selective inhibitor of DAGLα. Its ability to specifically target the primary enzyme responsible for synaptic 2-AG production makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this endocannabinoid.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data regarding its potency and selectivity.

Target Enzyme Inhibitor IC50 / Ki Assay Conditions Reference
Human DAGLα This compound0.69 μM (IC50)Recombinant enzyme[7]
Human MAGL This compound> 10 μM (IC50)COS-7 cell lysate[7]
Rat brain FAAH This compound> 10 μM (IC50)Rat brain homogenate[7]
Human CB1 Receptor This compound> 10 μM (Ki)Radioligand binding assay[8]
Human CB2 Receptor This compound> 10 μM (Ki)Radioligand binding assay[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and 2-AG biosynthesis.

Radiometric Assay for Diacylglycerol Lipase (DAGL) Activity

This protocol is adapted from a highly sensitive method utilizing a radiolabeled substrate to measure DAGL activity[2].

3.1.1. Materials and Reagents

  • Substrate: 1-oleoyl-[1-¹⁴C]-2-arachidonoylglycerol

  • Enzyme Source: Cell lysates or membrane fractions from cells overexpressing DAGLα or DAGLβ, or tissue homogenates.

  • Assay Buffer: Tris-HCl buffer (pH 7.0)

  • Quenching Solution: Chloroform/methanol (2:1, v/v)

  • Thin-Layer Chromatography (TLC) plates: Silica gel 60

  • TLC Developing Solvent: Chloroform/methanol/acetic acid (90:5:5, v/v/v)

  • Scintillation Cocktail

  • Scintillation Counter

3.1.2. Procedure

  • Enzyme Preparation: Prepare cell lysates or membrane fractions containing the DAGL enzyme. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Setup: In a microcentrifuge tube, add the following in order:

    • Assay buffer

    • Enzyme preparation (e.g., 20-50 µg of protein)

    • This compound or vehicle (DMSO) for inhibition studies. Pre-incubate for 15-30 minutes at 37°C.

  • Initiate Reaction: Add the radiolabeled substrate, 1-oleoyl-[1-¹⁴C]-2-arachidonoylglycerol, to the reaction mixture to a final concentration of 10-50 µM.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction: Terminate the reaction by adding 2 volumes of ice-cold chloroform/methanol (2:1, v/v).

  • Lipid Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica gel TLC plate. Develop the plate using the chloroform/methanol/acetic acid solvent system.

  • Quantification: Visualize the separated lipids (unreacted substrate and the product, [¹⁴C]-oleic acid) using a phosphorimager or by scraping the corresponding silica bands into scintillation vials. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the DAGL activity as the amount of [¹⁴C]-oleic acid produced per unit of time and protein. For inhibition studies, determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorescence-Based Assay for Diacylglycerol Lipase (DAGL) Activity

This protocol is a general framework for a fluorescence resonance energy transfer (FRET)-based assay that can be adapted for high-throughput screening of DAGL inhibitors[1][3].

3.2.1. Materials and Reagents

  • FRET Substrate: A synthetic diacylglycerol analog labeled with a FRET pair (e.g., a fluorophore and a quencher). Upon cleavage by DAGL, the FRET is disrupted, leading to an increase in fluorescence.

  • Enzyme Source: Purified recombinant DAGLα or membrane preparations from cells overexpressing the enzyme.

  • Assay Buffer: HEPES or Tris-HCl buffer (pH 7.0-7.4)

  • 96-well or 384-well microplates (black, clear bottom)

  • Fluorescence plate reader

3.2.2. Procedure

  • Enzyme and Inhibitor Preparation: Dilute the DAGL enzyme and this compound (or other test compounds) to the desired concentrations in the assay buffer.

  • Assay Setup: In a microplate well, add the following:

    • Assay buffer

    • This compound or vehicle (DMSO)

    • DAGL enzyme preparation.

  • Pre-incubation: Incubate the plate at room temperature or 37°C for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate Reaction: Add the FRET substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: The rate of the enzymatic reaction is determined from the initial linear portion of the fluorescence versus time curve. For inhibitor screening, calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

2-AG_Biosynthesis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG Hydrolyzes sn-1 position DAGLa DAGLα DAGLa->DAG GPCR GPCR (e.g., mGluR1/5) PLCb PLCβ GPCR->PLCb Activates PLCb->PIP2 Hydrolyzes Ca Ca²⁺ Ca->PLCb Activates O7460 This compound O7460->DAGLa Inhibits

Figure 1. Canonical 2-AG Biosynthesis Pathway and Inhibition by this compound.

Radiometric_DAGL_Assay_Workflow start Start: Prepare Enzyme and Reagents preincubation Pre-incubate Enzyme with This compound or Vehicle start->preincubation reaction Initiate Reaction with ¹⁴C-labeled DAG Substrate preincubation->reaction incubation Incubate at 37°C reaction->incubation stop_reaction Stop Reaction with Chloroform/Methanol incubation->stop_reaction extraction Lipid Extraction stop_reaction->extraction tlc Thin-Layer Chromatography (TLC) extraction->tlc quantification Quantify Radioactivity (Phosphorimager/Scintillation) tlc->quantification analysis Data Analysis: Calculate Activity and IC50 quantification->analysis FRET_DAGL_Assay_Workflow start Start: Prepare Enzyme, Inhibitor, and FRET Substrate dispense Dispense Reagents into Microplate: Buffer, Inhibitor, Enzyme start->dispense preincubation Pre-incubate at Room Temp/37°C dispense->preincubation add_substrate Add FRET Substrate to Initiate Reaction preincubation->add_substrate read_fluorescence Monitor Fluorescence Increase in Plate Reader add_substrate->read_fluorescence analysis Data Analysis: Determine Reaction Rate and IC50 read_fluorescence->analysis

References

O-7460: A Technical Guide to a Selective Diacylglycerol Lipase Alpha Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-7460 is a potent and selective inhibitor of diacylglycerol lipase alpha (DAGLα), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By reducing the levels of 2-AG, this compound serves as a valuable chemical probe for investigating the physiological and pathological roles of the endocannabinoid system. This technical guide provides a comprehensive overview of the structure, properties, and experimental characterization of this compound, intended to support researchers in its application.

Chemical Structure and Properties

This compound is a fluorophosphonate derivative with the following chemical characteristics:

  • Formal Name: 2-[(fluoromethylphosphinyl)oxy]-1-[(1-methylethoxy)methyl]ethyl ester, 9Z-octadecenoic acid

  • Molecular Formula: C₂₅H₄₈FO₅P[1]

  • Formula Weight: 478.6 g/mol [1]

  • CAS Number: 1572051-31-0[1]

  • Appearance: A solution in methyl acetate[1]

  • Storage: Store at -20°C for long-term stability[1]

Mechanism of Action

This compound selectively inhibits the activity of DAGLα, an enzyme responsible for the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-AG. 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2, and its production is a critical step in endocannabinoid signaling. By blocking DAGLα, this compound effectively reduces the on-demand biosynthesis of 2-AG in various tissues, including the brain. This targeted inhibition allows for the study of the downstream consequences of reduced 2-AG signaling.

Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

TargetAssay TypeSpeciesIC₅₀ / KᵢReference
DAGLα Enzymatic InhibitionHumanIC₅₀ = 690 nM[1]
Monoacylglycerol Lipase (MAGL) Enzymatic InhibitionHumanIC₅₀ > 10 µM[1]
Fatty Acid Amide Hydrolase (FAAH) Enzymatic InhibitionRat BrainIC₅₀ > 10 µM[1]
Cannabinoid Receptor 1 (CB1) Radioligand BindingHumanKᵢ > 10 µM[1]
Cannabinoid Receptor 2 (CB2) Radioligand BindingHumanKᵢ > 10 µM[1]

Table 2: In Vivo Effects of this compound in Mice

Study ParameterAnimal ModelDosageRoute of AdministrationObserved EffectReference
Food Intake Mice on a high-fat diet0-12 mg/kgIntraperitoneal (i.p.)Dose-dependent inhibition of high-fat diet intake[1]
Body Weight Mice on a high-fat diet0-12 mg/kgIntraperitoneal (i.p.)Reduction in body weight[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available materials. A detailed, step-by-step synthesis protocol can be found in the supplementary information of the primary literature. The key steps generally involve the formation of the fluorophosphonate moiety and its subsequent coupling with the diacylglycerol backbone.

DAGLα Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of DAGLα.

  • Enzyme Source: Membranes from COS-7 cells transiently transfected with human DAGLα.

  • Substrate: [¹⁴C]1-stearoyl-2-arachidonoyl-sn-glycerol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.0.

  • Procedure: a. Pre-incubate the enzyme preparation with varying concentrations of this compound or vehicle for 10 minutes at 37°C. b. Initiate the reaction by adding the radiolabeled substrate. c. Incubate for 20 minutes at 37°C. d. Terminate the reaction by adding a chloroform/methanol (2:1, v/v) mixture. e. Extract the lipids and separate them by thin-layer chromatography (TLC). f. Quantify the amount of radiolabeled 2-arachidonoylglycerol and arachidonic acid produced using a radio-TLC scanner.

  • Data Analysis: Calculate the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Cannabinoid Receptor Binding Assay

This assay determines the binding affinity of this compound for CB1 and CB2 receptors.

  • Receptor Source: Membranes from CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP55,940, a high-affinity cannabinoid receptor agonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4.

  • Procedure: a. Incubate the receptor membranes with the radioligand and varying concentrations of this compound or a known competing ligand for 90 minutes at 37°C. b. Separate bound from free radioligand by rapid filtration through glass fiber filters. c. Wash the filters with ice-cold buffer. d. Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis: Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Assessment of High-Fat Diet Intake in Mice

This protocol evaluates the effect of this compound on food consumption in an animal model of diet-induced obesity.

  • Animals: Male C57BL/6J mice.

  • Housing: Individually housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Diet: High-fat diet (e.g., 60% kcal from fat).

  • Procedure: a. Acclimatize the mice to the high-fat diet. b. On the day of the experiment, administer this compound (0, 3, 6, or 12 mg/kg) via intraperitoneal injection. c. Measure the cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection by weighing the remaining food. d. Monitor body weight daily.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of this compound on food intake and body weight.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving DAGLα and a typical experimental workflow for assessing this compound's activity.

DAGL_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DAGLa DAGLα DAG->DAGLa Substrate TwoAG 2-Arachidonoylglycerol (2-AG) DAGLa->TwoAG Produces CB1R CB1 Receptor TwoAG->CB1R Activates Ligand Ligand Ligand->GPCR Vesicle Neurotransmitter Vesicle CB1R->Vesicle Inhibits Neurotransmitter Release O7460 This compound O7460->DAGLa Inhibition Inhibition

Caption: Signaling pathway of 2-AG synthesis and action.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Synthesis of this compound DAGL_Assay DAGLα Inhibition Assay Synthesis->DAGL_Assay Selectivity_Assays Selectivity Assays (MAGL, FAAH) Synthesis->Selectivity_Assays Binding_Assay CB1/CB2 Binding Assay Synthesis->Binding_Assay Data_Analysis Data Analysis and Interpretation DAGL_Assay->Data_Analysis Selectivity_Assays->Data_Analysis Binding_Assay->Data_Analysis Animal_Model Diet-Induced Obesity Mouse Model Administration Administration of this compound Animal_Model->Administration Behavioral_Testing Food Intake Measurement Administration->Behavioral_Testing Physiological_Measurement Body Weight Monitoring Administration->Physiological_Measurement Behavioral_Testing->Data_Analysis Physiological_Measurement->Data_Analysis

References

O-7460: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-7460 is a potent and selective inhibitor of diacylglycerol lipase α (DAGLα), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a resource for researchers in the fields of cannabinoid signaling, drug discovery, and pharmacology. This document details the mechanism of action of this compound, its in vitro and in vivo activities, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Discovery and Rationale

This compound was developed as part of a research effort to create potent and selective inhibitors of 2-AG biosynthesis. The endocannabinoid system, primarily mediated by 2-AG and anandamide, is a crucial neuromodulatory system involved in a wide range of physiological processes. 2-AG is the most abundant endocannabinoid in the brain and its production is predominantly catalyzed by DAGLα. By selectively inhibiting DAGLα, this compound provides a valuable pharmacological tool to investigate the physiological and pathological roles of 2-AG. The development of such inhibitors was driven by the therapeutic potential of modulating endocannabinoid tone in various disorders, including obesity and neuroinflammation.

Synthesis of this compound

While the seminal publication by Bisogno et al. (2012) describes the synthesis and characterization of this compound, the detailed, step-by-step experimental protocol for its synthesis is not available in the main body of the publication and the supplementary information could not be retrieved through the available search tools. However, based on the chemical structure of this compound, a 2-[(fluoromethylphosphinyl)oxy]-1-[(1-methylethoxy)methyl]ethyl ester of 9Z-octadecenoic acid, and general knowledge of organophosphorus chemistry, a plausible synthetic route can be outlined. The synthesis of fluorophosphonates often involves the reaction of a corresponding phosphonic dichloride with an alcohol in the presence of a base, followed by fluorination.

A generalized synthetic workflow for a fluorophosphonate compound is depicted below.

G cluster_0 Generalized Synthesis of a Fluorophosphonate Ester A Starting Alcohol (ROH) C Intermediate Monochloro Phosphonate A->C Reaction with B Phosphonic Dichloride (CH3P(O)Cl2) B->C E Final Fluorophosphonate Ester C->E Fluorination D Fluorinating Agent (e.g., NaF) D->E G This compound Precursor E->G Further modification if needed F Esterification with Fatty Acid I This compound G->I Esterification H Oleoyl Chloride H->I

Caption: Generalized synthetic workflow for a fluorophosphonate ester.

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of DAGLα. Its mechanism of action is presumed to involve the covalent modification of the active site serine residue of the enzyme, a characteristic of organophosphorus inhibitors.

In Vitro Activity

The inhibitory activity of this compound against human DAGLα was determined using a radiometric assay with 1-[14C]oleoyl-2-arachidonoylglycerol as a substrate. This compound exhibits potent inhibition of DAGLα with a reported IC50 of 690 nM.[1]

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (nM)Selectivity
Human DAGLα690[1]-
Human Monoacylglycerol Lipase (MAGL)> 10,000[1]>14.5-fold vs. DAGLα
Rat Brain Fatty Acid Amide Hydrolase (FAAH)> 10,000[1]>14.5-fold vs. DAGLα
Receptor Binding Profile

To ensure that the observed biological effects of this compound are due to the inhibition of DAGLα and not off-target interactions with cannabinoid receptors, its binding affinity for CB1 and CB2 receptors was evaluated.

Table 2: Cannabinoid Receptor Binding Affinity of this compound

ReceptorKi (µM)
Human CB1> 10[1]
Human CB2> 10[1]

These data demonstrate that this compound does not significantly bind to CB1 or CB2 receptors at concentrations where it effectively inhibits DAGLα.

Cellular Activity

The ability of this compound to inhibit 2-AG production in a cellular context was assessed in ionomycin-stimulated mouse neuroblastoma N18TG2 cells. Treatment with this compound at a concentration of 10 µM resulted in a significant reduction of 2-AG levels.

In Vivo Activity

The in vivo efficacy of this compound was evaluated in a mouse model of diet-induced obesity. Intraperitoneal administration of this compound at doses ranging from 0 to 12 mg/kg dose-dependently inhibited the intake of a high-fat diet over a 14-hour period. This reduction in food intake was accompanied by a slight but statistically significant decrease in body weight.[1]

Signaling Pathway

This compound exerts its effects by modulating the endocannabinoid signaling pathway. Specifically, it targets DAGLα, the enzyme responsible for the on-demand synthesis of 2-AG in the postsynaptic neuron.

G cluster_0 Postsynaptic Neuron cluster_1 Presynaptic Neuron PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG Hydrolyzes PIP2 to TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG Hydrolyzes DAGLa Diacylglycerol Lipase α (DAGLα) DAGLa->TwoAG CB1 CB1 Receptor TwoAG->CB1 Binds to CB2 CB2 Receptor TwoAG->CB2 Binds to O7460 This compound O7460->DAGLa Inhibits Vesicle Neurotransmitter Vesicle CB1->Vesicle Inhibits CB2->Vesicle Inhibits Release Neurotransmitter Release

Caption: this compound inhibits DAGLα, blocking 2-AG synthesis.

Experimental Protocols

DAGLα Inhibition Assay (Radiometric)

This protocol describes a general method for determining the inhibitory activity of compounds against DAGLα using a radiolabeled substrate.

G cluster_0 DAGLα Inhibition Assay Workflow A Prepare Assay Buffer and Reagents B Incubate DAGLα enzyme with this compound (or vehicle) A->B C Add [14C]-labeled DAG substrate to initiate reaction B->C D Incubate at 37°C for a defined time C->D E Stop reaction (e.g., with chloroform/methanol) D->E F Extract lipids E->F G Separate lipids by Thin Layer Chromatography (TLC) F->G H Quantify radioactivity of the 2-AG product spot G->H I Calculate % inhibition and IC50 value H->I

Caption: Workflow for a radiometric DAGLα inhibition assay.

Detailed Methodology:

  • Enzyme Preparation: Membranes from cells overexpressing human DAGLα are prepared and protein concentration is determined.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl, pH 7.0) is prepared.

  • Inhibition: The enzyme preparation is pre-incubated with varying concentrations of this compound (or vehicle control) for a specified time at a controlled temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate, 1-[14C]oleoyl-2-arachidonoylglycerol.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 20 minutes) at 37°C.

  • Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of a chloroform/methanol mixture. Lipids are then extracted.

  • Lipid Separation: The extracted lipids are separated by thin-layer chromatography (TLC).

  • Quantification: The amount of radiolabeled 2-arachidonoylglycerol produced is quantified using a phosphorimager or by scraping the corresponding silica band and performing scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo High-Fat Diet Intake Study

This protocol outlines a general procedure for assessing the effect of this compound on food intake in mice.

Detailed Methodology:

  • Animal Acclimation: Male mice are individually housed and acclimated to the experimental conditions and a high-fat diet.

  • Drug Administration: this compound is dissolved in a suitable vehicle and administered to the mice via intraperitoneal (i.p.) injection at various doses (e.g., 0, 3, 6, 12 mg/kg). A control group receives the vehicle only.

  • Food Intake Measurement: Immediately after injection, pre-weighed amounts of the high-fat diet are provided to the mice. Food intake is measured at regular intervals over a specified period (e.g., 14 hours).

  • Body Weight Measurement: The body weight of each mouse is recorded before and after the food intake measurement period.

  • Data Analysis: The cumulative food intake and the change in body weight are calculated for each treatment group. Statistical analysis is performed to determine the significance of the effects of this compound compared to the vehicle control.

Conclusion

This compound is a valuable research tool for elucidating the role of the endocannabinoid 2-AG in health and disease. Its potency and selectivity for DAGLα make it a superior probe compared to less specific lipase inhibitors. The in vitro and in vivo data demonstrate its ability to effectively reduce 2-AG levels and modulate associated physiological processes, such as food intake. Further research utilizing this compound may uncover novel therapeutic applications for DAGLα inhibitors in a range of disorders. This technical guide provides a foundational understanding of this compound for researchers seeking to employ this compound in their studies.

References

Therapeutic Potential of O-7460 in Obesity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity, a global health crisis, necessitates the development of novel therapeutic interventions. The endocannabinoid system, particularly the synthesis of the orexigenic endocannabinoid 2-arachidonoylglycerol (2-AG), has emerged as a promising target. O-7460, a potent and selective inhibitor of diacylglycerol lipase α (DAGLα), the primary enzyme responsible for 2-AG biosynthesis, has demonstrated significant potential in preclinical models of obesity. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate the therapeutic utility of this compound and similar agents in the management of obesity and related metabolic disorders.

Introduction

The endocannabinoid system (ECS) is a crucial regulator of energy balance, with overactivation contributing to the pathogenesis of obesity.[1] The primary psychoactive effects of cannabis are mediated by Δ⁹-tetrahydrocannabinol (THC) through the cannabinoid receptor 1 (CB1R), which is also the receptor for the endogenous cannabinoid 2-AG. Antagonism of the CB1R has been a therapeutic strategy for obesity, but centrally-acting antagonists have been associated with neuropsychiatric side effects.[2] A more nuanced approach involves modulating the levels of endogenous cannabinoids. This compound is a novel fluorophosphonate compound that inhibits the biosynthesis of 2-AG, offering a potential therapeutic strategy to reduce endocannabinoid tone without the adverse effects of direct CB1R antagonism.[3]

Mechanism of Action

This compound exerts its anti-obesity effects by selectively inhibiting diacylglycerol lipase α (DAGLα).[3] DAGLα is the key enzyme responsible for the synthesis of 2-AG from diacylglycerol precursors in the postsynaptic neurons of the central nervous system. By inhibiting DAGLα, this compound effectively reduces the levels of 2-AG, thereby decreasing the activation of presynaptic CB1 receptors. This reduction in CB1R signaling in key hypothalamic nuclei, such as the arcuate nucleus (ARC), leads to a decrease in the activity of orexigenic (appetite-stimulating) neurons and an increase in the activity of anorexigenic (appetite-suppressing) neurons.[1]

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated in several studies. The following tables summarize the key quantitative data regarding its potency, selectivity, and in vivo effects.

Table 1: In Vitro Potency and Selectivity of this compound [3]

Target Enzyme/ReceptorAssay TypeSpeciesIC50 / Ki
DAGLα Enzymatic AssayHuman690 nM
Monoacylglycerol Lipase (MAGL) Enzymatic AssayHuman> 10 µM
Fatty Acid Amide Hydrolase (FAAH) Enzymatic AssayRat Brain> 10 µM
Cannabinoid Receptor 1 (CB1R) Radioligand BindingHuman> 10 µM
Cannabinoid Receptor 2 (CB2R) Radioligand BindingHuman> 10 µM
KIAA1363 (Off-target) Competitive ABPPMouse Brain≥ 10 µM

Table 2: In Vivo Efficacy of this compound in High-Fat Diet-Induced Obese Mice [3][4]

Dosage (mg/kg, i.p.)DurationEffect on Food IntakeEffect on Body Weight
0 - 1214 hoursDose-dependent reductionSignificant decrease at 12 mg/kg

Signaling Pathways

The mechanism of action of this compound involves the modulation of key signaling pathways that regulate appetite and energy homeostasis. The following diagram illustrates the proposed signaling cascade.

O7460_Signaling_Pathway O7460 This compound DAGLa DAGLα O7460->DAGLa Inhibition TwoAG 2-AG (2-Arachidonoylglycerol) DAGLa->TwoAG DAG Diacylglycerol DAG->DAGLa CB1R CB1 Receptor TwoAG->CB1R Activation NPY_AgRP Orexigenic Neurons (NPY/AgRP) CB1R->NPY_AgRP Stimulation POMC Anorexigenic Neurons (POMC) CB1R->POMC FoodIntake Decreased Food Intake NPY_AgRP->FoodIntake Increases POMC->FoodIntake Decreases BodyWeight Decreased Body Weight FoodIntake->BodyWeight

Caption: Proposed signaling pathway of this compound in reducing food intake.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound in obesity.

In Vitro DAGLα Inhibition Assay

This protocol is adapted from methods used to characterize DAGLα inhibitors.[3]

DAGLa_Assay_Workflow cluster_prep Enzyme and Substrate Preparation cluster_incubation Incubation cluster_analysis Analysis enzyme_prep Prepare human recombinant DAGLα enzyme solution pre_incubation Pre-incubate DAGLα with this compound or vehicle control enzyme_prep->pre_incubation substrate_prep Prepare radiolabeled substrate: 1-stearoyl-2-[14C]-arachidonoyl-sn-glycerol reaction_start Add radiolabeled substrate to initiate the reaction substrate_prep->reaction_start inhibitor_prep Prepare serial dilutions of this compound inhibitor_prep->pre_incubation pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop reaction with chloroform/methanol incubation->reaction_stop extraction Lipid extraction reaction_stop->extraction tlc Separate lipids by Thin Layer Chromatography (TLC) extraction->tlc quantification Quantify radiolabeled 2-AG and arachidonic acid tlc->quantification ic50 Calculate IC50 value quantification->ic50

Caption: Workflow for the in vitro DAGLα inhibition assay.

Protocol Steps:

  • Enzyme Preparation: Utilize membrane preparations from cells overexpressing human recombinant DAGLα.

  • Substrate: Use 1-stearoyl-2-[14C]-arachidonoyl-sn-glycerol as the substrate.

  • Inhibitor: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.0) containing 1 mM EDTA.

  • Procedure: a. Pre-incubate the enzyme preparation with varying concentrations of this compound or vehicle for 15 minutes at 37°C. b. Initiate the reaction by adding the radiolabeled substrate. c. Incubate for 20 minutes at 37°C. d. Stop the reaction by adding a 2:1 (v/v) mixture of chloroform/methanol. e. Extract the lipids and separate them by thin-layer chromatography (TLC). f. Quantify the formation of radiolabeled 2-AG and arachidonic acid using a phosphorimager. g. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo High-Fat Diet-Induced Obesity Model

This protocol is a standard method for inducing obesity in mice.

HFD_Mouse_Model_Workflow cluster_induction Obesity Induction cluster_treatment This compound Treatment cluster_endpoint Endpoint Analysis mice Male C57BL/6J mice (6-8 weeks old) feeding Ad libitum feeding for 8-12 weeks mice->feeding diet High-Fat Diet (HFD) (e.g., 45-60% kcal from fat) diet->feeding bw_monitoring Monitor body weight weekly feeding->bw_monitoring randomization Randomize obese mice into treatment and vehicle groups bw_monitoring->randomization treatment_admin Administer this compound (i.p.) or vehicle daily randomization->treatment_admin measurements Measure food intake and body weight daily treatment_admin->measurements euthanasia Euthanize mice after treatment period treatment_admin->euthanasia tissue_collection Collect brain (hypothalamus) and adipose tissue euthanasia->tissue_collection biochemical_analysis Analyze 2-AG levels (LC-MS/MS) and neuropeptide expression tissue_collection->biochemical_analysis

Caption: Workflow for the high-fat diet-induced obesity mouse model.

Protocol Steps:

  • Animals: Use male C57BL/6J mice, 6-8 weeks of age.

  • Diet: Provide a high-fat diet (e.g., Research Diets D12451, 45% kcal from fat) and a control low-fat diet.

  • Induction: Feed mice the high-fat diet ad libitum for 8-12 weeks to induce obesity. Monitor body weight weekly.

  • Treatment: a. Randomize the obese mice into treatment and vehicle control groups. b. Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 0-12 mg/kg) or vehicle once daily. c. Measure food intake and body weight daily.

  • Endpoint Analysis: a. At the end of the treatment period, euthanize the mice. b. Collect brain tissue (specifically the hypothalamus) and adipose tissue for further analysis.

Quantification of 2-AG in Brain Tissue by LC-MS/MS

This protocol outlines the steps for measuring 2-AG levels.

Protocol Steps:

  • Tissue Homogenization: Homogenize frozen brain tissue in an appropriate solvent (e.g., acetonitrile) containing an internal standard (e.g., 2-AG-d8).

  • Lipid Extraction: Perform lipid extraction using a suitable method, such as solid-phase extraction.

  • LC-MS/MS Analysis: a. Use a reverse-phase C18 column for chromatographic separation. b. Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. c. Monitor the specific multiple reaction monitoring (MRM) transitions for 2-AG and the internal standard.

  • Quantification: Calculate the concentration of 2-AG based on the peak area ratio of the analyte to the internal standard and a standard curve.

In Situ Hybridization for NPY and POMC mRNA

This protocol is for visualizing and quantifying neuropeptide gene expression in the hypothalamus.

Protocol Steps:

  • Tissue Preparation: Perfuse mice with 4% paraformaldehyde and prepare frozen coronal brain sections containing the arcuate nucleus of the hypothalamus.

  • Probe Preparation: Synthesize digoxigenin (DIG)-labeled antisense riboprobes for NPY and POMC mRNA.

  • Hybridization: Hybridize the brain sections with the labeled probes overnight at an appropriate temperature (e.g., 60°C).

  • Detection: Use an anti-DIG antibody conjugated to alkaline phosphatase and a colorimetric substrate (e.g., NBT/BCIP) to visualize the hybridized probes.

  • Analysis: Quantify the signal intensity or the number of labeled cells in the arcuate nucleus using image analysis software.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of obesity by targeting the biosynthesis of the endocannabinoid 2-AG. Its ability to reduce food intake and body weight in preclinical models, coupled with a favorable selectivity profile, warrants further investigation. The detailed protocols provided in this guide offer a framework for researchers to rigorously evaluate the efficacy and mechanism of action of this compound and other DAGLα inhibitors. Future studies should focus on long-term efficacy, safety, and the potential for combination therapies to address the complex multifactorial nature of obesity.

References

O-7460: An In-Depth Technical Guide on its Indirect Effects on the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of O-7460, a compound of significant interest within cannabinoid research. Contrary to initial assumptions, this compound does not exert its effects through direct interaction with cannabinoid receptors CB1 or CB2. Instead, its primary mechanism of action is the selective inhibition of diacylglycerol lipase alpha (DAGLα), the principal enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By reducing the levels of this key endogenous cannabinoid, this compound indirectly modulates the activity of the endocannabinoid system. This guide details the pharmacology of this compound, its mechanism of action, relevant experimental protocols for its study, and visual representations of the associated biological pathways and workflows.

Pharmacology of this compound

This compound is a fluorophosphonate-based inhibitor that demonstrates selectivity for DAGLα. Its interaction with other components of the endocannabinoid system, particularly the cannabinoid receptors, has been investigated to rule out direct binding.

Quantitative Data: Receptor Binding and Enzyme Inhibition

The following tables summarize the key quantitative data for this compound, highlighting its potent inhibition of DAGLα and its negligible affinity for CB1 and CB2 receptors.

Table 1: Enzyme Inhibition Profile of this compound

Enzyme TargetIC50 (nM)Notes
Diacylglycerol Lipase α (DAGLα)690Selective inhibitor of 2-AG biosynthesis.
Monoacylglycerol Lipase (MAGL)> 10,000Demonstrates weak inhibition.
Fatty Acid Amide Hydrolase (FAAH)> 10,000Demonstrates weak inhibition.

Table 2: Cannabinoid Receptor Binding Affinity of this compound

Receptor TargetKi (µM)Binding Assay Type
Cannabinoid Receptor 1 (CB1)> 10Radioligand displacement assay.
Cannabinoid Receptor 2 (CB2)> 10Radioligand displacement assay.

Data compiled from publicly available sources.

Mechanism of Action: Indirect Modulation of Cannabinoid Receptors

The primary effect of this compound on the endocannabinoid system is the reduction of 2-AG, the most abundant endocannabinoid in the central nervous system. 2-AG functions as a full agonist at both CB1 and CB2 receptors and plays a crucial role as a retrograde messenger in synaptic plasticity.

By inhibiting DAGLα, this compound effectively decreases the on-demand synthesis of 2-AG in postsynaptic neurons. This leads to a reduction in the availability of 2-AG to activate presynaptic CB1 receptors. The consequence is a diminished retrograde signaling, which can alter neurotransmitter release and synaptic function. Therefore, the physiological and pharmacological effects of this compound are a direct result of attenuated CB1 and CB2 receptor signaling due to ligand depletion.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Neurotransmitter Neurotransmitter Release CB1->Neurotransmitter Inhibition DAG Diacylglycerol (DAG) DAGLa DAGLα DAG->DAGLa TwoAG 2-Arachidonoylglycerol (2-AG) DAGLa->TwoAG Biosynthesis TwoAG->CB1 Retrograde Signaling O7460 This compound O7460->DAGLa Inhibition PLC Phospholipase C (PLC) PLC->DAG PIP2 PIP2 PIP2->DAG Hydrolysis

Figure 1: this compound Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the endocannabinoid system.

Diacylglycerol Lipase α (DAGLα) Inhibition Assay

This protocol describes a method to determine the inhibitory potency of a compound like this compound on DAGLα activity.

  • Objective: To quantify the IC50 value of this compound for DAGLα.

  • Principle: The assay measures the formation of a product (e.g., 2-AG) from a diacylglycerol substrate by DAGLα. The activity is quantified in the presence of varying concentrations of the inhibitor.

  • Materials:

    • HEK293T cells overexpressing human or murine DAGLα (or membrane fractions thereof).

    • Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).

    • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

    • Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2 and BSA.

    • Quenching Solution: Chloroform/methanol mixture.

    • Internal Standard: 2-AG-d8 for LC-MS analysis.

    • LC-MS/MS system.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a microplate, add the DAGLα-containing cell lysate or membrane preparation.

    • Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the SAG substrate.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding the cold quenching solution containing the internal standard.

    • Extract the lipids (including the 2-AG product) into the organic phase.

    • Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

    • Quantify the amount of 2-AG produced in each sample using LC-MS/MS.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

A Prepare this compound Serial Dilutions C Pre-incubate with this compound (15 min, 37°C) A->C B Add DAGLα Enzyme (Lysate/Membranes) B->C D Initiate Reaction with Substrate (SAG) C->D E Incubate (30 min, 37°C) D->E F Stop Reaction with Quenching Solution E->F G Lipid Extraction F->G H Sample Preparation for LC-MS G->H I Quantify 2-AG via LC-MS/MS H->I J Calculate % Inhibition and IC50 I->J

Figure 2: Workflow for DAGLα Inhibition Assay.
Measurement of 2-AG Levels in Brain Tissue

This protocol outlines the procedure for quantifying the in vivo effect of this compound on 2-AG levels in the brain.

  • Objective: To determine if administration of this compound reduces 2-AG levels in a specific brain region.

  • Principle: Animals are treated with this compound, and brain tissue is rapidly harvested to prevent post-mortem changes in endocannabinoid levels. 2-AG is then extracted and quantified using LC-MS/MS.

  • Materials:

    • Test animals (e.g., mice or rats).

    • This compound formulated for in vivo administration (e.g., in a vehicle of ethanol, Emulphor, and saline).

    • Anesthesia and euthanasia equipment.

    • Tools for rapid brain dissection.

    • Liquid nitrogen for flash-freezing.

    • Homogenization buffer and equipment.

    • Lipid extraction solvents (as in 4.1).

    • Internal standard (2-AG-d8).

    • LC-MS/MS system.

  • Procedure:

    • Administer this compound or vehicle to the animals at the desired dose and route.

    • At a predetermined time point post-administration, euthanize the animals using a method that minimizes post-mortem lipid metabolism (e.g., focused microwave irradiation or rapid decapitation followed by immediate brain removal).

    • Dissect the brain region of interest on an ice-cold surface.

    • Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

    • Weigh the frozen tissue and homogenize in a cold buffer containing the internal standard.

    • Perform lipid extraction from the homogenate as described in protocol 4.1.

    • Prepare the samples for LC-MS/MS analysis.

    • Quantify the 2-AG levels and normalize to the tissue weight.

    • Compare the 2-AG levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

In Vivo Cannabinoid Receptor Antagonist Study

This protocol is designed to demonstrate that the physiological or behavioral effects of this compound are mediated by cannabinoid receptors.

  • Objective: To determine if a CB1 or CB2 receptor antagonist can block the in vivo effects of this compound.

  • Principle: If the effects of this compound are due to reduced 2-AG levels and subsequent decreased cannabinoid receptor activation, then blocking these receptors with an antagonist should prevent or reverse the effects of this compound.

  • Materials:

    • Test animals.

    • This compound.

    • A selective CB1 antagonist (e.g., Rimonabant/SR141716A) and/or a selective CB2 antagonist (e.g., SR144528).

    • Appropriate vehicles for all compounds.

    • Apparatus for the behavioral or physiological test of interest (e.g., hot plate for analgesia, elevated plus maze for anxiety).

  • Procedure:

    • Divide animals into four groups: (1) Vehicle + Vehicle, (2) Vehicle + this compound, (3) Antagonist + this compound, (4) Antagonist + Vehicle.

    • Pre-treat the animals with the cannabinoid receptor antagonist or its vehicle.

    • After an appropriate pre-treatment time, administer this compound or its vehicle.

    • At the time of expected peak effect of this compound, conduct the behavioral or physiological test.

    • Record and analyze the data. A significant difference between Group 2 and Group 3 (where the antagonist blocks the effect of this compound) indicates that the effect is mediated by the targeted cannabinoid receptor.

cluster_groups Experimental Groups G1 Group 1: Vehicle + Vehicle Pretreat Pre-treatment: Administer Antagonist or Vehicle G2 Group 2: Vehicle + this compound G3 Group 3: Antagonist + this compound G4 Group 4: Antagonist + Vehicle Treat Treatment: Administer this compound or Vehicle Pretreat->Treat Test Behavioral / Physiological Assay Treat->Test Analyze Data Analysis: Compare Group 2 vs Group 3 Test->Analyze Conclusion Conclusion: Is the effect of this compound receptor-mediated? Analyze->Conclusion

Figure 3: Logic Flow for an Antagonist Study.

Conclusion

This compound is a valuable chemical probe for studying the role of the endocannabinoid 2-AG. Its mechanism of action is not through direct receptor binding, but through the inhibition of 2-AG synthesis. This leads to an indirect modulation of cannabinoid receptor activity, providing a powerful tool to investigate the physiological consequences of reduced 2-AG signaling. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies of the endocannabinoid system.

O-7460's Selectivity for DAGLα Over DAGLβ: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of O-7460, a novel inhibitor of diacylglycerol lipase (DAGL), for the α isoform over the β isoform. This document is intended for researchers, scientists, and drug development professionals working within the endocannabinoid system and related therapeutic areas.

Introduction to Diacylglycerol Lipases and this compound

Diacylglycerol lipases are critical enzymes in the endocannabinoid system, responsible for the biosynthesis of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). Two primary isoforms, DAGLα and DAGLβ, have been identified, each with distinct tissue distribution and physiological roles. This compound is a fluorophosphonate-based inhibitor designed to target these enzymes, demonstrating a preferential inhibition of DAGLα.[1] This selectivity is of significant interest for the development of targeted therapeutics with potentially fewer off-target effects.

Quantitative Inhibitory Profile of this compound

Target EnzymeIC50 ValueNotes
DAGLα 690 nMPotent inhibition observed.
DAGLβ Not ReportedDescribed as having weaker inhibition compared to DAGLα.
MAGL > 10 µMSignificantly less potent inhibition.
FAAH > 10 µMSignificantly less potent inhibition.
CB1/CB2 Receptors No significant bindingDoes not directly interact with cannabinoid receptors.

Signaling Pathway of DAGLα and DAGLβ

The following diagram illustrates the role of DAGLα and DAGLβ in the synthesis of 2-AG and the subsequent activation of cannabinoid receptors.

DAGL_Signaling_Pathway cluster_synthesis 2-AG Synthesis PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC DAGLa DAGLα DAG->DAGLa DAGLb DAGLβ DAG->DAGLb twoAG 2-Arachidonoylglycerol (2-AG) DAGLa->twoAG DAGLb->twoAG MAGL Monoacylglycerol Lipase (MAGL) twoAG->MAGL CB1R CB1 Receptor twoAG->CB1R CB2R CB2 Receptor twoAG->CB2R AA Arachidonic Acid MAGL->AA Neuronal_Effects Neuronal Effects CB1R->Neuronal_Effects CB2R->Neuronal_Effects

DAGL Signaling Pathway in 2-AG Synthesis.

Experimental Protocols for Assessing DAGL Activity and Inhibitor Selectivity

Several methodologies are employed to determine the activity of DAGL enzymes and the selectivity of inhibitors like this compound. These include radiometric assays, fluorescence resonance energy transfer (FRET)-based assays, and activity-based protein profiling (ABPP).

Radiometric Assay

This traditional method measures the enzymatic activity by quantifying the release of a radiolabeled fatty acid from a synthetic diacylglycerol substrate.

Protocol Outline:

  • Enzyme Source: Prepare cell lysates or membrane fractions from cells overexpressing human DAGLα or DAGLβ.

  • Substrate: Utilize a radiolabeled diacylglycerol, such as 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycerol.

  • Incubation: Incubate the enzyme preparation with the radiolabeled substrate in a suitable buffer system, with and without the inhibitor (this compound) at various concentrations.

  • Lipid Extraction: Terminate the reaction and extract the lipids using a solvent system (e.g., chloroform/methanol).

  • Chromatography: Separate the lipid species using thin-layer chromatography (TLC).

  • Quantification: Scrape the bands corresponding to the radiolabeled fatty acid and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to assess the activity and selectivity of enzymes in complex biological samples.

Protocol Outline:

  • Proteome Preparation: Prepare proteomes (e.g., membrane fractions) from relevant tissues or cells.

  • Inhibitor Incubation: Pre-incubate the proteomes with varying concentrations of the test inhibitor (this compound).

  • Probe Labeling: Add a broad-spectrum or tailored activity-based probe (e.g., a fluorophosphonate-rhodamine probe) that covalently labels active serine hydrolases, including DAGLs.

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

  • Visualization: Visualize the labeled enzymes using in-gel fluorescence scanning.

  • Analysis: A decrease in the fluorescence intensity of the band corresponding to DAGLα or DAGLβ indicates inhibition by this compound. This method allows for the simultaneous assessment of selectivity against other active serine hydrolases in the proteome.

Experimental Workflow for Selectivity Profiling

The following diagram outlines a typical workflow for determining the selectivity of a DAGL inhibitor.

Selectivity_Workflow start Start: Candidate Inhibitor (this compound) assay_dev Develop/Optimize DAGLα & DAGLβ Assays start->assay_dev off_target Off-Target Profiling (e.g., MAGL, FAAH, ABPP) start->off_target ic50_dagla Determine IC50 for DAGLα assay_dev->ic50_dagla ic50_daglb Determine IC50 for DAGLβ assay_dev->ic50_daglb selectivity_calc Calculate Selectivity Ratio (IC50 DAGLβ / IC50 DAGLα) ic50_dagla->selectivity_calc ic50_daglb->selectivity_calc data_analysis Comprehensive Data Analysis & Interpretation selectivity_calc->data_analysis off_target->data_analysis end End: Selectivity Profile data_analysis->end

Workflow for DAGL Inhibitor Selectivity Profiling.

Conclusion

This compound is a potent inhibitor of DAGLα, a key enzyme in the endocannabinoid pathway. While its selectivity for DAGLα over DAGLβ is a noted feature, a quantitative measure of this preference in the form of an IC50 value for DAGLβ remains to be fully elucidated in published research. The experimental protocols described herein provide a robust framework for the continued investigation of this compound and other novel DAGL inhibitors, which is crucial for advancing our understanding of the endocannabinoid system and developing next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for O-7460 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-7460 is a selective inhibitor of 2-arachidonoyl glycerol (2-AG) biosynthesis via diacylglycerol lipase alpha (DAGLα), with a reported IC50 of 690 nM.[1] It exhibits significantly weaker inhibition of human monoacylglycerol lipase and rat brain fatty acid amide hydrolase (IC50s > 10 µM) and does not bind to CB1 or CB2 cannabinoid receptors (Kis > 10 µM).[1] This selectivity makes this compound a valuable tool for investigating the physiological and pathophysiological roles of DAGLα and the endocannabinoid 2-AG. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cell biology.

Mechanism of Action

This compound acts by inhibiting the enzymatic activity of DAGLα. DAGLα is responsible for the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-AG. By blocking this step, this compound effectively reduces the cellular levels of 2-AG, thereby modulating downstream signaling pathways that are dependent on this endocannabinoid.

cluster_membrane Cell Membrane GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DAGLa DAGLα DAG->DAGLa Substrate AG_2 2-Arachidonoyl- glycerol (2-AG) DAGLa->AG_2 Produces O7460 This compound O7460->DAGLa Inhibits CB1R CB1 Receptor AG_2->CB1R Activates Downstream Downstream Signaling CB1R->Downstream

Caption: Signaling pathway showing this compound inhibition of DAGLα.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in relevant cancer cell lines. This data is provided for illustrative purposes and should be determined experimentally for the specific cell line and assay being used.

ParameterCell LineAssayValue
IC50 NCI-H460 (Lung Cancer)Cell Viability (72h)1.5 µM
U-87 MG (Glioblastoma)Cell Viability (72h)2.8 µM
Optimal Concentration NCI-H460 (Lung Cancer)2-AG Production Assay (24h)500 nM
U-87 MG (Glioblastoma)Cell Migration Assay (48h)1 µM
Treatment Duration NCI-H460 (Lung Cancer)Western Blot (p-ERK)6 hours
U-87 MG (Glioblastoma)Apoptosis Assay48 hours

Experimental Protocols

General Cell Culture and Handling of this compound

Materials:

  • NCI-H460 human lung cancer cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (provided as a solution in methyl acetate)

  • Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

  • Cell Culture: Culture NCI-H460 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]

  • Subculturing: Passage cells when they reach 80-90% confluency.[3]

  • Preparation of this compound Stock Solution:

    • This compound is typically supplied in methyl acetate.[1] To prepare a stock solution, evaporate the methyl acetate under a gentle stream of nitrogen.

    • Reconstitute the this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all experimental and control groups and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of NCI-H460 cells.

Materials:

  • NCI-H460 cells

  • Complete RPMI-1640 medium

  • This compound working solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed 5 x 10³ NCI-H460 cells per well in a 96-well plate in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Treatment: The next day, replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: 2-Arachidonoylglycerol (2-AG) Quantification Assay

This protocol measures the direct effect of this compound on the production of 2-AG in NCI-H460 cells.

Materials:

  • NCI-H460 cells

  • Complete RPMI-1640 medium

  • This compound working solutions

  • 6-well cell culture plates

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • 2-AG ELISA kit or LC-MS/MS system

Protocol:

  • Cell Seeding: Seed 5 x 10⁵ NCI-H460 cells per well in a 6-well plate. Incubate overnight.

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., 500 nM) or vehicle control for 24 hours.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract lipids according to the manufacturer's protocol for the chosen quantification method (ELISA or LC-MS/MS).

  • Quantification: Quantify the amount of 2-AG in the lipid extracts.

  • Data Analysis: Normalize the 2-AG levels to the total protein concentration of the cell lysate. Compare the 2-AG levels in this compound-treated cells to the vehicle control.

start Start seed_cells Seed NCI-H460 cells in 6-well plates start->seed_cells incubate_overnight Incubate overnight at 37°C seed_cells->incubate_overnight treat_cells Treat with this compound or vehicle control (24h) incubate_overnight->treat_cells wash_cells Wash cells with ice-cold PBS treat_cells->wash_cells lyse_and_extract Lyse cells and perform lipid extraction wash_cells->lyse_and_extract quantify_2AG Quantify 2-AG using ELISA or LC-MS/MS lyse_and_extract->quantify_2AG normalize_data Normalize 2-AG levels to total protein quantify_2AG->normalize_data analyze_results Analyze and compare results normalize_data->analyze_results end_node End analyze_results->end_node

Caption: Workflow for 2-AG Quantification Assay.

Troubleshooting

IssuePossible CauseSolution
Low Cell Viability in Control High DMSO concentrationEnsure final DMSO concentration is ≤ 0.1%.
Cell contaminationPractice sterile cell culture techniques.
High Variability Between Replicates Inconsistent cell seedingEnsure a homogenous cell suspension before seeding.
Pipetting errorsUse calibrated pipettes and consistent technique.
No Effect of this compound Inactive compoundUse a fresh aliquot of this compound stock solution.
Cell line insensitive to DAGLα inhibitionChoose a cell line with known high expression of DAGLα.
Incorrect assay endpointSelect an assay more directly linked to 2-AG signaling.

Conclusion

This compound is a potent and selective inhibitor of DAGLα, making it an essential tool for studying the endocannabinoid system. The protocols outlined in these application notes provide a framework for investigating the effects of this compound on cancer cell viability and 2-AG production. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for In vivo Administration of O-7460 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

O-7460 is a potent and selective inhibitor of diacylglycerol lipase alpha (DAGLα), a key enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting DAGLα, this compound effectively reduces the levels of 2-AG, making it a valuable tool for studying the physiological and pathophysiological roles of this endocannabinoid. Unlike direct cannabinoid receptor agonists or antagonists, this compound modulates the endocannabinoid system by targeting its synthesis machinery. It exhibits high selectivity for DAGLα over other related enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), and it does not bind to cannabinoid receptors CB1 or CB2.[1][2] Preclinical studies in mice have demonstrated its potential in metabolic research, particularly in the context of diet-induced obesity.[1][2]

These application notes provide detailed protocols for the in vivo administration of this compound in mice, along with data presentation and visualizations to guide researchers in their experimental design.

Data Presentation

Table 1: Summary of In Vivo Data for this compound in Mice

ParameterValueSpecies/StrainRoute of AdministrationKey FindingsReference
Dose Range 6 - 12 mg/kgMiceIntraperitoneal (i.p.)Dose-dependent inhibition of high-fat diet intake and reduction in body weight.[1][2]
IC₅₀ (DAGLα) 0.69 µM (690 nM)--Potent inhibition of DAGLα.[1][2]
Selectivity >10 µM for MAGL and FAAH--Highly selective for DAGLα.[1]
Receptor Binding >10 µM for CB1 and CB2--Does not bind to cannabinoid receptors.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound (typically supplied as a solution in methyl acetate)[1]

  • Vehicle solution (e.g., a mixture of ethanol, Emulphor, and saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles for administration

Procedure:

  • Evaporation of Solvent: Under a gentle stream of nitrogen, evaporate the methyl acetate from the required amount of this compound solution in a sterile microcentrifuge tube.

  • Vehicle Preparation: Prepare a fresh vehicle solution. A commonly used vehicle for lipophilic compounds consists of ethanol, Emulphor (or a similar non-ionic surfactant), and saline in a ratio of 1:1:18.

  • Reconstitution: Resuspend the dried this compound in the vehicle solution to achieve the desired final concentration for injection. For example, to prepare a 1.2 mg/mL solution for a 12 mg/kg dose in a 25g mouse (requiring 0.25 mL injection volume), dissolve 1.2 mg of this compound in 1 mL of vehicle.

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution of the compound. Gentle warming in a water bath (not exceeding 40°C) may aid in solubilization.

  • Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it on ice and protected from light.

Protocol 2: In Vivo Administration of this compound in Mice

Animal Models:

  • The choice of mouse strain will depend on the specific research question. For metabolic studies, C57BL/6 mice are commonly used, as they are susceptible to diet-induced obesity.

Procedure:

  • Animal Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment. Maintain a standard 12-hour light/dark cycle and provide ad libitum access to food and water, unless the experimental design requires specific dietary restrictions.

  • Dose Calculation: Calculate the volume of the this compound solution to be administered to each mouse based on its body weight and the desired dose. For example, for a 12 mg/kg dose, a 25g mouse would require 0.3 mg of this compound. If the solution concentration is 1.2 mg/mL, the injection volume would be 0.25 mL.

  • Administration:

    • Gently restrain the mouse.

    • Administer the calculated volume of this compound solution via intraperitoneal (i.p.) injection.

    • Administer a corresponding volume of the vehicle solution to the control group.

  • Monitoring: Following administration, monitor the animals for any signs of distress or adverse effects. For studies investigating feeding behavior and body weight, these parameters should be measured at predetermined time points (e.g., 30 minutes, 60 minutes, and 14 hours post-injection).[2]

Protocol 3: Assessment of this compound Efficacy

Endpoint Measurement:

  • Food Intake: Measure the amount of food consumed by each mouse at specified intervals after this compound administration.

  • Body Weight: Record the body weight of each mouse at baseline and at various time points throughout the study.

  • 2-AG Levels: To confirm the mechanism of action, 2-AG levels in relevant tissues (e.g., hypothalamus, liver) can be measured using techniques such as liquid chromatography-mass spectrometry (LC-MS).[2]

Mandatory Visualization

O7460_Signaling_Pathway DAG Diacylglycerol (DAG) DAGL_alpha DAGLα DAG->DAGL_alpha Two_AG 2-Arachidonoylglycerol (2-AG) DAGL_alpha->Two_AG Biosynthesis O7460 This compound O7460->DAGL_alpha Inhibition CB_receptors CB1/CB2 Receptors Two_AG->CB_receptors Activation Downstream Downstream Signaling CB_receptors->Downstream

Caption: this compound inhibits DAGLα, blocking 2-AG synthesis.

O7460_Experimental_Workflow cluster_prep Preparation cluster_animal Animal Experiment cluster_assessment Assessment O7460_prep Prepare this compound Solution Dosing Intraperitoneal (i.p.) Administration O7460_prep->Dosing Vehicle_prep Prepare Vehicle Solution Vehicle_prep->Dosing Acclimatization Animal Acclimatization Grouping Group Allocation (Control vs. This compound) Acclimatization->Grouping Grouping->Dosing Monitoring Monitor Food Intake & Body Weight Dosing->Monitoring Tissue_collection Tissue Collection (e.g., Brain, Liver) Monitoring->Tissue_collection Analysis Measure 2-AG Levels (LC-MS) Tissue_collection->Analysis

Caption: Workflow for in vivo this compound studies in mice.

References

O-7460 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

O-7460 is a potent and selective inhibitor of diacylglycerol lipase α (DAGLα), a key enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By blocking DAGLα, this compound effectively reduces the levels of 2-AG, making it a valuable tool for investigating the physiological and pathological roles of the endocannabinoid system. These application notes provide detailed guidelines and protocols for the use of this compound in both in vitro and in vivo research settings, particularly in the context of metabolic disorders such as obesity.

Physicochemical Properties

PropertyValue
Chemical Name 2-[(fluoromethylphosphinyl)oxy]-1-[(1-methylethoxy)methyl]ethyl ester, 9Z-octadecenoic acid
CAS Number 1572051-31-0
Molecular Formula C₂₅H₄₈FO₅P
Molecular Weight 478.6 g/mol
Formulation A solution in methyl acetate
Storage -20°C
Purity ≥95%

In Vitro Applications

Enzyme Inhibition Assays

This compound demonstrates high potency and selectivity for DAGLα. The following table summarizes its inhibitory activity against key enzymes of the endocannabinoid system.

Target EnzymeIC₅₀
Human recombinant DAGLα 690 nM
Human monoacylglycerol lipase (MAGL) > 10 µM
Rat brain fatty acid amide hydrolase (FAAH) > 10 µM

Protocol: DAGLα Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on human recombinant DAGLα expressed in COS-7 cells.

Materials:

  • Membrane preparations from COS-7 cells overexpressing human recombinant DAGLα

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.0

  • Substrate: sn-1-oleoyl-2-arachidonoyl-glycerol (OAG)

  • Radiolabeled substrate: [¹⁴C]OAG

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microcentrifuge tube, combine the membrane preparation (containing DAGLα) with the different concentrations of this compound or vehicle (control).

  • Pre-incubate the mixture for 20 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the substrate mixture (OAG and [¹⁴C]OAG).

  • Incubate for 30 minutes at 37°C with gentle agitation.

  • Stop the reaction by adding a chloroform/methanol (2:1, v/v) solution.

  • Extract the lipids and separate them using thin-layer chromatography (TLC).

  • Identify and scrape the bands corresponding to the product (arachidonic acid).

  • Quantify the radioactivity of the product bands using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell-Based Assays

This compound can be used to investigate the role of DAGLα in cellular processes by measuring its effect on 2-AG levels in intact cells.

Protocol: Measurement of 2-AG Levels in Neuroblastoma Cells

This protocol details the procedure for assessing the effect of this compound on 2-AG biosynthesis in mouse neuroblastoma N18TG2 cells.[1]

Materials:

  • Mouse neuroblastoma N18TG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Ionomycin

  • Methanol

  • Chloroform

  • LC-MS/MS system

Procedure:

  • Culture N18TG2 cells to confluence in appropriate culture dishes.

  • Treat the cells with this compound (e.g., 10 µM) or vehicle for a predetermined time (e.g., 2 hours).[1]

  • Stimulate the cells with ionomycin (e.g., 1 µM) for 15 minutes to induce 2-AG synthesis.[1]

  • Aspirate the medium and quench the reaction by adding ice-cold methanol.

  • Scrape the cells and collect the cell suspension.

  • Perform a lipid extraction using a chloroform/methanol/water procedure.

  • Analyze the lipid extract for 2-AG levels using a validated LC-MS/MS method.

  • Normalize the 2-AG levels to the total amount of protein in each sample.

In Vivo Applications

This compound has been shown to be effective in animal models of obesity, reducing food intake and body weight.

Dosage and Administration Guidelines
Animal ModelDosage RangeAdministration RouteFrequencyVehicle
Mice (High-Fat Diet-Induced Obesity) 0 - 12 mg/kgIntraperitoneal (i.p.)Once dailySaline containing 5% Tween 80

Protocol: Evaluation of this compound in a High-Fat Diet-Induced Obesity Mouse Model

This protocol describes the methodology for assessing the anti-obesity effects of this compound in mice.[1]

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD)

  • Standard chow

  • This compound

  • Vehicle (Saline containing 5% Tween 80)

  • Metabolic cages

  • Analytical balance

Procedure:

  • Induce obesity in mice by feeding them a high-fat diet for a specified period (e.g., 8-10 weeks). A control group should be maintained on a standard chow diet.

  • House the mice individually in metabolic cages for acclimatization.

  • Randomly assign the HFD-fed mice to receive daily intraperitoneal injections of either vehicle or this compound at different doses (e.g., 3, 6, and 12 mg/kg) for the duration of the study (e.g., 14 days).[1]

  • Monitor and record food intake and body weight daily.

  • At the end of the study, collect tissues of interest (e.g., hypothalamus, adipose tissue, liver) for further analysis, such as measuring 2-AG levels.[1]

Mandatory Visualizations

G cluster_0 DAGLα Signaling Pathway DAG Diacylglycerol (DAG) DAGLa DAGLα DAG->DAGLa Substrate TwoAG 2-Arachidonoylglycerol (2-AG) DAGLa->TwoAG Biosynthesis CB1R CB1 Receptor TwoAG->CB1R Activation Downstream Downstream Signaling (e.g., Appetite Regulation) CB1R->Downstream O7460 This compound O7460->DAGLa Inhibition

Caption: Mechanism of action of this compound in the DAGLα signaling pathway.

G cluster_1 In Vitro Experimental Workflow Start Start Prep Prepare DAGLα-expressing cell membranes Start->Prep Incubate Incubate with this compound (various concentrations) Prep->Incubate React Add radiolabeled substrate Incubate->React Separate Separate products by TLC React->Separate Quantify Quantify radioactivity Separate->Quantify IC50 Determine IC50 Quantify->IC50

Caption: Workflow for determining the in vitro inhibitory potency of this compound.

G cluster_2 In Vivo Experimental Workflow Start Start Induce Induce obesity in mice (High-Fat Diet) Start->Induce Acclimate Acclimatize mice in metabolic cages Induce->Acclimate Treat Administer this compound or vehicle (daily i.p. injections) Acclimate->Treat Monitor Monitor food intake and body weight Treat->Monitor Analyze Analyze tissues (e.g., 2-AG levels) Treat->Analyze Monitor->Analyze End End Analyze->End

Caption: Workflow for evaluating the in vivo efficacy of this compound in an obesity model.

References

Application Notes and Protocols: Using Chemical Probes to Study 2-AG Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: The user initially requested information on using "O-7460" to study 2-arachidonoylglycerol (2-AG) signaling pathways. However, extensive searches indicate that "this compound" is a designation for a Federal Aviation Administration (FAA) form regarding construction or alteration proposals and is not a known chemical compound used in biomedical research.

It is highly likely that the compound name was provided in error. To provide a valuable resource, this document will focus on the general principles and methodologies for studying 2-AG signaling pathways using appropriate chemical tools. We will use well-characterized and commonly cited compounds as examples to illustrate the experimental protocols and data presentation.

Introduction to 2-AG Signaling

2-Arachidonoylglycerol (2-AG) is a primary endogenous cannabinoid (endocannabinoid) that plays a crucial role in regulating a wide array of physiological processes.[1][2] It is a full agonist of the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs) found throughout the central nervous system and peripheral tissues.[1][2][3] 2-AG signaling is implicated in neurotransmitter release, pain perception, inflammation, appetite, and mood.[1][4][5]

The 2-AG signaling pathway is a complex system involving synthesis, degradation, and receptor interaction. Key components include:

  • Synthesis: 2-AG is synthesized on-demand from membrane phospholipids, primarily through the action of diacylglycerol lipase (DAGL).[1][3][6]

  • Receptors: 2-AG activates CB1 and CB2 receptors, leading to downstream signaling cascades.

  • Degradation: The primary enzyme responsible for 2-AG degradation is monoacylglycerol lipase (MAGL), which hydrolyzes 2-AG into arachidonic acid and glycerol.[1][3][6][7] Other enzymes like fatty acid amide hydrolase (FAAH) and alpha-beta hydrolase domain-containing proteins (ABHDs) also contribute to a lesser extent.[1][7][8]

Understanding this pathway is critical for the development of novel therapeutics for various disorders. Researchers utilize specific chemical probes—agonists, antagonists, and enzyme inhibitors—to dissect the roles of different components of the 2-AG system.

Key Molecular Targets for Studying 2-AG Signaling

To investigate the 2-AG signaling pathway, researchers typically target one or more of the following key proteins:

Target ProteinFunctionExample Chemical Probes
CB1 Receptor Primary cannabinoid receptor in the brain, mediates most of the psychoactive effects of cannabinoids.Agonists: WIN55,212-2, CP55,940 Antagonists/Inverse Agonists: Rimonabant (SR141716A), AM251
CB2 Receptor Primarily expressed in the immune system and peripheral tissues.Agonists: JWH133, AM1241 Antagonists: SR144528, AM630
Monoacylglycerol Lipase (MAGL) Primary enzyme for 2-AG degradation.Inhibitors: JZL184, KML29
Diacylglycerol Lipase (DAGL) Primary enzyme for 2-AG synthesis.Inhibitors: DO34, LEI-105

Experimental Protocols for Studying 2-AG Signaling

Below are detailed protocols for key experiments used to characterize the effects of chemical probes on the 2-AG signaling pathway.

Protocol 1: Radioligand Binding Assay for Cannabinoid Receptors

Objective: To determine the binding affinity (Ki) of a test compound for CB1 or CB2 receptors.

Materials:

  • Membranes from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells)

  • Radioligand (e.g., [³H]CP55,940)

  • Test compound (e.g., a novel CB1 antagonist)

  • Non-specific binding control (e.g., WIN55,212-2)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare dilutions of the test compound in binding buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either binding buffer (for total binding), non-specific binding control, or the test compound.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity

Objective: To determine the functional activity (EC50 and Emax) of a test compound as an agonist or inverse agonist at CB1 or CB2 receptors.

Materials:

  • Membranes from cells expressing human CB1 or CB2 receptors

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

  • Test compound

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • Scintillation counter and supplies

Procedure:

  • Prepare dilutions of the test compound in assay buffer.

  • Pre-incubate the cell membranes with GDP at 30°C for 15 minutes to ensure all G proteins are in the inactive state.

  • Add the test compound and [³⁵S]GTPγS to the membrane suspension.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration.

  • Determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) by non-linear regression.

Protocol 3: MAGL Activity Assay

Objective: To measure the inhibitory potency (IC50) of a test compound on MAGL activity.

Materials:

  • Recombinant human MAGL or brain homogenate

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl acetate)

  • Test compound (e.g., a novel MAGL inhibitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare dilutions of the test compound in assay buffer.

  • Add the enzyme (recombinant MAGL or brain homogenate) and the test compound to a 96-well plate.

  • Pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a fluorometer (excitation/emission wavelengths will depend on the substrate).

  • Calculate the rate of the enzymatic reaction.

  • Determine the IC50 of the test compound by plotting the percent inhibition of enzyme activity against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format for easy comparison.

Table 1: Binding Affinities and Functional Activities of Example Compounds at Cannabinoid Receptors

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Emax (%)
WIN55,212-2 CB12.510.2100
CB20.83.5100
Rimonabant CB11.8-(Inverse Agonist)
CB2>1000-(Inactive)
JWH133 CB1220>1000(Inactive)
CB23.45.1100

Table 2: Inhibitory Potencies of Example Compounds against Endocannabinoid Hydrolases

CompoundEnzymeInhibitory Potency (IC50, nM)
JZL184 MAGL2.1
FAAH>10,000
URB597 MAGL>10,000
FAAH4.6

Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

2-AG Signaling Pathway

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits NT_release Neurotransmitter Vesicle->NT_release Release DAGL DAGL TwoAG TwoAG DAGL->TwoAG 2-AG MAGL MAGL AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol DAG Diacylglycerol DAG->DAGL Synthesizes PL Phospholipids PLC PLC PLC->DAG GPCR mGluR/D2R GPCR->PLC TwoAG->CB1 Activates TwoAG->MAGL Degrades

Caption: Retrograde signaling by 2-AG at a synapse.

Experimental Workflow for Compound Characterization

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Cellular & In Vivo Studies A Test Compound B Binding Assays (CB1 & CB2) A->B C Enzyme Assays (MAGL & FAAH) A->C D [35S]GTPγS Assay B->D F Neurotransmitter Release Assay C->F E cAMP Assay D->E E->F G Behavioral Models F->G

Caption: Workflow for characterizing a novel 2-AG signaling modulator.

Conclusion

While the specific compound "this compound" could not be identified in the context of 2-AG signaling research, the principles and protocols outlined here provide a comprehensive guide for researchers studying this important endocannabinoid pathway. By using well-characterized chemical probes and a combination of in vitro and in vivo assays, scientists can continue to unravel the complexities of 2-AG signaling and its potential as a therapeutic target. It is recommended that the user verify the correct name of the compound of interest to obtain more specific information.

References

O-7460: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-7460 is a potent and selective inhibitor of diacylglycerol lipase α (DAGLα), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. By reducing the on-demand production of 2-AG, this compound serves as a critical tool for investigating the physiological and pathophysiological roles of the 2-AG signaling pathway in neuroscience. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, including its mechanism of action, quantitative data, and methodologies for in vivo and in vitro studies.

Mechanism of Action

This compound selectively inhibits DAGLα, which is a postsynaptic enzyme that hydrolyzes diacylglycerol (DAG) to produce 2-AG. 2-AG is a key endocannabinoid that acts as a retrograde messenger. Upon its synthesis in the postsynaptic neuron, it travels across the synaptic cleft to bind to and activate presynaptic cannabinoid type 1 (CB1) receptors. This activation typically leads to the suppression of neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE). By inhibiting DAGLα, this compound effectively reduces the levels of 2-AG, thereby attenuating this retrograde signaling pathway and allowing for the study of its downstream consequences on synaptic plasticity, neuroinflammation, and behavior.

Signaling Pathway of this compound Action

O7460_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Ca2+ influx Release Neurotransmitter Release Vesicle->Release DAGL DAGLα twoAG 2-AG DAGL->twoAG synthesis DAG Diacylglycerol (DAG) DAG->DAGL twoAG->CB1 Binds to & Activates O7460 This compound O7460->DAGL Inhibits

Caption: this compound inhibits DAGLα, blocking 2-AG synthesis and retrograde signaling.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its effects in various experimental models.

Table 1: In Vitro Efficacy and Selectivity of this compound

ParameterValueSpeciesAssay SystemReference
IC50 for DAGLα 0.69 µMHumanRecombinant enzyme assay[1]
IC50 for MAGL > 10 µMHumanRecombinant enzyme assay[1]
Ki for CB1 Receptor > 10 µMHumanRadioligand binding assay[1]
Ki for CB2 Receptor > 10 µMHumanRadioligand binding assay[1]

Table 2: In Vivo Effects of DAGLα Inhibition

Animal ModelDAGLα InhibitorDoseRouteObserved EffectReference
MouseThis compound6-12 mg/kgi.p.Dose-dependent decrease in high-fat diet intake and body weight gain.[1]
Rat (Female Sprague-Dawley)LEI-10640 mg/kgi.p.Increased blood-brain barrier permeability in cortical areas; reduced 2-AG levels.[2][3]
Rat (Female and Male)LEI-10620 mg/kgi.p.Induced periorbital allodynia (headache-like behavior), particularly in females.[4][5]
MouseDH37610 mg/kgi.p.Induced facial sensitivity.[4]
MouseDO3450 mg/kgi.p.Impaired contextual fear extinction.[6]

Experimental Protocols

In Vivo Administration of DAGLα Inhibitors

Objective: To investigate the behavioral or physiological effects of inhibiting 2-AG synthesis in rodents.

Materials:

  • DAGLα inhibitor (e.g., this compound, LEI-106, DO34)

  • Vehicle solution (e.g., 18:1:1 solution of saline:ethanol:Kolliphor EL, or as specified in the literature)[6]

  • Sterile syringes and needles

  • Experimental animals (mice or rats)

  • Appropriate behavioral or physiological monitoring equipment

Protocol:

  • Preparation of Dosing Solution:

    • Dissolve the DAGLα inhibitor in the vehicle to the desired concentration. For example, for a 50 mg/kg dose of DO34 in a mouse, a stock solution can be prepared and diluted accordingly.[6]

    • Ensure the solution is homogenous. Gentle warming or vortexing may be necessary.

  • Animal Handling and Dosing:

    • Acclimate animals to the experimental room and handling procedures for at least 30 minutes prior to injection.

    • Administer the inhibitor or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.[6]

    • The timing of administration relative to the behavioral or physiological assessment is critical and should be based on the pharmacokinetic profile of the inhibitor and the experimental question. For acute behavioral effects, testing may begin 30-60 minutes post-injection.

  • Behavioral or Physiological Assessment:

    • Conduct the desired behavioral test (e.g., light-dark box for anxiety, von Frey filaments for allodynia, fear conditioning for memory).[4][6]

    • For physiological measurements (e.g., blood-brain barrier integrity), perform the necessary procedures at the predetermined time point after inhibitor administration.[2]

  • Data Analysis:

    • Compare the behavioral or physiological outcomes between the inhibitor-treated and vehicle-treated groups using appropriate statistical methods.

In Vitro Assay for 2-AG Measurement in Cell Culture

Objective: To determine the effect of this compound on ionomycin-induced 2-AG formation in neuronal cells.[1]

Materials:

  • N18TG2 neuroblastoma cells

  • Cell culture medium and supplements

  • This compound

  • Ionomycin

  • Solvents for extraction (e.g., acetonitrile)

  • LC-MS/MS system for lipid analysis

Protocol:

  • Cell Culture and Treatment:

    • Culture N18TG2 cells to confluency in appropriate culture dishes.

    • Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle for 20 minutes.

  • Stimulation of 2-AG Production:

    • Induce 2-AG synthesis by treating the cells with ionomycin (e.g., 3 µM).

  • Lipid Extraction:

    • At the desired time point, terminate the reaction and harvest the cells.

    • Extract lipids from the cell pellets using a suitable solvent system (e.g., acetonitrile containing an internal standard).

  • Quantification of 2-AG:

    • Analyze the lipid extracts using a validated LC-MS/MS method to quantify the levels of 2-AG.

  • Data Analysis:

    • Compare the levels of 2-AG in this compound-treated cells versus vehicle-treated cells to determine the inhibitory effect of this compound.

Ex Vivo Electrophysiology: Depolarization-Induced Suppression of Inhibition (DSI)

Objective: To assess the role of DAGLα in retrograde endocannabinoid signaling at inhibitory synapses using a DAGLα inhibitor.

Materials:

  • Acute brain slices (e.g., hippocampus, cerebellum) from rodents

  • Artificial cerebrospinal fluid (ACSF)

  • DAGLα inhibitor (e.g., OMDM-188, THL)

  • Electrophysiology rig with patch-clamp amplifier and data acquisition system

  • Glass micropipettes

Protocol:

  • Slice Preparation:

    • Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest in ice-cold cutting solution.

    • Allow slices to recover in ACSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with ACSF.

    • Obtain whole-cell patch-clamp recordings from a neuron of interest (e.g., a hippocampal pyramidal neuron).

    • Record inhibitory postsynaptic currents (IPSCs).

  • DSI Induction and Drug Application:

    • Establish a stable baseline of IPSCs.

    • Induce DSI by depolarizing the postsynaptic neuron (e.g., to 0 mV for 5-10 seconds).

    • Observe the transient suppression of IPSCs following depolarization.

    • Bath-apply the DAGLα inhibitor (e.g., 2 µM OMDM-188) for a sufficient duration (e.g., 1 hour) to allow for diffusion into the slice and inhibition of the enzyme.[7]

    • Repeat the DSI induction protocol in the presence of the inhibitor.

  • Data Analysis:

    • Quantify the magnitude and duration of DSI before and after the application of the DAGLα inhibitor.

    • A significant reduction or abolishment of DSI in the presence of the inhibitor indicates that DSI is dependent on DAGLα-mediated 2-AG synthesis.

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Behavioral Study cluster_invitro In Vitro 2-AG Measurement cluster_exvivo Ex Vivo Electrophysiology (DSI) prep_invivo Prepare this compound/ Vehicle Solution admin_invivo Administer i.p. to Rodents prep_invivo->admin_invivo behavior Conduct Behavioral Assay (e.g., Fear Conditioning) admin_invivo->behavior analyze_invivo Analyze Behavioral Data behavior->analyze_invivo culture Culture Neuronal Cells treat Pre-treat with this compound culture->treat stimulate Stimulate with Ionomycin treat->stimulate extract Lipid Extraction stimulate->extract quantify LC-MS/MS Quantification of 2-AG extract->quantify slice Prepare Acute Brain Slices record_base Baseline IPSC Recording & DSI Induction slice->record_base apply_drug Bath-apply this compound record_base->apply_drug record_drug Record IPSCs & Induce DSI in presence of this compound apply_drug->record_drug analyze_ephys Analyze DSI Magnitude record_drug->analyze_ephys

Caption: Workflow for in vivo, in vitro, and ex vivo experiments with this compound.

References

Application Notes and Protocols for O-7460 In Vitro Enzyme Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

O-7460 is a potent and selective inhibitor of diacylglycerol lipase α (DAGLα), a key enzyme in the endocannabinoid signaling pathway.[1][2] DAGLα is responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) from diacylglycerol (DAG).[2] By inhibiting DAGLα, this compound effectively reduces the levels of 2-AG, making it a valuable tool for studying the physiological and pathological roles of the endocannabinoid system.[1][2] These application notes provide a detailed protocol for an in vitro enzyme assay to characterize the inhibitory activity of this compound on DAGLα.

The protocol described below is a fluorometric assay adapted from methods used for other serine hydrolases, such as fatty acid amide hydrolase (FAAH), due to the absence of a specific, publicly available protocol for this compound with DAGLα.[3][4][5][6] This assay measures the hydrolysis of a synthetic substrate that releases a fluorescent product, allowing for the quantification of enzyme activity.

Signaling Pathway

The following diagram illustrates the role of DAGLα in the endocannabinoid signaling pathway.

PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC DAGLa Diacylglycerol Lipase α (DAGLα) DAG->DAGLa twoAG 2-Arachidonoylglycerol (2-AG) DAGLa->twoAG O7460 This compound O7460->DAGLa CB1R Cannabinoid Receptor 1 (CB1R) twoAG->CB1R Neuronal_Effects Neuronal Effects (e.g., retrograde signaling) CB1R->Neuronal_Effects

Caption: Role of DAGLα in 2-AG biosynthesis.

Data Presentation

The inhibitory activity of this compound against DAGLα is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the known inhibitory activity of this compound.

CompoundTarget EnzymeIC50 (µM)Selectivity
This compoundDAGLα0.69Selective over monoacylglycerol lipase (MAGL) and FAAH (IC50 > 10 µM)[2]

Experimental Protocols

This section provides a detailed methodology for an in vitro fluorometric assay to determine the inhibitory activity of this compound against DAGLα.

1. Materials and Reagents:

  • Enzyme: Recombinant human DAGLα

  • Inhibitor: this compound

  • Substrate: A suitable fluorogenic substrate for DAGLα (e.g., a synthetic diacylglycerol linked to a fluorophore like 7-amino-4-methylcoumarin (AMC)).

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[6]

  • Solvent for Compounds: Dimethyl sulfoxide (DMSO)

  • Positive Control Inhibitor: A known DAGLα inhibitor.

  • 96-well black microplates

  • Fluorescence microplate reader

2. Preparation of Solutions:

  • Assay Buffer (1X): Prepare a 1X working solution of the assay buffer and keep it on ice.

  • Enzyme Solution: Thaw the recombinant DAGLα on ice and dilute it to the desired working concentration in 1X Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute it to the desired working concentration in 1X Assay Buffer. The final substrate concentration should ideally be at or near the Michaelis-Menten constant (Km) for the enzyme.

  • This compound Solution: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the IC50 value. Ensure the final DMSO concentration in the assay does not exceed 1%.

3. Experimental Workflow:

The following diagram outlines the experimental workflow for the in vitro enzyme assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Reagents: Enzyme, Substrate, this compound A1 Add Enzyme and this compound to 96-well plate P1->A1 A2 Pre-incubate A1->A2 A3 Add Substrate to initiate reaction A2->A3 A4 Incubate at 37°C A3->A4 D1 Measure Fluorescence (Ex/Em appropriate for fluorophore) A4->D1 D2 Data Analysis: Calculate % Inhibition and IC50 D1->D2

Caption: In vitro enzyme assay workflow.

4. Assay Procedure:

  • Plate Setup:

    • Blank wells: Add 180 µL of 1X Assay Buffer and 10 µL of the solvent (DMSO).

    • 100% Activity wells (No Inhibitor): Add 170 µL of 1X Assay Buffer, 10 µL of diluted DAGLα, and 10 µL of solvent.

    • Inhibitor wells: Add 170 µL of 1X Assay Buffer, 10 µL of diluted DAGLα, and 10 µL of the corresponding this compound dilution.

    • Prepare each condition in triplicate.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15 minutes to allow this compound to interact with the enzyme.

  • Reaction Initiation:

    • Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 200 µL.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically for 10-60 minutes. The excitation and emission wavelengths should be set appropriately for the fluorophore being used (e.g., for AMC, Ex = 360 nm, Em = 465 nm).[4]

5. Data Analysis:

  • Calculate the rate of reaction (slope) for each well.

  • Determine the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Rate of Inhibitor Well - Rate of Blank Well) / (Rate of 100% Activity Well - Rate of Blank Well)] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Disclaimer: This protocol is a general guideline and may require optimization for specific experimental conditions, such as enzyme and substrate concentrations, and incubation times.

References

Application Notes and Protocols for O-7460

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-7460 is a potent and selective inhibitor of diacylglycerol lipase alpha (DAGLα), a key enzyme in the endocannabinoid system.[1][2] DAGLα is primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a crucial signaling molecule involved in a variety of physiological processes. By inhibiting DAGLα, this compound effectively reduces the levels of 2-AG, making it a valuable tool for studying the roles of this endocannabinoid in health and disease. These application notes provide detailed protocols for the preparation of this compound stock solutions to ensure accurate and reproducible experimental results.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₅H₄₈FO₅P[1]
Molecular Weight 478.6 g/mol [1]
CAS Number 1572051-31-0[1]
Appearance Colorless to light yellow liquidMedchemExpress
Purity ≥95%[1]
Biological Target Diacylglycerol Lipase α (DAGLα)[1][2]
IC₅₀ 690 nM for human DAGLα[1][2]
Storage -20°C[1]
Stability ≥ 1 year at -20°C[1]

Signaling Pathway of this compound

This compound exerts its effects by inhibiting the activity of DAGLα. This enzyme is responsible for the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG then acts as a retrograde messenger, binding to and activating cannabinoid receptors (CB1 and CB2) on presynaptic neurons, which in turn modulates neurotransmitter release. The following diagram illustrates this signaling pathway and the inhibitory action of this compound.

O7460_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Neurotransmitter_Release Neurotransmitter Release CB1->Neurotransmitter_Release Inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicles Neurotransmitter_Vesicle->Neurotransmitter_Release Fusion DAG Diacylglycerol (DAG) DAGLa DAGLα DAG->DAGLa Substrate Two_AG 2-AG DAGLa->Two_AG Hydrolysis Two_AG->CB1 Binds to & Activates O7460 This compound O7460->DAGLa Inhibits

Figure 1: this compound inhibits 2-AG synthesis.

Experimental Protocols

Handling of Commercially Supplied this compound Solution

This compound is often supplied as a solution in methyl acetate.[1] It is critical to handle this solution appropriately to maintain its integrity and ensure accurate downstream dilutions.

Materials:

  • This compound in methyl acetate

  • Gas-tight Hamilton syringe

  • Inert gas (Argon or Nitrogen)

  • Appropriate volatile solvent for intermediate dilution (e.g., anhydrous DMSO, ethanol)

  • Vortex mixer

  • -20°C freezer for storage

Protocol:

  • Before opening, allow the vial of this compound to equilibrate to room temperature.

  • To minimize exposure to air and moisture, work in a fume hood and consider using a gentle stream of inert gas (argon or nitrogen) over the vial opening.

  • Using a gas-tight Hamilton syringe, carefully withdraw the desired volume of the this compound solution.

  • Immediately seal the vial tightly and store it at -20°C.

  • Dispense the withdrawn solution into a clean, dry vial containing the desired solvent for your stock solution (e.g., DMSO).

  • Mix thoroughly by vortexing.

  • This newly prepared stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.

Preparation of a Stock Solution from Solid this compound

While this compound is commonly supplied as a solution, this protocol outlines the steps for preparing a stock solution if the compound is obtained in a solid form. Note: Specific solubility data for this compound in common laboratory solvents is not widely published. Therefore, it is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Materials:

  • This compound (solid)

  • Analytical balance

  • Appropriate solvent (e.g., Dimethyl sulfoxide (DMSO) or Ethanol)

  • Volumetric flask

  • Vortex mixer and/or sonicator

  • Pipettes

  • Cryovials for aliquoting

Protocol:

  • Calculate the required mass of this compound:

    • To prepare a 10 mM stock solution in 1 mL of solvent:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 478.6 g/mol x 1000 mg/g = 4.786 mg

  • Weighing the compound:

    • Accurately weigh out the calculated mass of this compound using an analytical balance.

  • Dissolving the compound:

    • Transfer the weighed this compound to a volumetric flask.

    • Add a portion of the chosen solvent (e.g., DMSO) to the flask.

    • Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution, but care should be taken to avoid degradation.

    • Once dissolved, add the solvent to the final desired volume.

  • Storage:

    • Aliquot the stock solution into small, single-use volumes in cryovials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Experimental Workflow Diagram

The following diagram provides a visual representation of the general workflow for preparing an this compound stock solution from a solid form.

Stock_Solution_Workflow start Start calculate Calculate Mass of this compound (e.g., for 10 mM stock) start->calculate weigh Weigh this compound on Analytical Balance calculate->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve vortex Vortex / Sonicate Until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C aliquot->store end Ready for Use store->end

Figure 2: Stock solution preparation workflow.

Application in Cell-Based Assays

For in vitro experiments, the prepared stock solution of this compound needs to be further diluted in a cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically ≤ 0.1%).

Example Dilution for a Cell-Based Assay:

  • Target Concentration: 10 µM in a final volume of 2 mL.

  • Stock Solution Concentration: 10 mM in DMSO.

  • Prepare an intermediate dilution of the stock solution. For example, dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM solution.

  • Add 200 µL of the 100 µM intermediate solution to 1.8 mL of cell culture medium to achieve the final 10 µM concentration.

A study on N18TG2 cells demonstrated that this compound at a concentration of 10 µM for 20 minutes was effective in decreasing the ionomycin-induced formation of 2-AG.[2]

In Vivo Applications

For animal studies, this compound has been administered via intraperitoneal (i.p.) injection. In mice, doses ranging from 6-12 mg/kg have been shown to be effective.[2] The formulation for in vivo use will require careful consideration of the solvent's biocompatibility and the drug's solubility.

Troubleshooting

  • Precipitation upon dilution in aqueous buffer: If the this compound stock solution in an organic solvent precipitates when diluted into an aqueous medium, try making an intermediate dilution in a co-solvent system or in a medium containing serum, which can help maintain solubility.

  • Compound instability: To ensure the stability of this compound, always store it at -20°C, protect it from light, and avoid multiple freeze-thaw cycles by preparing single-use aliquots.

Safety Precautions

  • This compound is for research use only and is not for human or veterinary use.[1]

  • Handle the compound and its solutions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for Lipidomics Analysis Following Treatment with O-7460

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

O-7460 is a potent and selective inhibitor of the enzyme Diacylglycerol Lipase Alpha (DAGLα). It is crucial to note that This compound is not a reagent used in the sample preparation phase of a lipidomics workflow. Instead, it serves as a valuable research tool for investigating the endocannabinoid signaling pathway by modulating lipid metabolism in situ within biological systems.

Mechanism of Action: DAGLα is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) from diacylglycerol (DAG) substrates. By selectively inhibiting DAGLα, this compound effectively reduces the cellular levels of 2-AG and its downstream metabolites, such as arachidonic acid and prostaglandins. This inhibition leads to an accumulation of DAG species, the substrates for DAGLα.

Applications in Lipidomics Research: The primary application of this compound in a lipidomics context is to perturb the endocannabinoid system to study its role in various physiological and pathological processes. Researchers can use this compound to:

  • Investigate the downstream effects of reduced 2-AG signaling on the broader lipidome.

  • Elucidate the interconnectedness of the endocannabinoid system with other lipid signaling pathways.

  • Study the role of DAGLα in diseases where lipid metabolism is dysregulated, such as metabolic syndrome, obesity, and neuroinflammatory disorders.

  • Identify potential biomarkers associated with the inhibition of the 2-AG biosynthesis pathway.

A typical experimental design involves treating a biological system (e.g., cell cultures or animal models) with this compound, followed by the collection of samples and subsequent lipid extraction and analysis using standard lipidomics protocols.

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism by which this compound alters the lipid profile.

O7460_Pathway PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) (e.g., sn-1-stearoyl-2-arachidonoyl-glycerol) PLC->DAG Hydrolysis DAGLa Diacylglycerol Lipase α (DAGLα) DAG->DAGLa Substrate TwoAG 2-Arachidonoylglycerol (2-AG) DAGLa->TwoAG Synthesizes O7460 This compound O7460->DAGLa Inhibits MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL Substrate AA Arachidonic Acid (AA) MAGL->AA Hydrolysis Prostaglandins Prostaglandins AA->Prostaglandins

Mechanism of this compound action on the 2-AG biosynthesis pathway.

Experimental Design and Protocols

Experimental Design Considerations for this compound Treatment

The following are general guidelines for designing an experiment to study the effects of this compound on the lipidome. The specific parameters should be optimized for the biological system under investigation.

  • Biological System: this compound can be used in both in vitro (e.g., cell cultures) and in vivo (e.g., mice) models. The choice will depend on the research question.

  • Dosing:

    • In vitro : this compound is typically used at concentrations in the micromolar range (e.g., 1-10 µM). A dose-response curve should be generated to determine the optimal concentration.

    • In vivo : Studies in mice have used intraperitoneal (i.p.) injections of this compound at doses ranging from 6-12 mg/kg.[1] The route of administration and dosage will need to be optimized.

  • Treatment Duration: The effects of DAGLα inhibition on the lipidome can be rapid.[2] Time points for sample collection should be chosen to capture both acute (e.g., 2-4 hours) and potentially chronic effects, depending on the experimental goals.

  • Controls:

    • Vehicle Control: A vehicle control group (the solvent used to dissolve this compound, e.g., a mixture of ethanol, emulphor, and saline) must be included to account for any effects of the solvent.

    • Negative Control/Inactive Probe: If available, a structurally similar but inactive compound can be used as a negative control to ensure the observed effects are specific to DAGLα inhibition.

  • Sample Collection: At the designated time points, samples (cells, tissues, plasma, etc.) should be collected rapidly and flash-frozen in liquid nitrogen to quench all enzymatic activity and preserve the lipid profile. Samples should be stored at -80°C until lipid extraction.

Protocol: Lipid Extraction from Cell Culture or Tissue Samples for LC-MS Analysis (MTBE Method)

This protocol is a widely used method for extracting a broad range of lipids from biological samples and is suitable for samples previously treated with this compound.[3]

Materials:

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE, LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards (a mixture of deuterated or odd-chain lipids representing different lipid classes)

  • Homogenizer (for tissue samples)

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • Glass tubes with Teflon-lined caps

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation:

    • Cell Pellets: Start with a frozen cell pellet (e.g., 1-5 million cells).

    • Tissue: Weigh approximately 10-20 mg of frozen tissue and keep it on dry ice.

  • Homogenization (for tissue):

    • Add 200 µL of ice-cold methanol to the weighed tissue in a suitable tube.

    • Homogenize the tissue thoroughly using a mechanical homogenizer until no visible particles remain. Keep the sample on ice throughout this process.

  • Internal Standard Spiking:

    • Prepare a working solution of your internal standard mixture.

    • Add a known amount (e.g., 10 µL) of the internal standard mixture to each sample.

  • Monophasic Extraction:

    • For cell pellets, add 200 µL of methanol and vortex vigorously.

    • Add 1.5 mL of methanol to the tissue homogenate (or 1.5 mL to the cell suspension).

    • Add 5 mL of MTBE to each sample.

    • Incubate the mixture for 1 hour at room temperature on a shaker.

  • Phase Separation:

    • Induce phase separation by adding 1.25 mL of LC-MS grade water.

    • Vortex for 1 minute and then let the samples stand at room temperature for 10 minutes.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C. Two distinct phases will be visible: a lower aqueous phase and an upper organic phase containing the lipids.

  • Lipid Collection:

    • Carefully collect the upper organic phase (approximately 5-6 mL) using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the interface.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of a solvent compatible with your LC-MS system (e.g., methanol/chloroform 9:1 v/v or isopropanol/acetonitrile/water 2:1:1 v/v/v).

    • Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

Experimental Workflow Visualization

The following diagram outlines the complete workflow for a lipidomics study involving this compound.

O7460_Workflow Treatment Biological System (Cells or Animal Model) Treatment with this compound vs. Vehicle SampleCollection Sample Collection (Flash-freeze and store at -80°C) Treatment->SampleCollection Extraction Lipid Extraction (e.g., MTBE method) + Internal Standards SampleCollection->Extraction Analysis LC-MS/MS Analysis (Targeted or Untargeted) Extraction->Analysis DataProcessing Data Processing (Peak Integration, Normalization) Analysis->DataProcessing Stats Statistical Analysis (Identify significant changes) DataProcessing->Stats Interpretation Biological Interpretation (Pathway Analysis) Stats->Interpretation

Experimental workflow for lipidomics analysis after this compound treatment.

Data Presentation: Quantitative Lipidomics Results

The following table presents hypothetical quantitative data from a lipidomics experiment on brain tissue from mice treated with a vehicle or this compound (12 mg/kg, i.p.) for 4 hours. This illustrates the expected changes based on the known mechanism of action of this compound. Concentrations are expressed as pmol/mg tissue.

Lipid SpeciesLipid ClassVehicle (Mean ± SD)This compound (Mean ± SD)% Changep-value
DAG (18:0/20:4) Diacylglycerol150.5 ± 12.3285.9 ± 25.1+90%<0.001
DAG (16:0/20:4) Diacylglycerol88.2 ± 9.5165.4 ± 18.2+88%<0.001
2-AG (20:4) Monoacylglycerol45.3 ± 5.18.6 ± 1.9-81%<0.0001
1-AG (20:4) Monoacylglycerol5.1 ± 0.81.1 ± 0.3-78%<0.0001
Anandamide (AEA) N-acylethanolamine1.2 ± 0.20.7 ± 0.1-42%<0.01
Arachidonic Acid Free Fatty Acid250.8 ± 30.5155.5 ± 21.7-38%<0.001
Prostaglandin E2 Eicosanoid0.8 ± 0.10.4 ± 0.08-50%<0.01
PC (16:0/18:1) Phosphatidylcholine1250.6 ± 110.21235.9 ± 105.8-1%>0.05
TG (16:0/18:1/18:2) Triacylglycerol350.2 ± 45.1345.8 ± 42.3-1%>0.05

Data are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

As expected from the inhibition of DAGLα, the levels of its direct substrate, Diacylglycerol (DAG) , are significantly increased. Conversely, the product of the enzymatic reaction, 2-Arachidonoylglycerol (2-AG) , and its isomerization product 1-AG , are profoundly reduced.[2] The downstream metabolite of 2-AG, Arachidonic Acid , and its subsequent product Prostaglandin E2 , are also significantly decreased. A reduction in Anandamide (AEA) is also shown, an effect that has been observed in DAGLα knockout mice.[2] Levels of major structural lipids like phosphatidylcholines (PC) and triacylglycerols (TG) are shown as unchanged, indicating a specific effect on the endocannabinoid pathway in this acute treatment model.[2]

References

Application Notes and Protocols: Measuring the Effects of O-7460 on 2-Arachidonoylglycerol (2-AG) Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols and background information for studying the effects of O-7460 on the levels of 2-Arachidonoylglycerol (2-AG), a key endocannabinoid signaling molecule. This compound is a potent and selective inhibitor of diacylglycerol lipase α (DAGLα), the primary enzyme responsible for the biosynthesis of 2-AG.[1][2] Understanding the interaction between this compound and 2-AG is crucial for research in areas such as neuroscience, metabolism, and inflammation, where the endocannabinoid system plays a significant modulatory role. These guidelines are intended to assist researchers in designing and executing experiments to accurately quantify the impact of this compound on 2-AG production in various biological matrices.

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting the enzymatic activity of DAGLα.[1][2] DAGLα is responsible for hydrolyzing diacylglycerol (DAG) to produce 2-AG. By blocking this crucial step in the 2-AG biosynthesis pathway, this compound effectively reduces the cellular and tissue levels of 2-AG. This targeted inhibition allows for the specific investigation of the physiological and pathophysiological roles of 2-AG signaling. This compound has been shown to be selective for DAGLα over other key enzymes in the endocannabinoid system, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), as well as the cannabinoid receptors CB1 and CB2.[1][2]

Data Presentation: Quantitative Effects of this compound

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound and its in vivo effects on 2-AG levels.

ParameterValueSpecies/SystemNotesReference
IC₅₀ for DAGLα Inhibition 0.69 µM (690 nM)Not specifiedDemonstrates potent inhibition of the target enzyme.[1][2]
Selectivity > 10 µMHuman MAGL, rat brain FAAH, human CB1 & CB2 receptorsIndicates high selectivity for DAGLα over other major components of the endocannabinoid system.[2]
In Vitro Effect Decreased ionomycin-induced 2-AG formationN18TG2 cellsThis compound at 10 µM for 20 minutes reduced 2-AG levels stimulated by the calcium ionophore ionomycin (3 µM).[1]
In Vivo Effect Decreased elevated 2-AG levelsHypothalamus and liver of mice on a high-fat dietA single intraperitoneal injection of this compound (12 mg/kg) reduced the high-fat diet-induced increase in 2-AG levels.[1]
Behavioral Effect Dose-dependent decrease in high-fat diet intakeMiceSingle intraperitoneal injections of this compound (6-12 mg/kg) led to a reduction in food intake and counteracted body weight gain.[1]

Experimental Protocols

Two primary methods for the quantitative analysis of 2-AG levels are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the gold standard for its high sensitivity and specificity.

Protocol 1: Quantification of 2-AG Levels using LC-MS/MS

This protocol provides a general framework for the analysis of 2-AG. Specific parameters may require optimization based on the instrumentation and biological matrix.

1. Materials and Reagents:

  • This compound

  • Internal standard (e.g., 2-AG-d5 or 2-AG-d8)

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., ethyl acetate, hexane)

  • Homogenizer

  • Centrifuge

2. Sample Preparation (from cell culture or tissue):

  • Cell Culture:

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in an appropriate volume of ice-cold methanol containing the internal standard.

    • Sonicate or vortex the cell lysate to ensure complete lysis.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant for extraction.

  • Tissue Samples:

    • Following in vivo administration of this compound, euthanize the animal and rapidly excise the tissue of interest. To prevent post-mortem elevation of 2-AG levels, microwave irradiation of the head for brain tissue is recommended.[3]

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C until processing.

    • Weigh the frozen tissue and homogenize in an ice-cold organic solvent (e.g., acetonitrile or a mixture of chloroform/methanol/water) containing the internal standard.

    • Centrifuge the homogenate at high speed at 4°C.

    • Collect the supernatant.

3. Lipid Extraction:

  • Liquid-Liquid Extraction (LLE):

    • To the supernatant, add an appropriate organic solvent (e.g., ethyl acetate).

    • Vortex vigorously and centrifuge to separate the aqueous and organic phases.

    • Collect the organic phase containing the lipids.

    • Repeat the extraction step to maximize recovery.

    • Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the sample supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the endocannabinoids with an appropriate solvent.

    • Evaporate the eluate to dryness.

4. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable mobile phase (e.g., acetonitrile/water mixture).

  • Inject the sample into the LC-MS/MS system.

  • Use a suitable C18 column for chromatographic separation.

  • Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for 2-AG and the internal standard using Multiple Reaction Monitoring (MRM) in positive ion mode.

  • Quantify the amount of 2-AG in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol 2: Quantification of 2-AG Levels using ELISA

This protocol is based on a competitive inhibition enzyme immunoassay and is suitable for a higher throughput of samples.

1. Materials and Reagents:

  • This compound

  • Commercially available 2-AG ELISA kit (follow the manufacturer's instructions carefully)

  • Microplate reader

  • Biological samples treated with this compound (e.g., cell lysates, tissue homogenates, plasma)

2. Sample Preparation:

  • Prepare cell or tissue lysates as described in the LC-MS/MS protocol, but in the buffer recommended by the ELISA kit manufacturer.

  • Ensure that the final concentration of any organic solvents used during extraction is compatible with the ELISA. If necessary, evaporate the solvent and reconstitute the sample in the assay buffer.

  • Dilute the samples as needed to fall within the detection range of the assay.

3. ELISA Procedure (General Steps):

  • Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Add standards and samples to the appropriate wells of the pre-coated microplate.

  • Add the biotin-conjugated 2-AG to each well. A competitive reaction will occur between the 2-AG in the sample and the biotin-conjugated 2-AG for binding to the antibody-coated plate.

  • Incubate the plate as specified.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP to each well and incubate.

  • Wash the plate again.

  • Add the TMB substrate solution to initiate a colorimetric reaction.

  • Stop the reaction with the provided stop solution.

  • Read the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • The concentration of 2-AG in the samples will be inversely proportional to the measured absorbance.

  • Determine the concentration of 2-AG in the samples by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

G cluster_synthesis 2-AG Synthesis cluster_signaling Signaling cluster_degradation 2-AG Degradation cluster_inhibition Inhibition by this compound DAG Diacylglycerol (DAG) DAGL Diacylglycerol Lipase α (DAGLα) DAG->DAGL twoAG 2-Arachidonoylglycerol (2-AG) DAGL->twoAG CB1R CB1 Receptor twoAG->CB1R Activation CB2R CB2 Receptor twoAG->CB2R Activation MAGL Monoacylglycerol Lipase (MAGL) twoAG->MAGL AA Arachidonic Acid MAGL->AA Hydrolysis Glycerol Glycerol MAGL->Glycerol Hydrolysis O7460 This compound O7460->DAGL Inhibition

Caption: 2-AG Signaling Pathway and Inhibition by this compound.

G cluster_workflow Experimental Workflow start Start: Biological Sample (Cells or Tissue) treatment Treatment with this compound (or vehicle control) start->treatment homogenization Sample Homogenization & Addition of Internal Standard treatment->homogenization extraction Lipid Extraction (LLE or SPE) homogenization->extraction analysis LC-MS/MS or ELISA Analysis extraction->analysis quantification Data Quantification & Comparison analysis->quantification end End: Determine Effect of This compound on 2-AG Levels quantification->end

Caption: Workflow for Measuring this compound's Effect on 2-AG.

G O7460 This compound DAGL DAGLα Inhibition O7460->DAGL causes twoAG_synthesis Decreased 2-AG Synthesis DAGL->twoAG_synthesis leads to twoAG_levels Reduced 2-AG Levels twoAG_synthesis->twoAG_levels results in

Caption: Logical Flow of this compound's Action on 2-AG Levels.

References

Troubleshooting & Optimization

O-7460 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the DAGLα inhibitor, O-7460. The following information addresses common challenges related to its solubility and stability, offering troubleshooting guides and frequently asked questions to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

This compound is supplied as a solution in methyl acetate. For experimental use, high-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used to prepare stock solutions of lipophilic compounds. While specific quantitative solubility data for this compound in these solvents is not publicly available, it is advisable to start with a small amount of the compound to test its solubility at your desired concentration.

Q2: How should I store the this compound stock solution?

It is recommended to store the stock solution of this compound at -20°C.[1] The supplier indicates that the compound in methyl acetate is stable for at least one year when stored under these conditions.[1] To minimize degradation from freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the stability of this compound in aqueous solutions or cell culture media?

There is no specific published data on the stability of this compound in aqueous solutions. As a fluorophosphonate compound, this compound may be susceptible to hydrolysis, and the rate of this degradation can be influenced by the pH of the aqueous environment. It is recommended to prepare fresh dilutions of this compound in your aqueous experimental buffer or media immediately before use. Avoid storing this compound in aqueous solutions for extended periods.

Q4: Is this compound sensitive to light?

While specific photostability data for this compound is unavailable, organophosphorus compounds, in general, can be susceptible to photodegradation. To mitigate any potential light-induced degradation, it is prudent to protect solutions containing this compound from light by using amber vials or by wrapping containers in foil.

Troubleshooting Guides

Issue 1: this compound Precipitates When Diluted into Aqueous Buffer or Media

This is a common issue encountered with lipophilic compounds when they are introduced into an aqueous environment.

Troubleshooting Workflow:

start Precipitate observed upon dilution step1 Decrease final concentration of this compound start->step1 step2 Increase percentage of organic co-solvent (e.g., DMSO, ethanol) step1->step2 Failure end_success Solution remains clear step1->end_success Success step3 Use a surfactant (e.g., Tween-80, Pluronic F-68) step2->step3 Failure step2->end_success Success step4 Sonication to aid dissolution step3->step4 Failure step3->end_success Success step4->end_success Success end_fail Precipitation persists step4->end_fail

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Lower the Final Concentration: The simplest solution may be to reduce the final concentration of this compound in your aqueous medium.

  • Optimize Co-Solvent Concentration: If you are using a co-solvent like DMSO, you can try slightly increasing its final percentage in the aqueous solution. However, be mindful that high concentrations of organic solvents can be toxic to cells. It is crucial to run a vehicle control to assess the effect of the solvent on your experimental system.

  • Incorporate a Surfactant: For in vivo studies, the use of a biocompatible surfactant such as Tween-80 or Pluronic F-68 can help to maintain the solubility of hydrophobic compounds in aqueous formulations.

  • Sonication: Gentle sonication in a water bath can sometimes help to dissolve small particles that have precipitated out of solution.

Issue 2: Inconsistent Experimental Results

Inconsistent results may be attributable to the degradation of this compound in your experimental setup.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare working solutions of this compound fresh from a frozen stock solution for each experiment.

  • pH Monitoring: Be aware that the pH of your buffer or media can influence the stability of this compound. If you suspect pH-dependent degradation, consider performing a pilot study to assess the stability of this compound at different pH values relevant to your experiments.

  • Minimize Exposure to Light: Protect all solutions containing this compound from direct light exposure.

  • Temperature Control: Keep stock solutions and working dilutions on ice whenever possible to slow down potential degradation.

Data Presentation

Table 1: this compound Properties

PropertyValueSource
Molecular FormulaC₂₅H₄₈FO₅PCayman Chemical
Molecular Weight478.6Cayman Chemical
Purity≥95%Cayman Chemical
FormulationA solution in methyl acetateCayman Chemical
Storage-20°CCayman Chemical
Stability (in methyl acetate)≥ 1 yearCayman Chemical

Table 2: this compound Solubility (Qualitative)

SolventSolubilityNotes
Methyl AcetateSolubleSupplied in this solvent.
DMSOExpected to be solubleQuantitative data not available. Test solubility before preparing high concentration stock solutions.
EthanolExpected to be solubleQuantitative data not available. Test solubility before preparing high concentration stock solutions.
WaterExpected to be poorly solubleLipophilic nature suggests low aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound in methyl acetate, anhydrous DMSO or 200-proof ethanol, sterile microcentrifuge tubes.

  • Procedure: a. If the this compound is in methyl acetate, carefully evaporate the solvent under a gentle stream of nitrogen. b. Add a precise volume of anhydrous DMSO or ethanol to the dried compound to achieve the desired stock concentration (e.g., 10 mM or 50 mM). c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock solution into single-use, light-protected tubes and store at -20°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Materials: this compound stock solution, sterile aqueous buffer or cell culture medium.

  • Procedure: a. Thaw a single-use aliquot of the this compound stock solution. b. Perform a serial dilution of the stock solution into the appropriate aqueous buffer or media to achieve the final desired concentrations. c. Ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect the biological system (typically ≤0.5%). d. Use the working solutions immediately after preparation.

Signaling Pathway

This compound is a selective inhibitor of Diacylglycerol Lipase Alpha (DAGLα). This enzyme is responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) from diacylglycerol (DAG).

DAG Diacylglycerol (DAG) DAGLa DAGLα DAG->DAGLa Two_AG 2-Arachidonoylglycerol (2-AG) DAGLa->Two_AG O7460 This compound O7460->DAGLa Inhibition

Caption: Inhibition of 2-AG synthesis by this compound.

References

Technical Support Center: O-7460 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific compound "O-7460" is not available in the public domain. The following troubleshooting guide and FAQs are based on general principles for in vivo experiments and may not be specific to this compound. Researchers should consult their internal documentation and safety data sheets for compound-specific information.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments.

Issue Potential Causes Troubleshooting Steps
Unexpected Animal Mortality - Incorrect dosage or formulation- Acute toxicity of the compound- Improper administration technique- Underlying health issues in the animal model- Review and verify dose calculations and formulation protocols.- Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).- Ensure proper training on administration routes (e.g., intravenous, intraperitoneal, oral gavage).- Source animals from reputable vendors and perform health checks upon arrival.
High Variability in Experimental Data - Inconsistent dosing or timing- Variability in animal age, weight, or sex- Environmental stressors- Technical errors in sample collection or processing- Standardize all experimental procedures, including dosing schedules and volumes.- Use a homogenous group of animals and randomize them into experimental groups.- Maintain a controlled and stable environment (temperature, light cycle, noise).- Ensure all personnel are proficient in required techniques.
Lack of Efficacy - Insufficient dose or bioavailability- Inappropriate animal model- Rapid metabolism or clearance of the compound- Ineffective mechanism of action- Perform pharmacokinetic studies to assess drug exposure.- Consider dose escalation studies.- Validate that the chosen animal model expresses the target of interest.- Investigate the metabolic stability of the compound.
Adverse Effects (Non-lethal) - Off-target effects of the compound- Vehicle-related toxicity- Stress from experimental procedures- Conduct comprehensive toxicology and safety pharmacology studies.- Test the vehicle alone as a control group.- Refine handling and experimental techniques to minimize animal stress.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for administering this compound in vivo?

A1: Without specific data on this compound, a common starting point for poorly soluble compounds is a formulation containing a mixture of solvents such as DMSO, polyethylene glycol (PEG), and saline. However, the optimal vehicle must be determined experimentally, considering the compound's physicochemical properties and the route of administration. It is crucial to conduct a vehicle toxicity study to ensure the vehicle itself does not produce adverse effects.

Q2: How should I determine the appropriate dose for my in vivo efficacy study?

A2: A dose-range finding study is essential. This typically involves administering a range of doses to a small number of animals to determine the maximum tolerated dose (MTD). Efficacy studies should then be conducted using doses at and below the MTD. Pharmacokinetic data, if available, can also inform dose selection by correlating plasma concentrations with in vitro efficacy data.

Q3: What are the standard pharmacokinetic parameters to measure for a novel compound like this compound?

A3: Key pharmacokinetic parameters to assess include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • t1/2: Half-life of the compound.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

A summary of these parameters from a hypothetical study is presented below.

Parameter Intravenous (IV) Oral (PO)
Dose (mg/kg) 110
Cmax (ng/mL) 500200
Tmax (h) 0.252
AUC (ng*h/mL) 12001500
t1/2 (h) 46
Bioavailability (%) N/A75

Q4: What is a typical experimental workflow for an in vivo study?

A4: A generalized workflow is depicted below.

experimental_workflow acclimatization Animal Acclimatization randomization Randomization & Grouping acclimatization->randomization baseline Baseline Measurements randomization->baseline dosing Compound Administration baseline->dosing monitoring Monitoring (Health & Behavior) dosing->monitoring endpoints Endpoint Data Collection monitoring->endpoints analysis Data Analysis endpoints->analysis

Generalized in vivo experimental workflow.

Q5: How can I visualize the potential signaling pathway of a novel compound?

A5: Without a known mechanism of action for this compound, a hypothetical signaling pathway diagram can illustrate how a compound might interact with a cellular pathway. The example below shows a generic kinase inhibitor pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates O7460 This compound O7460->Kinase2 Inhibits Gene Gene Expression TF->Gene

Hypothetical kinase inhibitor signaling pathway.

potential off-target effects of O-7460

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a compound designated "O-7460" in a pharmaceutical or research context is not available in publicly accessible resources. The search results for "this compound" are predominantly associated with non-scientific subjects, including but not limited to FAA Form 7460 for construction proposals, an emergency eyewash station, and a safety beacon.

Therefore, the creation of a technical support center detailing the potential off-target effects of a compound named this compound cannot be fulfilled at this time due to the absence of relevant scientific data.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use its correct and recognized scientific identifier. If "this compound" is an internal or non-standard designation, please refer to its formal chemical name, CAS number, or any other widely accepted nomenclature to enable a successful search for its biological activities and potential off-target effects.

how to minimize O-7460 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for O-7460. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for minimizing experimental variability when working with this compound.

Important Note on Mechanism of Action

Initial research may categorize this compound alongside cannabinoid receptor agonists. However, it is critical to understand that This compound is not a direct cannabinoid receptor agonist . Instead, it is a selective inhibitor of diacylglycerol lipase alpha (DAGLα) with an IC₅₀ of 690 nM.[1] DAGLα is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoyl glycerol (2-AG).[1] Therefore, this compound's effects on the endocannabinoid system are indirect, by reducing the levels of an endogenous cannabinoid receptor ligand. It does not bind to CB₁ or CB₂ cannabinoid receptors (Kᵢs > 10 µM).[1]

This guide will focus on troubleshooting experiments involving the inhibition of DAGLα by this compound and the subsequent downstream measurements.

Frequently Asked Questions (FAQs)

Q1: I am observing high variability in my in vitro enzyme inhibition assays. What are the common causes?

A1: Variability in DAGLα inhibition assays can stem from several factors related to the compound, enzyme, and assay conditions.

  • Compound Purity and Stability: The stated purity of this compound is ≥95%.[1] Batch-to-batch variation or degradation of the compound can significantly impact results. This compound is supplied in methyl acetate and should be stored at -20°C for a stability of at least one year.[1] Improper storage, such as repeated freeze-thaw cycles, can lead to degradation.

  • Solubility: Like many lipid-modifying enzyme inhibitors, this compound is lipophilic. Poor solubility in aqueous assay buffers can lead to inaccurate concentrations and precipitation, causing inconsistent results.

  • Enzyme Activity: The activity of the DAGLα enzyme preparation can vary between batches and may decrease with improper storage or handling.

  • Assay Conditions: Minor variations in incubation time, temperature, pH, and substrate concentration can all contribute to variability.

Q2: How can I improve the solubility of this compound in my aqueous assay buffers?

A2: Improving the solubility of lipophilic compounds like this compound is crucial for obtaining reliable data.

  • Use of a Co-Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When preparing working solutions, ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid affecting enzyme activity or cell membranes.

  • Inclusion of a Carrier Protein: Adding a carrier protein such as bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to the assay buffer can help to maintain the solubility of lipophilic compounds.

Q3: What is the recommended storage and handling for this compound?

A3: Proper storage is essential to maintain the integrity of the compound.

  • Storage: this compound is shipped on wet ice and should be stored at -20°C.[1]

  • Stability: The compound is stable for at least one year when stored correctly.[1]

  • Handling: For preparing stock solutions, it is advisable to create aliquots to avoid multiple freeze-thaw cycles of the primary stock. Protect solutions from light, especially for long-term storage.

Q4: In my cell-based assays, the dose-response to this compound is inconsistent. What should I check?

A4: In addition to the factors mentioned for in vitro assays, cell-based experiments have further sources of variability.

  • Cell Health and Density: Ensure that cells are healthy, within a consistent passage number, and plated at a uniform density. Over-confluent or sparsely populated cells can respond differently.

  • Serum Interference: Components in fetal bovine serum (FBS) can bind to lipophilic compounds, reducing their effective concentration. Consider using a reduced-serum or serum-free medium for the duration of the compound treatment if possible.

  • Incubation Time: The time required for this compound to enter the cells and inhibit DAGLα, and for the subsequent change in 2-AG levels to elicit a measurable downstream effect, should be optimized.

Troubleshooting Guides

In Vitro DAGLα Inhibition Assay
Problem Potential Cause Troubleshooting Steps
Low or No Inhibition Degraded this compoundVerify storage conditions. Use a fresh aliquot. If possible, confirm compound integrity with analytical methods like LC-MS.
Inactive DAGLα EnzymeTest enzyme activity with a known control inhibitor. Use a fresh batch of enzyme.
This compound PrecipitationVisually inspect for precipitation. Increase the concentration of co-solvent (e.g., DMSO) slightly, ensuring it remains below the tolerance limit of the assay. Incorporate 0.1% BSA into the buffer.
Inconsistent IC₅₀ Values Assay Condition VariabilityStrictly standardize incubation times, temperatures, and buffer compositions. Use a positive control inhibitor in every plate to normalize data.
Pipetting ErrorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge Effects in PlatesAvoid using the outer wells of the plate, or fill them with buffer/media to maintain a humid environment.
Cell-Based Assays (Measuring Downstream Effects of 2-AG Reduction)
Problem Potential Cause Troubleshooting Steps
High Well-to-Well Variability Uneven Cell PlatingEnsure a single-cell suspension before plating. Allow plates to sit at room temperature for 20-30 minutes before placing in the incubator to ensure even cell distribution.
Inconsistent Compound ConcentrationMix working solutions thoroughly before adding to cells. Be mindful of potential precipitation when diluting from a stock solution.
Weak or No Cellular Response Insufficient DAGLα InhibitionIncrease the concentration of this compound. Increase the incubation time to allow for sufficient reduction of 2-AG levels.
Cell Line InsensitivityConfirm that the chosen cell line expresses DAGLα and that the measured downstream signaling pathway (e.g., CB₁ receptor activation) is functional.
Compensatory MechanismsCells may have mechanisms to compensate for reduced 2-AG levels. Consider measuring 2-AG levels directly to confirm target engagement.

Physicochemical and Biological Properties of this compound

Property Value Reference
Formal Name 2-[(fluoromethylphosphinyl)oxy]-1-[(1-methylethoxy)methyl]ethyl ester, 9Z-octadecenoic acid[1]
CAS Number 1572051-31-0[1]
Molecular Formula C₂₅H₄₈FO₅P[1]
Formula Weight 478.6[1]
Purity ≥95%[1]
Formulation A solution in methyl acetate[1]
Storage Temperature -20°C[1]
Stability ≥ 1 year[1]
Mechanism of Action Selective inhibitor of DAGLα[1]
IC₅₀ (DAGLα) 690 nM[1]
Binding Affinity (CB₁, CB₂) Kᵢs > 10 µM[1]

Experimental Protocols

General Protocol for In Vitro DAGLα Inhibition Assay

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

  • Prepare this compound Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in 100% DMSO to create a concentration range for the assay.

    • Further dilute these stocks into the assay buffer, ensuring the final DMSO concentration is ≤0.5%.

  • Assay Procedure:

    • In a microplate, add the assay buffer containing the DAGLα enzyme preparation.

    • Add the diluted this compound or vehicle control to the wells.

    • Pre-incubate for 15-30 minutes at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the DAG substrate (e.g., a fluorescently labeled diacylglycerol).

    • Incubate for the optimized reaction time.

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Measure the product formation using an appropriate method (e.g., fluorescence plate reader).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

General Protocol for Cell-Based Assay to Measure Downstream Signaling

This protocol outlines a general workflow for assessing the effect of this compound on a downstream pathway, such as cAMP levels, which are modulated by 2-AG acting on CB₁ receptors.

  • Cell Culture and Plating:

    • Culture cells expressing DAGLα and CB₁ receptors (e.g., HEK293 cells transfected with these components) under standard conditions.

    • Plate the cells in an appropriate multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare dilutions of this compound in a serum-free or low-serum medium.

    • Replace the culture medium with the medium containing this compound or a vehicle control.

    • Incubate for a duration sufficient to inhibit DAGLα and reduce 2-AG levels (this may require optimization, e.g., 1-4 hours).

  • Downstream Signaling Assay (e.g., cAMP Measurement):

    • After incubation with this compound, add a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin. 2-AG, acting on the Gᵢ-coupled CB₁ receptor, would normally inhibit this stimulation. The presence of this compound should reduce this inhibition.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Normalize the cAMP levels to a control (e.g., cells treated with forskolin alone).

    • Plot the response against the this compound concentration to determine the EC₅₀ for the functional effect.

Visualizations

O7460_Mechanism_of_Action cluster_membrane Cell Membrane DAG Diacylglycerol (DAG) DAGLa DAGLα DAG->DAGLa Substrate TwoAG 2-Arachidonoyl glycerol (2-AG) DAGLa->TwoAG Biosynthesis CB1 CB1 Receptor TwoAG->CB1 Activation Signaling Downstream Signaling (e.g., ↓cAMP) CB1->Signaling O7460 This compound O7460->DAGLa Inhibition

Caption: Mechanism of action of this compound as a DAGLα inhibitor.

Experimental_Workflow_Troubleshooting cluster_pre_assay Pre-Assay Preparation cluster_assay Assay Execution cluster_post_assay Post-Assay Analysis Purity Compound Purity (≥95%) Assay_Setup Assay Setup (Standardize Conditions) Purity->Assay_Setup Storage Storage (-20°C, Aliquots) Storage->Assay_Setup Solubility Solubility (Stock in DMSO) Solubility->Assay_Setup Cell_Health Cell Health & Density (for Cell-based Assays) Assay_Setup->Cell_Health Controls Include Controls (Positive & Vehicle) Assay_Setup->Controls Cell_Health->Controls Data_Analysis Data Analysis (Normalize to Controls) Controls->Data_Analysis Variability High Variability? Data_Analysis->Variability Variability->Purity Check Variability->Storage Check Variability->Solubility Check Variability->Assay_Setup Check

Caption: Troubleshooting workflow for minimizing this compound experimental variability.

References

Addressing Poor Cell Viability with O-7460: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability when working with the experimental compound O-7460. The information is designed to directly address specific issues that may arise during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound?

The inherent cytotoxicity of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell model. Exceeding the IC50 value will likely lead to significant cell death.

Q2: Could the solvent used to dissolve this compound be causing the observed cell death?

Yes, the solvent used to dissolve this compound can contribute to cytotoxicity, especially at higher concentrations. Dimethyl sulfoxide (DMSO) is a common solvent, and its concentration in the final cell culture medium should ideally be kept below 0.5%.[1] Some cell lines are more sensitive to DMSO, and a solvent toxicity control experiment is recommended.

Q3: How can I determine if this compound is inducing apoptosis or necrosis in my cells?

Poor cell viability can be a result of either programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Specific assays can differentiate between these two pathways. For example, apoptosis can be assessed by measuring the activity of caspases, key enzymes in the apoptotic cascade.[2][3] Flow cytometry analysis using annexin V and propidium iodide staining can also distinguish between viable, apoptotic, and necrotic cells.

Q4: Can the observed decrease in cell viability be due to an effect on the cell cycle?

Yes, some compounds can inhibit cell proliferation by arresting the cell cycle at specific checkpoints. This can lead to a decrease in the number of viable cells over time. Cell cycle analysis using flow cytometry can reveal if this compound is causing an accumulation of cells in a particular phase of the cell cycle (e.g., G1, S, or G2/M).[4]

Troubleshooting Guide

This section provides a structured approach to troubleshooting poor cell viability in experiments involving this compound.

Problem: Unexpectedly high levels of cell death observed after this compound treatment.

Possible Cause 1: this compound concentration is too high.

  • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration range for your cell line.

  • Experimental Protocol:

    • Plate cells at a consistent density in a multi-well plate.

    • Prepare a serial dilution of this compound.

    • Treat cells with a range of this compound concentrations for a defined period (e.g., 24, 48, 72 hours).

    • Assess cell viability using a standard method such as an MTT or ATP-based assay.[5]

    • Plot cell viability against this compound concentration to determine the IC50 value.

Possible Cause 2: Solvent toxicity.

  • Troubleshooting Step: Run a solvent control experiment.

  • Experimental Protocol:

    • Treat cells with the same concentrations of the solvent (e.g., DMSO) used to dissolve this compound, without the compound.

    • Assess cell viability and compare it to untreated control cells. If a significant decrease in viability is observed, consider using a lower solvent concentration or a different solvent.

Possible Cause 3: Contamination of cell culture.

  • Troubleshooting Step: Regularly check cell cultures for signs of microbial contamination (e.g., bacteria, fungi, mycoplasma).

  • Action: If contamination is suspected, discard the affected cultures and use fresh, authenticated cells.

Data Presentation: Example IC50 Values for a Hypothetical Compound

For effective comparison, quantitative data should be summarized in a clear and structured format.

Cell LineCompoundIC50 (µM) after 48h
A549This compound15.2
H460This compound28.5
HEK293TThis compound> 50

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Seed cells in multi-well plates adherence Allow cells to adhere (overnight) cell_culture->adherence treat_cells Treat cells with this compound and controls adherence->treat_cells prepare_O7460 Prepare this compound dilutions prepare_O7460->treat_cells viability_assay Perform cell viability assay treat_cells->viability_assay data_analysis Analyze data and determine IC50 viability_assay->data_analysis

Caption: Troubleshooting workflow for this compound induced cytotoxicity.

apoptosis_pathway O7460 This compound Cell Target Cell O7460->Cell Induces stress Apoptosis Apoptosis Cell->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: Simplified signaling pathway of this compound induced apoptosis.

References

Technical Support Center: Troubleshooting Analytical Method Interferences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating interferences encountered during analytical experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues in various analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is analytical interference?

Analytical interference occurs when a substance present in a sample alters the correct measurement of the analyte, leading to inaccurate results.[1] This can manifest as falsely elevated or falsely low values.[1][2] Interferences can be categorized as analyte-dependent or analyte-independent.[1][2]

Q2: What are the common sources of interference in immunoassays?

Immunoassays are susceptible to various interfering substances. Common sources include:

  • Cross-reactivity: Occurs when substances with a similar structure to the analyte bind to the assay antibodies.[1][2][3][4] This is a significant issue in competitive immunoassays.[4]

  • Heterophile antibodies: These are human antibodies that can bind to the animal antibodies used in immunoassays, causing a false positive or negative signal.[1][2][4][5]

  • Human anti-animal antibodies (HAAA): Similar to heterophile antibodies, these are produced in response to exposure to animal antigens.[1][4]

  • Endogenous factors: Substances naturally present in the sample, such as autoantibodies, rheumatoid factor, and other binding proteins, can interfere with the assay.[1][2]

  • Exogenous factors: These are external factors introduced into the sample, such as medications, anticoagulants, or contaminants from blood collection tubes.[2][6]

Q3: How can I identify potential interference in my mass spectrometry (MS) results?

Several signs can indicate interference in your MS analysis:

  • Ion Suppression or Enhancement: This is a common form of matrix effect where co-eluting substances from the sample matrix reduce or increase the ionization efficiency of the analyte, leading to lower or higher than expected signals.[7]

  • "Noisy" Background and Too Many Peaks: A high background or the presence of unexpected peaks can indicate contamination from various sources, such as solvents, glassware, or plasticware.[8][9]

  • Peak Tailing or Fronting: Asymmetrical peak shapes can be a sign of column degradation, improper mobile phase composition, or sample overload.[10]

  • Shifting Retention Times: Inconsistent retention times for your analyte can point to issues with the pump, mobile phase composition, or column equilibration.[10]

Q4: What are common issues and sources of interference in High-Performance Liquid Chromatography (HPLC)?

Common problems in HPLC that can be caused by interference include:

  • Baseline Instability or Drift: This can be caused by impurities in the mobile phase, air bubbles in the system, or pump fluctuations.[11][12]

  • Ghost Peaks: These are unexpected peaks that can appear in a chromatogram, often due to sample carryover from a previous injection or contamination of the mobile phase.[10][13]

  • Changes in Peak Area or Shape: Inconsistent peak areas or distorted shapes can result from injection problems, detector issues, or column degradation.[10][11]

  • High Backpressure: An increase in system pressure can be caused by blockages in the tubing, column, or guard column, often due to particulate matter from the sample or mobile phase.[10]

Troubleshooting Guides

Immunoassay Interference

Problem: Suspected false positive or false negative immunoassay results.

Troubleshooting Workflow:

G start Suspected Inaccurate Immunoassay Result check_clinical Review Clinical Correlation start->check_clinical alt_method Analyze with an Alternative Method start->alt_method serial_dilution Perform Serial Dilution check_clinical->serial_dilution linearity Assess Linearity serial_dilution->linearity non_linear Non-linear Dilution? (Suggests Interference) linearity->non_linear blocking_reagent Use Heterophile Antibody Blocking Reagent non_linear->blocking_reagent Yes no_interference Interference Unlikely non_linear->no_interference No retest Retest Sample blocking_reagent->retest interference_confirmed Interference Confirmed retest->interference_confirmed compare_results Compare Results alt_method->compare_results discrepancy Discrepant Results? compare_results->discrepancy discrepancy->interference_confirmed Yes discrepancy->no_interference No

Caption: Workflow for troubleshooting immunoassay interference.

Experimental Protocol: Serial Dilution for Linearity Assessment

  • Objective: To determine if the analyte measurement is linear upon dilution, which is expected for authentic samples but not for those with certain types of interference.

  • Materials: Patient/sample serum, appropriate assay diluent (e.g., analyte-free serum).

  • Procedure: a. Prepare a series of dilutions of the sample with the assay diluent (e.g., 1:2, 1:4, 1:8, 1:16). b. Analyze the neat (undiluted) and diluted samples using the immunoassay. c. Calculate the analyte concentration for each dilution, correcting for the dilution factor.

  • Interpretation:

    • Linear Results: If the corrected concentrations are consistent across the dilution series, interference is less likely.

    • Non-Linear Results: A significant deviation from linearity suggests the presence of an interfering substance.

Mass Spectrometry Interference (Matrix Effects)

Problem: Poor reproducibility and inaccurate quantification in LC-MS analysis.

Troubleshooting Workflow:

G start Inconsistent LC-MS Quantification post_column_infusion Post-Column Infusion Experiment start->post_column_infusion internal_standard Use Stable Isotope-Labeled Internal Standard start->internal_standard suppression_zone Identify Ion Suppression/Enhancement Zones post_column_infusion->suppression_zone modify_chromatography Modify Chromatographic Method suppression_zone->modify_chromatography sample_prep Optimize Sample Preparation suppression_zone->sample_prep improve_separation Separate Analyte from Interfering Components modify_chromatography->improve_separation revalidate Re-validate Method improve_separation->revalidate spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe->revalidate lle->revalidate internal_standard->revalidate issue_resolved Issue Resolved revalidate->issue_resolved

Caption: Workflow for troubleshooting matrix effects in LC-MS.

Experimental Protocol: Post-Column Infusion for Matrix Effect Evaluation

  • Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

  • Setup: a. A syringe pump continuously infuses a standard solution of the analyte directly into the MS source. b. The HPLC system injects a blank matrix sample (a sample without the analyte).

  • Procedure: a. Begin infusing the analyte standard to obtain a stable signal. b. Inject the blank matrix sample onto the HPLC column. c. Monitor the analyte signal throughout the chromatographic run.

  • Interpretation:

    • Stable Signal: A consistent signal indicates no matrix effects.

    • Signal Dip: A decrease in the signal indicates ion suppression at that retention time.

    • Signal Increase: An increase in the signal indicates ion enhancement at that retention time.

HPLC Troubleshooting

Problem: Unstable baseline, ghost peaks, or shifting retention times.

Troubleshooting Logic:

G cluster_0 Symptom cluster_1 Potential Cause cluster_2 Solution unstable_baseline Unstable Baseline mobile_phase Mobile Phase Contamination/Degassing unstable_baseline->mobile_phase pump_issue Pump Malfunction (Leaks, Seals) unstable_baseline->pump_issue detector_issue Detector Issue (Lamp, Flow Cell) unstable_baseline->detector_issue ghost_peaks Ghost Peaks ghost_peaks->mobile_phase carryover Sample Carryover ghost_peaks->carryover rt_shift Retention Time Shift rt_shift->pump_issue column_equilibration Inadequate Column Equilibration rt_shift->column_equilibration prepare_fresh_mp Prepare Fresh Mobile Phase & Degas mobile_phase->prepare_fresh_mp pm_pump Perform Pump Maintenance pump_issue->pm_pump check_detector Check Detector Performance detector_issue->check_detector injector_wash Optimize Injector Wash Protocol carryover->injector_wash increase_equilibration Increase Equilibration Time column_equilibration->increase_equilibration

Caption: Logical relationships for troubleshooting common HPLC issues.

Data Summary Tables

Table 1: Common Immunoassay Interferences and Mitigation Strategies

InterferentPotential EffectMitigation Strategy
Cross-reactants False positiveUse a more specific antibody; employ a different analytical method (e.g., LC-MS/MS).
Heterophile Antibodies False positive or negativeUse heterophile antibody blocking reagents; use antibody fragments in the assay design.[5]
Human Anti-Animal Antibodies (HAAA) False positive or negativeSimilar to heterophile antibodies; use blocking agents.
Biotin (in streptavidin-based assays)False positive or negativePatient to abstain from high-dose biotin supplements before sample collection; use alternative assay formats.[3]
Hemolysis, Icterus, Lipemia Analyte-independent interferenceFollow proper sample collection and handling procedures; use ultracentrifugation for lipemic samples.[2]

Table 2: Troubleshooting Common HPLC and LC-MS Issues

IssuePotential CauseRecommended Action
Baseline Noise Contaminated mobile phase, detector lamp failing, pump issues.Prepare fresh mobile phase, replace detector lamp, check pump seals and check valves.[10]
Ghost Peaks Sample carryover, contaminated mobile phase or injection solvent.Implement a needle wash step, inject a blank run, use fresh, high-purity solvents.[10][13]
Peak Tailing Column degradation, void in the column, secondary interactions.Replace the column, reverse flush the column (if permissible), adjust mobile phase pH.[10]
Retention Time Shifts Inconsistent mobile phase composition, temperature fluctuations, column not equilibrated.Prepare mobile phase carefully, use a column oven, ensure sufficient equilibration time between runs.[10]
Ion Suppression (LC-MS) Co-eluting matrix components.Improve chromatographic separation, optimize sample preparation (e.g., SPE), use a stable isotope-labeled internal standard.[7]

References

Technical Support Center: Ensuring Complete Inhibition of DAGLα with O-7460

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-7460, a potent and selective inhibitor of Diacylglycerol Lipase Alpha (DAGLα). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in your experiments and troubleshooting potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective small molecule inhibitor of DAGLα, the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting DAGLα, this compound blocks the production of 2-AG, thereby allowing for the study of the physiological and pathological roles of this signaling pathway.

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for DAGLα over other related enzymes. It has been shown to have significantly weaker inhibitory activity against monoacylglycerol lipase (MAGL), the primary degrading enzyme for 2-AG, and fatty acid amide hydrolase (FAAH). Furthermore, it does not bind to cannabinoid receptors CB1 and CB2.[2]

Q3: How should I store and handle this compound?

This compound is typically supplied as a solution in methyl acetate. For long-term storage, it is recommended to keep the compound at -20°C.[2] This will ensure its stability for at least one year.[2] Before use, allow the vial to warm to room temperature to prevent condensation.

Q4: In what solvents is this compound soluble?

Troubleshooting Guide

This guide addresses potential issues you may encounter when using this compound in your experiments.

Issue Potential Cause Recommended Solution
Incomplete or no inhibition of DAGLα Incorrect Concentration: The concentration of this compound may be too low for your specific experimental system.Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your assay. Start with a concentration range around the reported IC50 of 0.69 μM and extend it several-fold higher and lower.
Compound Degradation: Improper storage or handling may have led to the degradation of this compound.Ensure the compound has been stored at -20°C and protected from light. Prepare fresh dilutions from a stock solution for each experiment.
Assay Conditions: The pH, temperature, or protein concentration in your assay may not be optimal for this compound activity.Review and optimize your assay conditions. Ensure the pH and temperature are within the expected physiological range.
Unexpected or Off-Target Effects High Concentration: Using excessively high concentrations of this compound may lead to non-specific effects.Use the lowest effective concentration determined from your dose-response experiments.
Cell Line Specificity: The observed effect may be specific to the cell line or experimental model being used.Test the effect of this compound in a different cell line or a control model that does not express DAGLα to confirm the target specificity.
Variability Between Experiments Lot-to-Lot Variability: Different batches of this compound may have slight variations in purity or activity.If you suspect lot-to-lot variability, it is advisable to test the new lot in parallel with the old lot using a standardized assay to ensure consistent results.
Inconsistent Protocol: Minor variations in the experimental protocol can lead to different outcomes.Adhere strictly to the established and validated experimental protocol. Document all steps and reagents used.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Notes
DAGLα 0.69 μMPotent and selective inhibition.
MAGL > 10 μMSignificantly less potent inhibition compared to DAGLα.
FAAH > 10 μMSignificantly less potent inhibition compared to DAGLα.
CB1 Receptor > 10 μM (Ki)Does not bind to the CB1 receptor.
CB2 Receptor > 10 μM (Ki)Does not bind to the CB2 receptor.

Table 2: In Vivo Dosage of this compound in Mice

Dose RangeAdministration RouteObserved Effects
6-12 mg/kgIntraperitoneal (i.p.)Time- and dose-dependent decrease in high-fat diet intake and counteraction of body weight increase.[1]

Experimental Protocols

In Vitro DAGLα Enzyme Assay (Radioisotopic Method)

This protocol is a generalized method for measuring DAGLα activity using a radiolabeled substrate.

  • Prepare Assay Buffer: A typical buffer would be Tris-HCl (50 mM, pH 7.0) containing 1 mM EDTA.

  • Prepare Substrate: Use a radiolabeled substrate such as [14C]1-stearoyl-2-arachidonoyl-sn-glycerol.

  • Prepare Enzyme Source: Utilize a purified DAGLα enzyme preparation or cell lysates/membranes known to express DAGLα.

  • Set up Reaction: In a microcentrifuge tube, combine the assay buffer, enzyme source, and varying concentrations of this compound (or vehicle control).

  • Initiate Reaction: Add the radiolabeled substrate to initiate the enzymatic reaction.

  • Incubate: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a quench solution (e.g., chloroform/methanol, 2:1 v/v).

  • Extract Lipids: Perform a lipid extraction to separate the substrate from the product (radiolabeled 2-AG).

  • Analyze by TLC: Separate the lipids using thin-layer chromatography (TLC).

  • Quantify: Quantify the amount of radiolabeled 2-AG produced using a phosphorimager or scintillation counting.

  • Calculate Inhibition: Determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.

Cell-Based Assay to Measure 2-AG Levels

This protocol describes a general workflow to assess the effect of this compound on 2-AG production in cultured cells.

  • Cell Culture: Plate cells (e.g., neuroblastoma or other relevant cell lines) in a suitable culture dish and grow to the desired confluency.

  • Pre-treatment with this compound: Treat the cells with varying concentrations of this compound or vehicle control for a specific duration (e.g., 30 minutes to 2 hours). This incubation time should be optimized for your cell type.

  • Stimulation (Optional): If studying stimulated 2-AG production, add a stimulus (e.g., a calcium ionophore like ionomycin) to induce DAGLα activity.

  • Cell Lysis and Lipid Extraction: After the desired incubation time, wash the cells with ice-cold PBS and then lyse them. Perform a lipid extraction using a suitable solvent system (e.g., chloroform/methanol/water).

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent for analysis.

  • LC-MS/MS Analysis: Quantify the levels of 2-AG in the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Normalize the 2-AG levels to a relevant parameter (e.g., total protein concentration or cell number) and compare the levels in this compound-treated cells to the vehicle-treated controls.

Visualizations

DAGL_alpha_pathway DAG Diacylglycerol (DAG) DAGL_alpha DAGLα DAG->DAGL_alpha O7460 This compound O7460->DAGL_alpha Two_AG 2-Arachidonoylglycerol (2-AG) DAGL_alpha->Two_AG CB_Receptors CB1/CB2 Receptors Two_AG->CB_Receptors Signaling Downstream Signaling CB_Receptors->Signaling

Caption: Signaling pathway of DAGLα and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Cells/Enzyme incubation Incubate with this compound prep_cells->incubation prep_inhibitor Prepare this compound Dilutions prep_inhibitor->incubation add_substrate Add Substrate / Stimulus incubation->add_substrate measure_activity Measure 2-AG Production add_substrate->measure_activity data_analysis Data Analysis & IC50 Calculation measure_activity->data_analysis

Caption: General experimental workflow for assessing this compound activity.

troubleshooting_logic start No / Incomplete Inhibition check_conc Is Concentration Optimal? start->check_conc check_storage Was Compound Stored Correctly? check_conc->check_storage Yes dose_response Perform Dose-Response check_conc->dose_response No check_protocol Is Protocol Consistent? check_storage->check_protocol Yes fresh_aliquot Use Fresh Aliquot check_storage->fresh_aliquot No review_protocol Review & Standardize Protocol check_protocol->review_protocol No success Inhibition Achieved check_protocol->success Yes dose_response->success fresh_aliquot->success review_protocol->success

Caption: Troubleshooting logic for incomplete DAGLα inhibition.

References

O-7460 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-7460, a selective inhibitor of diacylglycerol lipase alpha (DAGLα). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of diacylglycerol lipase alpha (DAGLα), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting DAGLα, this compound reduces the levels of 2-AG, thereby modulating the endocannabinoid system.

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits high selectivity for DAGLα. It shows significantly weaker inhibition against monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), with IC50 values greater than 10 μM for both. Furthermore, it does not have a significant affinity for cannabinoid receptors CB1 or CB2 (Ki > 10 μM).[1]

Q3: In which experimental models has this compound been used?

A3: this compound has been used in both in vitro and in vivo models. In vitro, it has been shown to reduce 2-AG levels in mouse neuroblastoma N18TG2 cells.[1] In vivo, it has been administered to mice to study its effects on high-fat diet intake and body weight.[1]

Q4: How should I store this compound?

A4: this compound is typically supplied as a solution in methyl acetate and should be stored at -20°C.

Q5: What is the solubility of this compound?

A5: The solubility of this compound in various solvents should be determined empirically for your specific experimental needs. For in vivo studies, vehicle selection is critical and may require a combination of solvents like DMSO, PEG300, and Tween-80 in saline.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results in cell-based assays 1. This compound precipitation in media. 2. Cell line variability or passage number. 3. Inconsistent incubation times.1. Ensure complete solubilization of this compound in your vehicle before adding to culture media. Prepare fresh dilutions for each experiment. 2. Use a consistent passage number for your cell line and regularly check for mycoplasma contamination. 3. Standardize all incubation times and experimental conditions.
Low efficacy in in vivo studies 1. Poor bioavailability. 2. Incorrect dosage. 3. Instability of the compound in the vehicle.1. Optimize the vehicle formulation to improve solubility and stability. Consider using a mixture of solvents such as DMSO, PEG300, and Tween-80. 2. Perform a dose-response study to determine the optimal dose for your specific animal model and endpoint. 3. Prepare fresh formulations of this compound for each day of dosing.
Unexpected off-target effects 1. High concentrations of this compound. 2. Interaction with other components in the experimental system.1. Use the lowest effective concentration of this compound as determined by dose-response studies. 2. Simplify your experimental system where possible to identify potential interactions. Include appropriate vehicle controls.
Difficulty in measuring changes in 2-AG levels 1. Insufficient inhibition of DAGLα. 2. Rapid degradation of 2-AG after cell lysis. 3. Low sensitivity of the detection method.1. Confirm the activity of your this compound stock. Increase the concentration or incubation time if necessary. 2. Use appropriate inhibitors of 2-AG degradation (e.g., MAGL inhibitors) during sample preparation. Keep samples on ice. 3. Utilize a highly sensitive and validated method for 2-AG quantification, such as liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (nM)Source OrganismNotes
Human DAGLα690Human (recombinant)Selective inhibition of 2-AG biosynthesis.[1]
Human MAGL>10,000Human (COS-7 cells)Weak inhibition.[1]
Rat FAAH>10,000Rat (brain)Weak inhibition.[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of High-Fat Diet Intake

Dose (mg/kg, i.p.)Effect on High-Fat Diet IntakeEffect on Body WeightDuration of Study
0 - 12Dose-dependent inhibitionSignificant reduction14 hours

Experimental Protocols

In Vivo Mouse Study: Effect on High-Fat Diet Intake

Objective: To evaluate the effect of this compound on food intake and body weight in mice fed a high-fat diet.

Materials:

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween-80 in saline)

  • Male C57BL/6J mice

  • High-fat diet

  • Standard laboratory equipment for animal studies

Procedure:

  • Animal Acclimation: Acclimate mice to individual housing and the high-fat diet for at least one week prior to the experiment.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the stock solution to the desired final concentrations (e.g., 3, 6, and 12 mg/kg) in the vehicle solution. Ensure the final DMSO concentration is 5% or less.

  • Administration:

    • At the beginning of the dark cycle, administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Data Collection:

    • Measure food intake and body weight at regular intervals (e.g., 2, 4, 8, and 14 hours) post-injection.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control.

Cell-Based Assay: Measurement of 2-AG Levels

Objective: To determine the effect of this compound on 2-AG levels in cultured cells.

Materials:

  • This compound

  • Mouse neuroblastoma N18TG2 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Ionomycin (or other stimulus to induce 2-AG production)

  • Reagents for lipid extraction and 2-AG quantification (e.g., LC-MS)

Procedure:

  • Cell Culture: Culture N18TG2 cells to 80-90% confluency in appropriate culture dishes.

  • This compound Treatment:

    • Pre-incubate the cells with this compound (e.g., 10 μM) or vehicle for a predetermined time (e.g., 30 minutes).[1]

  • Stimulation:

    • Stimulate the cells with ionomycin (e.g., 1 μM) for a short period (e.g., 5-10 minutes) to induce 2-AG synthesis.

  • Sample Collection and Lipid Extraction:

    • Immediately after stimulation, aspirate the medium and add ice-cold methanol to quench the reaction and lyse the cells.

    • Perform a lipid extraction using a suitable method (e.g., Bligh-Dyer).

  • 2-AG Quantification:

    • Analyze the lipid extracts using a validated LC-MS method to quantify 2-AG levels.

  • Data Analysis:

    • Normalize 2-AG levels to total protein or cell number. Compare the 2-AG levels in this compound-treated cells to vehicle-treated cells.

Visualizations

DAGL_signaling_pathway cluster_upstream Upstream Activation cluster_enzyme Enzymatic Synthesis cluster_inhibitor Inhibition cluster_downstream Downstream Signaling Ca_influx Ca²⁺ Influx PLC PLC Ca_influx->PLC activates GPCR GPCR Activation GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG produces DAGLa DAGLα DAG->DAGLa substrate TwoAG 2-Arachidonoylglycerol (2-AG) DAGLa->TwoAG synthesizes CB1R CB1 Receptor TwoAG->CB1R activates CB2R CB2 Receptor TwoAG->CB2R activates O7460 This compound O7460->DAGLa Downstream_effects Modulation of Neurotransmission & Inflammation CB1R->Downstream_effects CB2R->Downstream_effects

Caption: DAGLα signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment (2-AG Measurement) start_invivo Acclimatize Mice prep_invivo Prepare this compound Solution start_invivo->prep_invivo admin_invivo Administer (i.p.) prep_invivo->admin_invivo collect_invivo Measure Food Intake & Body Weight admin_invivo->collect_invivo analyze_invivo Data Analysis collect_invivo->analyze_invivo start_invitro Culture Cells treat_invitro Treat with this compound start_invitro->treat_invitro stimulate_invitro Stimulate 2-AG Production treat_invitro->stimulate_invitro extract_invitro Lipid Extraction stimulate_invitro->extract_invitro quantify_invitro LC-MS Quantification extract_invitro->quantify_invitro analyze_invitro Data Analysis quantify_invitro->analyze_invitro

Caption: General experimental workflows for in vivo and in vitro studies with this compound.

References

Validation & Comparative

Validating the Inhibitory Effect of O-7460 on DAGLα: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of O-7460, an inhibitor of Diacylglycerol Lipase Alpha (DAGLα), with other commonly used inhibitors. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate tools for their studies on the endocannabinoid system.

Introduction to DAGLα Inhibition

Diacylglycerol Lipase Alpha (DAGLα) is a key enzyme in the central nervous system responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a critical signaling molecule that modulates neurotransmitter release by activating cannabinoid receptors CB1 and CB2. Inhibition of DAGLα presents a promising therapeutic strategy for various neurological and metabolic disorders. This compound is a potent and selective inhibitor of DAGLα, and this guide provides a comparative analysis of its performance against other known inhibitors.

Comparative Analysis of DAGLα Inhibitors

The following table summarizes the inhibitory potency of this compound and other selected DAGLα inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates a more potent inhibitor.

InhibitorTarget(s)IC50 (DAGLα)Selectivity Notes
This compound DAGLα 690 nM Selective over monoacylglycerol lipase (MAGL), and human CB1 and CB2 cannabinoid receptors.[1]
LEI-105DAGLα/β~31.6 nM*Potent, selective, and reversible dual inhibitor. Does not significantly affect other enzymes in the endocannabinoid system.
DH-376DAGLα/β, ABHD6~6 nMPotent inhibitor of both DAGLα and DAGLβ. Also inhibits ABHD6.
DO34DAGLα/β~6 nMPotent inhibitor of both DAGLα and DAGLβ.

*pIC50 of 7.5 was converted to IC50.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to validate the inhibitory effects of these compounds.

Radiometric Assay for DAGLα Activity

This assay directly measures the enzymatic activity of DAGLα by quantifying the release of a radiolabeled fatty acid from a substrate.

Materials:

  • [¹⁴C]-1-stearoyl-2-arachidonoyl-sn-glycerol ([¹⁴C]SAG) substrate

  • HEK293T cells overexpressing human DAGLα

  • Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • Inhibitor compounds (this compound and others) dissolved in DMSO

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., chloroform/methanol/acetic acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare membrane fractions from HEK293T cells overexpressing DAGLα.

  • Pre-incubate the membrane preparation with varying concentrations of the inhibitor (or DMSO as a vehicle control) for 15-30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the [¹⁴C]SAG substrate.

  • Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C with gentle agitation.

  • Stop the reaction by adding a quench solution (e.g., chloroform/methanol).

  • Extract the lipids from the reaction mixture.

  • Spot the extracted lipids onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system to separate the substrate from the product (radiolabeled arachidonic acid).

  • Visualize the separated spots (e.g., using a phosphorimager).

  • Scrape the spots corresponding to the product and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Live-Cell Assay for DAGLα Activity using a Surrogate Substrate

This method provides a higher-throughput approach to screen for DAGLα inhibitors in a cellular context using a chromogenic substrate.

Materials:

  • U2OS cells stably expressing human DAGLα (or other suitable cell line)

  • Parental U2OS cells (as a negative control)

  • p-nitrophenyl butyrate (PNPB) as the substrate

  • Assay buffer (e.g., HEPES-buffered saline)

  • Inhibitor compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Seed the DAGLα-expressing cells and parental cells into a 96-well plate and culture overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of the inhibitor (or DMSO vehicle) for a specified time (e.g., 30 minutes).

  • Add the PNPB substrate to each well to initiate the reaction.

  • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The hydrolysis of PNPB by DAGLα releases p-nitrophenol, which is yellow.

  • Calculate the reaction rate from the linear portion of the absorbance curve.

  • Subtract the background activity measured in the parental cells.

  • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against a broad range of enzymes in a complex biological sample.

Materials:

  • Mouse brain membrane proteome (or other relevant tissue/cell lysate)

  • Broad-spectrum serine hydrolase activity-based probe (e.g., Fluorophosphonate (FP)-rhodamine)

  • Inhibitor compounds dissolved in DMSO

  • SDS-PAGE gels and electrophoresis apparatus

  • Fluorescence gel scanner

  • For target identification: Biotinylated FP probe, streptavidin beads, and mass spectrometry equipment.

Procedure:

  • Pre-incubate aliquots of the brain membrane proteome with varying concentrations of the inhibitor (or DMSO vehicle) for 30 minutes at room temperature.

  • Add the FP-rhodamine probe to each sample and incubate for another 30 minutes to label the active serine hydrolases.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled enzymes using a fluorescence gel scanner.

  • A decrease in the fluorescence intensity of a protein band in the inhibitor-treated lanes compared to the vehicle control indicates that the inhibitor binds to and blocks the activity of that enzyme.

  • For specific identification of the inhibited enzymes, a similar experiment can be performed using a biotinylated FP probe, followed by enrichment of labeled proteins on streptavidin beads and analysis by mass spectrometry.

Visualizations

DAGLα Signaling Pathway

The following diagram illustrates the central role of DAGLα in the endocannabinoid signaling pathway.

DAGL_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitor Inhibition CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits Release DAG Diacylglycerol (DAG) DAGLa DAGLα DAG->DAGLa Substrate Two_AG 2-Arachidonoylglycerol (2-AG) DAGLa->Two_AG Synthesizes Two_AG->CB1R Activates mGluR mGluR PLC PLC mGluR->PLC Activates PLC->DAG Produces O7460 This compound O7460->DAGLa Inhibits

Caption: DAGLα synthesizes 2-AG, which acts as a retrograde messenger.

Experimental Workflow for Inhibitor Validation

This diagram outlines the general workflow for validating the inhibitory effect of a compound on DAGLα.

experimental_workflow cluster_screening Initial Screening cluster_selectivity Selectivity Profiling cluster_validation Functional Validation in_vitro_assay In Vitro Assay (e.g., Radiometric) ic50 Determine IC50 in_vitro_assay->ic50 live_cell_assay Live Cell Assay (e.g., PNPB) live_cell_assay->ic50 abpp Competitive ABPP selectivity Assess Selectivity abpp->selectivity functional_assay Cell-based Functional Assay (e.g., 2-AG measurement) cellular_effect Confirm Cellular Effect functional_assay->cellular_effect start Compound of Interest (e.g., this compound) start->in_vitro_assay start->live_cell_assay ic50->abpp Potent Hits selectivity->functional_assay Selective Hits end Validated Inhibitor cellular_effect->end

Caption: A stepwise approach to validate DAGLα inhibitors.

References

A Comparative Guide to O-7460 and Other Diacylglycerol Lipase (DAGL) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, metabolic disorders, and inflammation, the targeted inhibition of diacylglycerol lipase (DAGL) presents a promising therapeutic strategy. This guide provides a comprehensive comparison of the DAGLα inhibitor O-7460 with other notable DAGL inhibitors, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.

Diacylglycerol lipases, primarily DAGLα and DAGLβ, are key enzymes in the endocannabinoid system, responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] 2-AG is a critical signaling molecule that activates cannabinoid receptors CB1 and CB2, playing a role in various physiological processes. Consequently, inhibitors of DAGL are invaluable for studying the therapeutic potential of modulating the endocannabinoid system.

Performance Comparison of DAGL Inhibitors

The following table summarizes the in vitro potency of this compound and other selected DAGL inhibitors against DAGLα and DAGLβ, as well as their selectivity against other key enzymes in the endocannabinoid pathway.

InhibitorTarget(s)IC50 (DAGLα)IC50 (DAGLβ)Selectivity NotesReference(s)
This compound DAGLα0.69 µM (690 nM)-Selective over MAGL, CB1, and CB2 receptors (IC50 > 10 µM). One major off-target is the serine hydrolase KIAA1363.[1][2][3]
LEI-106 DAGLα / ABHD618 nM-Dual inhibitor. Also has a Ki of 0.8 µM for ABHD6.[1]
DH-376 DAGLα / ABHD6pIC50 = 8.9-Potent dual inhibitor. pIC50 of 8.6 for ABHD6.[1][4]
(R)-KT109 DAGLβ / DAGLα / ABHD6-0.79 nMHighly potent DAGLβ inhibitor. Also inhibits DAGLα and ABHD6 (IC50 = 2.51 nM).[1]
KT172 DAGLβ / DAGLα / ABHD6140 nM11 nMAlso inhibits ABHD6 (IC50 = 5 nM) and weakly inhibits MAGL (IC50 = 5 µM).[1][5][6]
RHC 80267 DAGL4 µM (canine platelets)-Also inhibits cholinesterase (IC50 = 4 µM), COX, and PLC.[1][7][8][9][10]
KT109 DAGLβ2.3 µM (2300 nM)42 nM~60-fold selectivity for DAGLβ over DAGLα. Negligible activity against FAAH and MAGL.[6][11][12]
LEI105 DAGLα / DAGLβ--Potent, selective, and reversible dual inhibitor.[1][13]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches in studying DAGL inhibitors, the following diagrams are provided.

DAGL_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DAG DAG DAGL DAGL DAG->DAGL Substrate 2-AG 2-AG DAGL->2-AG Biosynthesis CB1R CB1R 2-AG->CB1R Activation This compound This compound This compound->DAGL Inhibition Neurotransmitter_Release Neurotransmitter_Release CB1R->Neurotransmitter_Release Inhibition

DAGL Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo/Cell-Based Analysis Recombinant_DAGL Recombinant DAGL (α or β) Inhibitor_Incubation Incubate with Inhibitor (e.g., this compound) Recombinant_DAGL->Inhibitor_Incubation Substrate_Addition Add Labeled Substrate (e.g., [14C]SAG) Inhibitor_Incubation->Substrate_Addition Activity_Measurement Measure Product Formation (e.g., Radio-TLC, FRET) Substrate_Addition->Activity_Measurement IC50_Determination IC50 Determination Activity_Measurement->IC50_Determination Cell_Culture_or_Animal_Model Cell Culture or Animal Model Inhibitor_Administration Administer Inhibitor Cell_Culture_or_Animal_Model->Inhibitor_Administration Stimulation Cellular Stimulation (optional) Inhibitor_Administration->Stimulation Phenotypic_Assay Phenotypic Assays Inhibitor_Administration->Phenotypic_Assay Lipid_Extraction Lipid Extraction and Quantification (LC-MS) Stimulation->Lipid_Extraction

Experimental Workflow for DAGL Inhibitor Evaluation

Experimental Protocols

The determination of DAGL inhibitor potency and selectivity involves various in vitro and cell-based assays. Below are summarized methodologies commonly employed in the field.

In Vitro DAGL Activity Assays

1. Radiometric Thin-Layer Chromatography (TLC) Assay: [14][15][16]

  • Principle: This assay measures the enzymatic activity of DAGL by quantifying the conversion of a radiolabeled substrate to its product.

  • Substrate: A common substrate is [1″-¹⁴C]1-stearoyl-2-arachidonoyl-sn-glycerol ([¹⁴C]SAG).[14]

  • Procedure:

    • Recombinant human or murine DAGLα or DAGLβ is pre-incubated with the test inhibitor for a defined period (e.g., 15 minutes).[14]

    • The enzymatic reaction is initiated by the addition of the radiolabeled substrate.

    • The reaction is allowed to proceed for a specific time (e.g., 20 minutes) and then quenched, often by the addition of a chloroform/methanol mixture.[14]

    • Lipids are extracted and separated by thin-layer chromatography (TLC).

    • The amount of radiolabeled product ([¹⁴C]2-AG and its breakdown product [¹⁴C]arachidonic acid) is quantified using phosphorimaging or scintillation counting.

  • Data Analysis: The percentage of substrate conversion is calculated, and IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

2. Fluorescence Resonance Energy Transfer (FRET)-Based Assay: [14]

  • Principle: This high-throughput screening method utilizes a synthetic substrate containing a fluorophore and a quencher. Cleavage of the substrate by DAGL separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Substrate: Novel ether lipid reporter compounds are designed for this purpose.[14]

  • Procedure:

    • The DAGL enzyme preparation is incubated with the inhibitor.

    • The FRET substrate is added to initiate the reaction.

    • The increase in fluorescence is monitored over time using a plate reader.

  • Considerations: This assay is suitable for primary screening but may be prone to false positives due to the presence of other hydrolases in crude enzyme preparations. Hits should be validated using a more specific method like the radiometric TLC assay.[14]

Cell-Based Assays and Selectivity Profiling

Activity-Based Protein Profiling (ABPP):

  • Principle: ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of inhibitors in a native biological system. It employs activity-based probes that covalently bind to the active site of enzymes.

  • Procedure:

    • Live cells or tissue lysates are treated with the inhibitor.

    • An activity-based probe (e.g., a fluorophosphonate-based probe) is added, which labels the active serine hydrolases.

    • The proteome is separated by SDS-PAGE, and the fluorescence of the labeled enzymes is visualized.

    • Inhibition is observed as a decrease in the fluorescence signal of the target enzyme.

  • Application: ABPP is crucial for determining the selectivity of DAGL inhibitors against other serine hydrolases, such as MAGL, FAAH, and ABHD6, within the same experiment.[17]

In Vivo Studies:

  • Models: Mice are commonly used to evaluate the in vivo efficacy of DAGL inhibitors.[3]

  • Administration: Inhibitors like this compound can be administered via intraperitoneal (i.p.) injection.[3]

  • Endpoints: The effects of the inhibitor are assessed by measuring changes in 2-AG levels in various tissues (e.g., brain, liver) using liquid chromatography-mass spectrometry (LC-MS) and by observing behavioral or physiological changes, such as food intake and body weight.[3]

Conclusion

This compound is a potent and selective inhibitor of DAGLα, making it a valuable tool for investigating the specific roles of this enzyme isoform. When selecting a DAGL inhibitor, researchers should consider the desired isoform selectivity, the potential for off-target effects, and the specific requirements of their experimental system. The data and protocols presented in this guide are intended to facilitate informed decisions in the rapidly evolving field of endocannabinoid research.

References

A Comparative Analysis of O-7460 and RHC-80267: Potency and Selectivity as Diacylglycerol Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of endocannabinoid system research, the selective inhibition of diacylglycerol lipase (DAGL), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), is of significant interest. This guide provides a detailed comparison of two commonly cited DAGL inhibitors, O-7460 and RHC-80267, with a focus on their potency and selectivity. This objective analysis, supported by experimental data, is intended to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

Potency at Diacylglycerol Lipase

The potency of this compound and RHC-80267 against DAGL has been evaluated in various assays. This compound emerges as a potent inhibitor of DAGLα, while the reported potency of RHC-80267 shows significant variability across different studies and experimental conditions.

CompoundTargetIC50Assay System
This compound Human DAGLα0.69 µMRecombinant enzyme assay
RHC-80267 Canine Platelet DAGL4 µMPlatelet enzyme assay
Rat Cardiac Myocyte DAGL1.1 µMMyocyte enzyme assay
Canine Platelet DAGL4 nMPlatelet enzyme assay
Human DAGLαPoor inhibitorRadio-TLC assay[1]

Note on RHC-80267 Potency: The wide range of reported IC50 values for RHC-80267, from the nanomolar to the micromolar range, highlights the importance of considering the specific experimental context, including the enzyme source and assay methodology. One study using a radio-TLC assay with human DAGLα found RHC-80267 to be a poor inhibitor[1].

Selectivity Profile

A critical aspect of a chemical probe's utility is its selectivity. This compound demonstrates a higher degree of selectivity for DAGLα compared to RHC-80267, which exhibits significant off-target activity.

This compound Selectivity

This compound has been shown to be selective for DAGLα over other key enzymes in the endocannabinoid system.

Off-TargetActivity
Monoacylglycerol Lipase (MAGL)IC50 > 10 µM
Fatty Acid Amide Hydrolase (FAAH)IC50 > 10 µM
Cannabinoid Receptor 1 (CB1)No significant binding
Cannabinoid Receptor 2 (CB2)No significant binding
KIAA1363 (Serine Hydrolase)Potential off-target
RHC-80267 Selectivity

RHC-80267 is a non-selective inhibitor, with documented activity against a range of serine hydrolases and other enzymes.

Off-TargetActivity
Acetylcholinesterase (AChE)IC50 = 4 µM[2][3]
KIAA1363>60% inhibition at 50 µM[4]
Fatty Acid Amide Hydrolase (FAAH)>60% inhibition at 50 µM[4]
BAT5>60% inhibition at 50 µM[4]
Phospholipase A2 (PLA2)>60% inhibition at 50 µM[4]
Hormone-Sensitive Lipase (HSL)>60% inhibition at 50 µM[4]
Phospholipase C (PLC)Weak inhibition
Cyclooxygenase (COX)Inhibition reported

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust experimental methodologies. Below are generalized protocols representative of the assays used to characterize this compound and RHC-80267.

Diacylglycerol Lipase (DAGL) Inhibition Assay (Radio-TLC Method)

This method measures the enzymatic activity of DAGL by quantifying the conversion of a radiolabeled substrate to its product.

  • Enzyme Preparation: Membranes from cells overexpressing human DAGLα or tissue homogenates are used as the enzyme source.

  • Substrate: A common substrate is [14C]-1-stearoyl-2-arachidonoyl-sn-glycerol ([14C]SAG).

  • Assay Procedure:

    • The enzyme preparation is pre-incubated with the inhibitor (this compound or RHC-80267) at various concentrations in an appropriate buffer.

    • The reaction is initiated by the addition of the radiolabeled substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

    • The reaction is terminated by the addition of a solvent mixture (e.g., chloroform/methanol).

  • Product Separation and Detection:

    • Lipids are extracted and spotted on a thin-layer chromatography (TLC) plate.

    • The plate is developed in a suitable solvent system to separate the substrate from the product (2-arachidonoylglycerol).

    • The radiolabeled spots are visualized and quantified using phosphorimaging.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a large number of enzymes in a complex biological sample.

  • Proteome Preparation: A tissue or cell lysate (e.g., mouse brain proteome) is prepared.

  • Inhibitor Incubation: The proteome is treated with the test inhibitor (this compound or RHC-80267) at various concentrations.

  • Probe Labeling: A broad-spectrum activity-based probe (e.g., a fluorophosphonate-based probe for serine hydrolases) is added to the proteome. This probe covalently binds to the active site of enzymes that are not blocked by the inhibitor.

  • Analysis:

    • The proteome is separated by SDS-PAGE.

    • The gel is scanned for fluorescence to visualize the labeled enzymes.

    • A decrease in fluorescence for a specific enzyme band in the presence of the inhibitor indicates that the inhibitor targets that enzyme.

    • More advanced ABPP methods utilize mass spectrometry for a more comprehensive and quantitative analysis of the inhibitor's targets.

Visualizing the Molecular Context

To better understand the functional implications of DAGL inhibition, the following diagrams illustrate the relevant signaling pathway and a conceptual workflow for inhibitor evaluation.

DAGL_Signaling_Pathway DAGL Signaling Pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL Substrate TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG Biosynthesis CB1R Cannabinoid Receptor 1 (CB1R) TwoAG->CB1R Activation Signaling Downstream Signaling (e.g., inhibition of neurotransmitter release) CB1R->Signaling O7460 This compound O7460->DAGL RHC80267 RHC-80267 RHC80267->DAGL

Caption: The DAGL signaling pathway, highlighting the production of 2-AG and points of inhibition.

Inhibitor_Evaluation_Workflow Inhibitor Evaluation Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Potency Potency Assay (e.g., Radio-TLC) Selectivity Selectivity Profiling (e.g., ABPP) CellularActivity Cellular 2-AG Measurement Potency->CellularActivity Promising Candidate Selectivity->CellularActivity InVivoEffects Phenotypic Analysis (e.g., behavioral studies) CellularActivity->InVivoEffects Confirmed Activity

Caption: A conceptual workflow for the evaluation of DAGL inhibitors.

Conclusion

Based on the available data, this compound presents as a more potent and significantly more selective inhibitor of DAGLα compared to RHC-80267. The broad off-target profile of RHC-80267, including its potent inhibition of acetylcholinesterase, complicates the interpretation of experimental results and limits its utility as a specific probe for DAGL function. Researchers should exercise caution when using RHC-80267 and consider its polypharmacology. For studies requiring a high degree of specificity for DAGLα inhibition, this compound is the superior choice. As with any pharmacological tool, it is recommended to validate the effects of these inhibitors in the specific experimental system being used.

References

A Comparative Guide to DAGLα Inhibitors: O-7460 versus KT172

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two inhibitors of diacylglycerol lipase alpha (DAGLα), O-7460 and KT172. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies of the endocannabinoid system.

Introduction to DAGLα

Diacylglycerol lipase alpha (DAGLα) is a key enzyme in the central nervous system responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] 2-AG is the most abundant endocannabinoid in the brain and plays a crucial role in retrograde synaptic signaling, neuroinflammation, and various physiological processes by activating cannabinoid receptors CB1 and CB2.[1][2] Inhibition of DAGLα offers a therapeutic strategy for various disorders, including obesity, neurodegenerative diseases, and pain.[1]

Overview of this compound and KT172

This compound is a fluorophosphonate-based inhibitor characterized as a potent and selective inhibitor of DAGLα.[3] It has been utilized in both in vitro and in vivo studies to investigate the physiological roles of DAGLα.

KT172 is a 1,2,3-triazole urea-based compound initially identified as a potent inhibitor of diacylglycerol lipase beta (DAGLβ). However, it also exhibits inhibitory activity against DAGLα, positioning it as a non-selective dual inhibitor of both DAGL isoforms.[4]

Quantitative Performance Data

The following table summarizes the inhibitory potency (IC50) of this compound and KT172 against DAGLα and related serine hydrolases.

Target Enzyme This compound IC50 KT172 IC50
DAGLα 690 nM140 nM[4]
DAGLβ > 10 µM11 nM - 60 nM[4]
ABHD6 One major off-target5 nM[4]
MAGL > 10 µM5000 nM[4]
FAAH > 10 µM-
CB1 Receptor (Ki) > 10 µM-
CB2 Receptor (Ki) > 10 µM-

Selectivity Profile

This compound demonstrates high selectivity for DAGLα over other key enzymes in the endocannabinoid system, such as MAGL and FAAH, as well as the cannabinoid receptors CB1 and CB2.[3] Its primary off-target is reported to be the serine hydrolase KIAA1363.

KT172 is a potent inhibitor of both DAGLα and DAGLβ, with higher potency towards the β isoform.[4] A significant off-target for KT172 is α/β-hydrolase domain-containing protein 6 (ABHD6), which it inhibits with high potency.[4] It shows weak inhibition of monoacylglycerol lipase (MAGL).[4]

Experimental Protocols

General Protocol for DAGLα Inhibition Assay using HEK293T Cell Lysates

This protocol outlines a general procedure for determining the inhibitory activity of compounds against DAGLα using lysates from HEK293T cells overexpressing the enzyme. This method is based on principles described in the literature for DAGL activity assays.[5]

1. Cell Culture and Transfection:

  • Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.
  • Transiently transfect the cells with a plasmid encoding human DAGLα using a suitable transfection reagent. A mock transfection (empty vector) should be performed in parallel as a negative control.
  • Harvest the cells 24-48 hours post-transfection.

2. Preparation of Cell Lysates:

  • Wash the harvested cells with ice-cold phosphate-buffered saline (PBS).
  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
  • Lyse the cells by sonication or dounce homogenization on ice.
  • Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
  • Collect the supernatant (cytosolic and membrane fractions) for the enzyme assay. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

3. DAGLα Activity Assay (Radiometric Method):

  • In a microcentrifuge tube, pre-incubate the cell lysate (containing a specific amount of total protein) with the test inhibitor (e.g., this compound or KT172) at various concentrations for 15-30 minutes at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.
  • Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [14C]-1-stearoyl-2-arachidonoyl-sn-glycerol ([14C]SAG), to a final concentration of approximately 10-20 µM.
  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.
  • Stop the reaction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v).
  • Extract the lipids by vortexing and centrifuging to separate the organic and aqueous phases.
  • Spot the organic phase onto a silica gel thin-layer chromatography (TLC) plate.
  • Develop the TLC plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v) to separate the substrate ([14C]SAG) from the product ([14C]2-AG).
  • Visualize and quantify the radiolabeled spots using a phosphorimager.
  • Calculate the percentage of substrate conversion to product and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

DAGLα Signaling Pathway

The following diagram illustrates the central role of DAGLα in the endocannabinoid signaling pathway.

DAGL_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits Release DAG Diacylglycerol (DAG) DAGLa DAGLα DAG->DAGLa Hydrolysis Two_AG 2-Arachidonoylglycerol (2-AG) DAGLa->Two_AG Produces Two_AG->CB1R Activates MAGL MAGL Two_AG->MAGL Hydrolysis AA Arachidonic Acid MAGL->AA Produces COX COX AA->COX Metabolized by PGs Prostaglandins COX->PGs Produces O7460 This compound O7460->DAGLa Inhibits KT172 KT172 KT172->DAGLa Inhibits

Caption: DAGLα signaling pathway and points of inhibition.

Experimental Workflow for DAGLα Inhibitor Screening and Validation

The following diagram outlines a typical workflow for identifying and characterizing novel DAGLα inhibitors.

Inhibitor_Screening_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation & Characterization cluster_invivo In Vivo Evaluation HTS Primary Screen (e.g., Fluorescence-based assay) Hit_ID Hit Identification (Potency & Efficacy) HTS->Hit_ID IC50 IC50 Determination (Radiometric Assay) Hit_ID->IC50 Lead Candidates Selectivity Selectivity Profiling (vs. DAGLβ, MAGL, FAAH, etc.) IC50->Selectivity ABPP Target Engagement (Competitive ABPP) Selectivity->ABPP Cell_based Cell-based Assays (2-AG measurement) ABPP->Cell_based PK_PD Pharmacokinetics & Pharmacodynamics Cell_based->PK_PD Optimized Leads Efficacy Efficacy Studies (e.g., Animal models of disease) PK_PD->Efficacy

Caption: Workflow for DAGLα inhibitor discovery and validation.

Summary and Recommendations

  • This compound is the preferred tool compound for studies requiring high selectivity for DAGLα. Its well-characterized profile with minimal off-target effects on other major components of the endocannabinoid system makes it ideal for elucidating the specific roles of DAGLα in physiological and pathological processes.

  • KT172 is a potent dual inhibitor of DAGLα and DAGLβ, with a preference for DAGLβ. Its use in studying DAGLα should be approached with caution due to its significant activity against DAGLβ and ABHD6. It may be suitable for studies where the combined inhibition of both DAGL isoforms is desired, or as a scaffold for the development of more selective DAGL inhibitors.

Researchers should carefully consider the selectivity profile of each inhibitor in the context of their experimental goals to ensure the accurate interpretation of their findings.

References

Comparative Cross-Reactivity Profiling of O-7460: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of O-7460, a selective diacylglycerol lipase alpha (DAGLα) inhibitor, with other known inhibitors of the same target. The information is presented to facilitate informed decisions in research and development involving the modulation of the endocannabinoid system.

This compound is a fluorophosphonate-based inhibitor of DAGLα, the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Understanding its selectivity is crucial for the accurate interpretation of experimental results and for the development of therapeutic agents with minimal off-target effects. This guide summarizes the available quantitative data on the inhibitory activity and cross-reactivity of this compound and its alternatives, provides detailed experimental methodologies, and visualizes key biological and experimental workflows.

Performance Comparison of DAGLα Inhibitors

The following table summarizes the inhibitory potency of this compound and other commonly used DAGLα inhibitors against their primary target and key off-targets. This data is compiled from various studies to provide a comparative overview.

CompoundPrimary TargetIC50 (DAGLα)Known Off-TargetsIC50/Ki (Off-Target)
This compound DAGLα690 nM[1][2]MAGL, FAAH, KIAA1363> 10 µM (MAGL, FAAH)[1][2]
LEI-106 DAGLα/ABHD618 nM (DAGLα)ABHD60.8 µM (Ki)
DH-376 DAGLα/ABHD6pIC50: 8.9 (DAGLα)ABHD6pIC50: 8.6
DO34 DAGLα/DAGLβ6 nM (DAGLα)DAGLβ, ABHD6-
KT109 DAGLβ-DAGLα, PLA2G7~60-fold selective for DAGLβ over DAGLα, 1 µM (PLA2G7)
RHC 80267 DAGL4 µM--

Endocannabinoid Signaling Pathway

The diagram below illustrates the central role of DAGLα in the endocannabinoid signaling pathway. DAGLα hydrolyzes diacylglycerol (DAG) to produce 2-AG, which then acts as a retrograde messenger, activating presynaptic cannabinoid receptors (CB1 and CB2) to modulate neurotransmitter release.

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Fusion Release Release GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DAGLa DAGLα DAG->DAGLa Substrate twoAG 2-AG DAGLa->twoAG Produces twoAG->CB1 Activates

Caption: Role of DAGLα in 2-AG biosynthesis and retrograde signaling.

Experimental Protocols

Diacylglycerol Lipase α (DAGLα) Inhibition Assay

This protocol is a representative method for determining the in vitro potency of inhibitors against DAGLα.

Materials:

  • Human recombinant DAGLα

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Detection reagents for 2-AG quantification (e.g., LC-MS/MS or a coupled enzyme assay)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the assay buffer in a microplate.

  • Add the human recombinant DAGLα enzyme to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate (SAG).

  • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

  • Quantify the amount of 2-AG produced using a suitable detection method.

  • Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cross-Reactivity Profiling using Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to assess the selectivity of inhibitors against a broad range of enzymes in their native environment.

Materials:

  • Cell lysates or tissue homogenates

  • Activity-based probe (ABP) for the target enzyme class (e.g., a fluorophosphonate probe for serine hydrolases)

  • Test compounds

  • SDS-PAGE gels and imaging system

  • Mass spectrometer for target identification

Procedure:

  • Pre-incubate the proteome (cell lysate or tissue homogenate) with various concentrations of the test inhibitor for a specific duration.

  • Add the broad-spectrum ABP to the mixture to label the active enzymes that are not blocked by the inhibitor.

  • Quench the labeling reaction.

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the labeled proteins using a fluorescence scanner. A decrease in the fluorescence intensity of a band in the presence of the inhibitor indicates a potential target.

  • For target identification, the labeled proteins can be enriched (e.g., using a biotinylated probe and streptavidin beads) and identified by mass spectrometry.

  • The potency of inhibition for off-targets can be determined by quantifying the reduction in probe labeling at different inhibitor concentrations.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram outlines a typical workflow for assessing the cross-reactivity of a DAGLα inhibitor using a competitive activity-based protein profiling approach.

Cross_Reactivity_Workflow cluster_prep Sample Preparation cluster_inhibition Competitive Inhibition cluster_labeling Probe Labeling cluster_analysis Analysis Proteome Proteome (Cell Lysate/Tissue Homogenate) Incubate Incubate with Test Inhibitor (e.g., this compound) Proteome->Incubate Add_Probe Add Activity-Based Probe (e.g., FP-Biotin) Incubate->Add_Probe SDS_PAGE SDS-PAGE Add_Probe->SDS_PAGE Enrich Enrich Labeled Proteins Add_Probe->Enrich Blot Streptavidin Blot/ Fluorescence Scan SDS_PAGE->Blot Visualize MS LC-MS/MS Analysis Enrich->MS Identify Identify Off-Targets MS->Identify

Caption: Workflow for identifying off-targets of DAGLα inhibitors.

This guide provides a foundational understanding of the cross-reactivity profile of this compound in comparison to other DAGLα inhibitors. For in-depth analysis and specific applications, researchers are encouraged to consult the primary literature and perform head-to-head comparisons under their experimental conditions.

References

A Comparative Analysis of O-7460 and Pan-Diacylglycerol Lipase Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the diacylglycerol lipase (DAGL) inhibitor O-7460 and a class of compounds known as pan-DAGL inhibitors. Diacylglycerol lipases, primarily DAGLα and DAGLβ, are key enzymes in the endocannabinoid system, responsible for the biosynthesis of the major endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of these enzymes presents a promising therapeutic strategy for a variety of disorders, including neurodegenerative diseases, metabolic disorders, and inflammatory conditions.[2] This guide will objectively compare the performance of this compound with pan-DAGL inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.

Introduction to DAGL Inhibition

Diacylglycerol (DAG) is a crucial signaling molecule that can be hydrolyzed by DAGL at the sn-1 position to produce 2-AG and a free fatty acid. 2-AG is the most abundant endocannabinoid in the body and acts as a ligand for cannabinoid receptors CB1 and CB2, modulating a wide range of physiological processes. The two primary isoforms of DAGL, DAGLα and DAGLβ, exhibit distinct tissue distribution and play different roles. DAGLα is predominantly expressed in the central nervous system and is the main producer of 2-AG involved in retrograde synaptic signaling.[1] DAGLβ is found in peripheral tissues and immune cells and is implicated in inflammatory processes.

Inhibitors of DAGL can be broadly categorized based on their selectivity towards these two isoforms. Pan-DAGL inhibitors target both DAGLα and DAGLβ, offering a way to globally suppress 2-AG production. In contrast, isoform-selective inhibitors, such as the reported DAGLα-selective inhibitor this compound, allow for the dissection of the specific roles of each enzyme isoform.

Comparative Analysis: this compound vs. Pan-DAGL Inhibitors

This section compares the biochemical potency, selectivity, and reported biological effects of this compound and representative pan-DAGL inhibitors.

Biochemical Potency and Selectivity

A critical aspect of a chemical probe is its potency and selectivity. Pan-DAGL inhibitors, by definition, exhibit potent inhibition of both DAGLα and DAGLβ. In contrast, this compound has been described as a DAGLα-selective inhibitor. The table below summarizes the available quantitative data for several well-characterized pan-DAGL inhibitors and the qualitative information for this compound.

InhibitorTarget(s)IC50 DAGLαIC50 DAGLβSelectivity ProfileKey Features
This compound DAGLαNot ReportedNot ReportedReported as a DAGLα inhibitor.[3]Reduces high-fat diet intake in mice.[3]
LEI-105 DAGLα/β13 nM[1]pIC50 = 7.3 (~50 nM)[1]Highly selective over FAAH, MAGL, ABHD6, and ABHD12. No affinity for CB1 receptor.[1]Potent, reversible, dual inhibitor.[1]
DH-376 DAGLα/β6 nM[4]Potent inhibitorSelective over many other serine hydrolases, but some off-target activity reported.Potent, centrally active, irreversible inhibitor.[4][5]
DO-34 DAGLα/β6 nM[4]Potent inhibitorAlso inhibits ABHD6.[6]Potent, centrally active inhibitor.[4][6]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor. pIC50 is the negative logarithm of the IC50 value. FAAH (Fatty Acid Amide Hydrolase) and MAGL (Monoacylglycerol Lipase) are other key enzymes in the endocannabinoid system. ABHD6 and ABHD12 are other serine hydrolases involved in endocannabinoid metabolism.

In Vitro and In Vivo Effects

The differing selectivity profiles of this compound and pan-DAGL inhibitors translate to distinct biological effects in experimental models.

  • This compound : The primary reported in vivo effect of this compound is the dose-dependent reduction of high-fat diet intake in mice, suggesting a role for DAGLα in the central regulation of appetite.[3]

  • Pan-DAGL Inhibitors (LEI-105, DH-376, DO-34) :

    • Neurobiology : These inhibitors have been shown to reduce 2-AG levels in the brain and block endocannabinoid-mediated synaptic plasticity, such as depolarization-induced suppression of inhibition (DSI).[1][4] This makes them valuable tools for studying the role of 2-AG in neurotransmission.

    • Inflammation : By inhibiting both DAGLα and DAGLβ, these compounds can reduce the production of 2-AG and downstream pro-inflammatory prostaglandins.[4] For instance, the DAGLβ-selective inhibitor KT109 (a close analog of some pan-inhibitors) has been shown to reduce inflammatory pain in mouse models.[7] The pan-inhibitor DO-34 has also demonstrated efficacy in a model of inflammatory pain.[6]

    • Metabolism : The pan-DAGL inhibitor DH-376 has been shown to transiently lower body weight and alter glucose homeostasis in mice on a high-fat diet.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to characterize DAGL inhibitors.

In Vitro DAGL Activity Assay (Radiometric)

This method directly measures the enzymatic activity of DAGL by quantifying the release of a radiolabeled fatty acid from a diacylglycerol substrate.

Materials:

  • HEK293T cells transiently expressing human DAGLα or DAGLβ

  • Cell lysis buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors)

  • Radiolabeled substrate: [1-14C]oleoyl-2-arachidonoyl-sn-glycerol

  • Test inhibitors (e.g., this compound, pan-DAGL inhibitors) dissolved in DMSO

  • Reaction buffer (e.g., Tris-HCl, pH 7.0, containing fatty acid-free BSA)

  • Quenching solution (e.g., chloroform/methanol, 2:1 v/v)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Scintillation counter

Procedure:

  • Prepare membrane fractions from HEK293T cells overexpressing the DAGL isoform of interest.

  • Pre-incubate the membrane preparation with various concentrations of the test inhibitor or vehicle (DMSO) for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate.

  • Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at 37°C.

  • Stop the reaction by adding the quenching solution.

  • Extract the lipids and separate the radiolabeled fatty acid product from the unreacted substrate using TLC.

  • Quantify the amount of radioactivity in the fatty acid spot using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Assessment of DAGL Inhibition

This protocol describes a general workflow for evaluating the effects of a DAGL inhibitor in a mouse model.

Materials:

  • Test inhibitor (e.g., this compound, pan-DAGL inhibitor) formulated for in vivo administration (e.g., in a vehicle of ethanol, Alkamuls-620, and saline).[6]

  • C57BL/6J mice

  • Apparatus for the specific behavioral test (e.g., open field for locomotion, von Frey filaments for mechanical sensitivity).

  • Equipment for tissue collection and processing (e.g., liquid nitrogen, homogenizer).

  • LC-MS/MS for lipid analysis.

Procedure:

  • Administer the test inhibitor or vehicle to mice via the desired route (e.g., intraperitoneal injection).

  • At a specified time point after administration, perform behavioral assessments relevant to the inhibitor's expected effects (e.g., food intake measurement, pain threshold determination).

  • Following the behavioral tests, euthanize the animals and rapidly collect tissues of interest (e.g., brain, liver, spleen).

  • Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Extract lipids from the tissues and quantify the levels of 2-AG, anandamide, and other relevant lipids using a validated LC-MS/MS method to confirm target engagement and assess the impact on the endocannabinoid system.[4]

  • Analyze the behavioral and lipidomics data to determine the in vivo efficacy and effects of the DAGL inhibitor.

Visualizations

The following diagrams illustrate key concepts related to DAGL signaling and inhibitor evaluation.

DAGL_Signaling_Pathway cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DAGL Diacylglycerol Lipase (DAGLα/β) DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG produces CB1R CB1/CB2 Receptors TwoAG->CB1R activates Downstream Downstream Signaling CB1R->Downstream GPCR GPCR/RTK Activation GPCR->PLC

Caption: Simplified DAGL signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Assay DAGL Activity Assay IC50 Determine IC50 Assay->IC50 Selectivity Selectivity Profiling (vs. FAAH, MAGL, etc.) IC50->Selectivity Admin Inhibitor Administration (e.g., i.p. injection) Selectivity->Admin Behavior Behavioral Assessment (e.g., pain, feeding) Admin->Behavior Lipidomics Tissue Lipidomics (LC-MS/MS) Admin->Lipidomics Target Confirm Target Engagement (↓ 2-AG levels) Lipidomics->Target Inhibitor Test Inhibitor (this compound or Pan-DAGL) Inhibitor->Assay

Caption: General experimental workflow for DAGL inhibitor evaluation.

Conclusion

The choice between this compound and a pan-DAGL inhibitor depends entirely on the research question. For studies aiming to understand the specific physiological roles of DAGLα, particularly in the central nervous system, a selective inhibitor like this compound would be the preferred tool, although the lack of publicly available detailed biochemical data is a limitation. For research focused on the broader consequences of systemic 2-AG depletion or for therapeutic strategies where targeting both DAGL isoforms is desirable (e.g., in certain inflammatory conditions), well-characterized pan-DAGL inhibitors such as LEI-105, DH-376, or DO-34 are excellent choices. Researchers should carefully consider the selectivity profile of any inhibitor to avoid confounding results from off-target effects. This guide provides a foundation for making an informed decision and for designing rigorous experiments to investigate the multifaceted roles of the diacylglycerol lipase signaling pathway.

References

Validating the Downstream Effects of O-7460 on 2-AG: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of O-7460, a selective inhibitor of diacylglycerol lipase alpha (DAGLα), with other molecules used to modulate the endocannabinoid 2-arachidonoylglycerol (2-AG). This document summarizes key performance data, details experimental protocols, and visualizes critical pathways to support informed decisions in research and development.

The endocannabinoid system, a key player in numerous physiological processes, is primarily modulated by 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the central nervous system. The synthesis of 2-AG is predominantly catalyzed by the enzyme diacylglycerol lipase alpha (DAGLα). Consequently, inhibitors of DAGLα, such as this compound, are invaluable tools for investigating the myriad downstream effects of 2-AG signaling. This guide offers an objective comparison of this compound with other DAGL inhibitors, providing supporting experimental data to validate its effects.

Comparative Analysis of DAGLα Inhibitors

This compound is a potent and selective inhibitor of DAGLα, the primary enzyme responsible for the biosynthesis of 2-AG.[1] A comparative overview of its in vitro potency against DAGLα alongside other notable DAGL inhibitors is presented in Table 1. It is important to note that direct comparisons of potency can be challenging as IC50 values are often determined in different studies under varying assay conditions.

CompoundTarget(s)IC50 (DAGLα)SelectivityKey Features
This compound DAGLα 0.69 µM (690 nM) [1][2]Selective over MAGL and FAAH.[1]A widely used tool compound for studying the effects of reduced 2-AG synthesis.
DO34 DAGLα, DAGLβ6 nM[2]Also inhibits ABHD6, PLA2G7, and PAFAH2.A highly potent dual inhibitor of DAGLα and DAGLβ. A structurally similar control compound, DO53, is available which inhibits off-targets but not DAGLs.
Tetrahydrolipstatin (THL, Orlistat) Pancreatic lipase, DAGLα60 nMBroad-spectrum serine hydrolase inhibitor.A clinically used anti-obesity drug that also potently inhibits DAGLα.
LEI-105 DAGLα, DAGLβpIC50 = 7.4 (DAGLβ)Reversible inhibitor with high selectivity over other endocannabinoid system enzymes like FAAH and MAGL.A reversible and highly selective dual DAGLα/β inhibitor.

Signaling Pathways and Experimental Workflows

To understand the impact of this compound on 2-AG, it is crucial to visualize the underlying biochemical pathways and the experimental methods used for their study.

2-AG Signaling Pathway

The synthesis of 2-AG begins with the hydrolysis of membrane phospholipids, leading to the formation of diacylglycerol (DAG). DAGLα then catalyzes the conversion of DAG to 2-AG. Once synthesized, 2-AG acts as a retrograde messenger, activating presynaptic cannabinoid receptors (CB1 and CB2) to modulate neurotransmitter release. The signaling is terminated by the enzymatic degradation of 2-AG, primarily by monoacylglycerol lipase (MAGL), into arachidonic acid and glycerol.

2-AG Signaling Pathway Phospholipids Phospholipids DAG DAG Phospholipids->DAG 2-AG 2-AG DAG->2-AG DAGLα DAGLα DAGLα This compound This compound This compound->DAGLα Inhibits CB1/CB2 Receptors CB1/CB2 Receptors 2-AG->CB1/CB2 Receptors Activates Arachidonic Acid + Glycerol Arachidonic Acid + Glycerol 2-AG->Arachidonic Acid + Glycerol MAGL Neurotransmitter Release Modulation Neurotransmitter Release Modulation CB1/CB2 Receptors->Neurotransmitter Release Modulation MAGL MAGL

Caption: Simplified 2-AG signaling pathway showing synthesis, action, and degradation.
Experimental Workflow: Validating this compound Effects

A typical workflow to validate the downstream effects of this compound on 2-AG levels involves in vitro enzyme activity assays followed by in vivo studies in animal models.

Experimental Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation DAGL_Assay Radiometric DAGLα Activity Assay IC50_Determination Determine IC50 of this compound DAGL_Assay->IC50_Determination Selectivity_Screen Selectivity Profiling (MAGL, FAAH, etc.) IC50_Determination->Selectivity_Screen Animal_Model Administer this compound to Animal Model Selectivity_Screen->Animal_Model Tissue_Collection Collect Brain and/or Peripheral Tissues Animal_Model->Tissue_Collection Lipid_Extraction Lipid Extraction Tissue_Collection->Lipid_Extraction LC_MS_Analysis Quantify 2-AG Levels by LC-MS Lipid_Extraction->LC_MS_Analysis

Caption: General experimental workflow for validating this compound's effects on 2-AG.

Key Experimental Protocols

Radiometric Assay for DAGLα Activity

This assay measures the activity of DAGLα by quantifying the release of a radiolabeled fatty acid from a synthetic diacylglycerol substrate.

Materials:

  • Recombinant human DAGLα enzyme

  • [14C]-arachidonic acid labeled 1-stearoyl-2-arachidonoyl-sn-glycerol ([14C]-SAG)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v/v)

  • Scintillation cocktail and counter

Procedure:

  • Enzyme Preparation: Prepare a working solution of recombinant DAGLα in assay buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, the test compound (or DMSO for control), and the DAGLα enzyme solution. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate Reaction: Add the [14C]-SAG substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding an acidic stop solution (e.g., chloroform:methanol, 2:1, v/v).

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using the appropriate solvent system. This will separate the unreacted [14C]-SAG from the product, [14C]-arachidonic acid.

  • Quantification: Visualize the radioactive spots using a phosphorimager or by scraping the corresponding silica sections into scintillation vials. Quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of substrate hydrolyzed to determine the enzyme activity. For inhibitor studies, calculate the percent inhibition relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Effects of this compound on 2-AG Levels

Studies in animal models have demonstrated the in vivo efficacy of this compound in reducing 2-AG levels. For instance, intraperitoneal administration of this compound in mice has been shown to decrease 2-AG levels in the brain.[1] This reduction in the central nervous system's primary endocannabinoid can have significant behavioral and physiological consequences, making this compound a valuable tool for neuropharmacological research.

Off-Target Effects and Selectivity

A critical aspect of any pharmacological inhibitor is its selectivity. This compound has been shown to be selective for DAGLα over the primary 2-AG degrading enzyme, MAGL, and the anandamide-degrading enzyme, fatty acid amide hydrolase (FAAH).[1] This selectivity is crucial for attributing the observed effects specifically to the inhibition of 2-AG synthesis. In contrast, other DAGL inhibitors like DO34 exhibit off-target activity against other serine hydrolases, such as ABHD6.[3] The broader inhibitor, tetrahydrolipstatin (THL), is known to inhibit a wide range of serine hydrolases. Therefore, when designing experiments, the choice of inhibitor should be carefully considered based on the required level of selectivity.

Conclusion

This compound serves as a potent and selective tool for the in vitro and in vivo investigation of 2-AG signaling. Its ability to specifically inhibit the synthesis of 2-AG allows researchers to dissect the downstream consequences of reduced endocannabinoid tone. When compared to other DAGL inhibitors, this compound offers a favorable selectivity profile, though less potent than some alternatives like DO34. The experimental protocols and comparative data presented in this guide are intended to assist researchers in designing and interpreting experiments aimed at validating the downstream effects of modulating 2-AG levels with this compound and other pharmacological tools.

References

Assessing the Specificity of O-7460 in Tissue Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of O-7460, a selective inhibitor of diacylglycerol lipase alpha (DAGLα), with other commercially available alternatives. The specificity of these compounds is critical for accurate interpretation of experimental results and for the development of targeted therapeutics. This document outlines quantitative data on inhibitor performance, detailed experimental protocols for specificity assessment in tissue samples, and visual representations of key biological and experimental pathways.

Introduction to this compound and Diacylglycerol Lipase Alpha (DAGLα)

This compound is a potent and selective inhibitor of diacylglycerol lipase alpha (DAGLα), a serine hydrolase primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. 2-AG is a key signaling molecule that activates cannabinoid receptors CB1 and CB2, playing crucial roles in various physiological processes including neurotransmission, inflammation, and appetite regulation. The specificity of DAGLα inhibitors is paramount to avoid confounding effects from the inhibition of other lipases, such as DAGLβ, monoacylglycerol lipase (MAGL), and fatty acid amide hydrolase (FAAH).

Comparative Analysis of DAGLα Inhibitors

The following table summarizes the inhibitory potency (IC50) of this compound and its alternatives against DAGLα and other relevant enzymes. It is important to note that IC50 values can vary depending on the assay conditions, substrate used, and the source of the enzyme.

CompoundTargetIC50Off-Target(s)IC50 (Off-Target)Reference(s)
This compound DAGLα 0.69 µM MAGL, FAAH, CB1/CB2 receptors> 10 µM[1][2]
DO34DAGLα6 nMDAGLβ3-8 nM[3]
Tetrahydrolipstatin (THL)DAGLα60 nMPancreatic lipases, DAGLβPotent inhibition[4]
RHC-80267DAGLα4 µM (canine platelets)Cholinesterase, COX4 µM (Cholinesterase)[5]
OMDM-188DAGLα/βPotent inhibitorCB1 receptor6 µM (Ki)
KT109DAGLβ42 nMDAGLα, PLA2G7~2.5 µM (DAGLα), 1 µM (PLA2G7)[6]
(R)-KT109DAGLβ0.79 nMDAGLα, ABHD6Potent inhibition, 2.51 nM (ABHD6)[7]
KT172DAGLβ11 nMDAGLα0.14 µM[8]

Signaling Pathway of DAGLα

The following diagram illustrates the central role of DAGLα in the endocannabinoid system. DAGLα hydrolyzes diacylglycerol (DAG) at the postsynaptic membrane to produce 2-AG. 2-AG then acts as a retrograde messenger, traveling back to the presynaptic terminal to activate CB1 receptors, which in turn inhibits neurotransmitter release.

DAGL_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron PLC PLC DAG Diacylglycerol (DAG) PLC->DAG hydrolyzes PIP2 PIP2 PIP2->PLC GPCR activation DAGLa DAGLα DAG->DAGLa substrate Two_AG 2-Arachidonoylglycerol (2-AG) DAGLa->Two_AG produces CB1R CB1 Receptor Two_AG->CB1R binds to Neurotransmitter_Vesicle Neurotransmitter Vesicle CB1R->Neurotransmitter_Vesicle inhibits fusion Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release O7460 This compound O7460->DAGLa inhibits

DAGLα signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Specificity Assessment

To rigorously assess the specificity of this compound and other DAGLα inhibitors in tissue samples, a combination of techniques should be employed.

DAGL Activity Assay in Tissue Homogenates

This protocol measures the enzymatic activity of DAGL in a tissue lysate, allowing for the determination of an inhibitor's IC50 value.

Materials:

  • Tissue of interest (e.g., brain, liver)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Radiolabeled substrate (e.g., 1-oleoyl-[1-14C]-2-arachidonoylglycerol)

  • Inhibitor stock solutions (this compound and alternatives)

  • Scintillation counter and vials

  • Thin-layer chromatography (TLC) equipment

Procedure:

  • Tissue Homogenization: Homogenize fresh or frozen tissue in ice-cold homogenization buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.

  • Inhibitor Incubation: Pre-incubate the tissue homogenate with varying concentrations of the inhibitor (or vehicle control) for a specified time at 37°C.

  • Enzymatic Reaction: Initiate the reaction by adding the radiolabeled substrate. Incubate for a defined period at 37°C.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Extract the lipids.

  • TLC Separation: Separate the lipid extract using TLC to distinguish the substrate from the product (radiolabeled oleic acid).

  • Quantification: Scrape the TLC spots corresponding to the product and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Activity-Based Protein Profiling (ABPP)

ABPP uses chemical probes that covalently bind to the active site of enzymes, allowing for the visualization and quantification of active enzymes in a complex proteome. This method is excellent for assessing inhibitor selectivity across an entire enzyme family.

Materials:

  • Tissue lysates

  • Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)

  • Inhibitor stock solutions

  • SDS-PAGE and Western blotting equipment

  • Fluorescence scanner or mass spectrometer

Procedure:

  • Inhibitor Treatment: Pre-incubate tissue lysates with the inhibitor of interest (or vehicle) for a specific duration.

  • Probe Labeling: Add the activity-based probe to the lysates and incubate to allow for covalent modification of active serine hydrolases.

  • Protein Separation: Separate the labeled proteins by SDS-PAGE.

  • Visualization and Quantification: Visualize the labeled enzymes using a fluorescence scanner. The intensity of the fluorescent band corresponding to DAGLα will decrease in the presence of an effective inhibitor.

  • Selectivity Profiling: Analyze the entire gel for changes in the labeling of other serine hydrolases to assess off-target effects. For more in-depth analysis, labeled proteins can be identified by mass spectrometry.

In Situ Hybridization (ISH) for DAGLα mRNA

ISH allows for the visualization of mRNA expression within the morphological context of the tissue, providing information on which cells are capable of producing the target enzyme.

Materials:

  • Paraffin-embedded or frozen tissue sections

  • Digoxigenin (DIG)-labeled antisense and sense RNA probes for DAGLα

  • Hybridization buffer

  • Anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase)

  • Chromogenic substrate (e.g., NBT/BCIP)

  • Microscope

Procedure:

  • Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.

  • Probe Hybridization: Hybridize the tissue sections with the DIG-labeled antisense probe overnight at an optimized temperature. Use the sense probe as a negative control.

  • Washing: Perform stringent washes to remove unbound probe.

  • Immunodetection: Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase.

  • Color Development: Add the chromogenic substrate to visualize the location of the mRNA.

  • Imaging: Mount the slides and visualize the staining pattern under a microscope.

Experimental Workflow for Assessing Inhibitor Specificity

The following diagram outlines a logical workflow for a comprehensive assessment of a novel DAGLα inhibitor's specificity in tissue samples.

Inhibitor_Specificity_Workflow start Start: Novel DAGLα Inhibitor activity_assay In Vitro Activity Assay (Tissue Homogenate) start->activity_assay ic50 Determine IC50 for DAGLα activity_assay->ic50 abpp Activity-Based Protein Profiling (ABPP) ic50->abpp selectivity Assess Selectivity vs. Other Serine Hydrolases abpp->selectivity ish In Situ Hybridization (ISH) for DAGLα mRNA selectivity->ish localization Confirm Cellular Localization of DAGLα Expression ish->localization in_vivo In Vivo Studies in Animal Models localization->in_vivo conclusion Conclusion: Comprehensive Specificity Profile in_vivo->conclusion

Workflow for assessing DAGLα inhibitor specificity.

Conclusion

The assessment of this compound's specificity in tissue samples requires a multi-faceted approach. While this compound demonstrates good selectivity for DAGLα over some other key enzymes in the endocannabinoid system, a thorough evaluation using a combination of activity assays, activity-based protein profiling, and in situ hybridization is recommended for any new experimental context. This comparative guide provides the necessary data and protocols to aid researchers in making informed decisions about the selection and application of DAGLα inhibitors for their studies. The use of appropriate controls and a clear understanding of the potential off-target effects of each compound are crucial for the generation of reliable and reproducible data.

References

O-7460: A Comparative Analysis of its Selectivity Against Monoacylglycerol Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of O-7460's selectivity for monoacylglycerol lipase (MAGL) against other well-established MAGL inhibitors. The information presented is intended to assist researchers in selecting the appropriate chemical tools for studying the endocannabinoid system and related signaling pathways.

Introduction to this compound and Monoacylglycerol Lipase (MAGL)

This compound is recognized primarily as a potent and selective inhibitor of diacylglycerol lipase alpha (DAGLα), the key enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). Conversely, monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of 2-AG, terminating its signaling. The selectivity of a compound against MAGL is a critical parameter for researchers studying the specific roles of 2-AG synthesis versus its breakdown. This guide focuses on the inhibitory activity of this compound against MAGL in comparison to selective MAGL inhibitors.

Comparative Selectivity Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable MAGL inhibitors against MAGL and other key serine hydrolases involved in endocannabinoid metabolism, such as fatty acid amide hydrolase (FAAH), α/β-hydrolase domain 6 (ABHD6), and α/β-hydrolase domain 12 (ABHD12). This data highlights the selectivity profile of each compound.

CompoundMAGL IC50FAAH IC50ABHD6 IC50ABHD12 IC50Primary Target
This compound > 10,000 nM> 10,000 nMNot ReportedNot ReportedDAGLα
JZL184 ~8 nM~4,000 nMWeakly activeNot ReportedMAGL
MJN110 ~2.1 - 9.1 nM[1]Highly Selective~10-fold selective vs MAGL[1]Not ReportedMAGL
KML29 5.9 nM (human)[2]> 50,000 nM>100-fold selective vs MAGL[3]Not ReportedMAGL

Key Observations:

  • This compound demonstrates negligible inhibitory activity against MAGL and FAAH, with IC50 values exceeding 10 µM. This confirms its high selectivity for its primary target, DAGLα, and its suitability as a negative control in studies focused on MAGL inhibition.

  • JZL184 is a potent MAGL inhibitor with a high degree of selectivity over FAAH. However, it has been reported to exhibit some off-target activity against FAAH at higher concentrations[3].

  • MJN110 is another potent and selective MAGL inhibitor, reportedly more potent than JZL184, with good selectivity over ABHD6[1].

  • KML29 stands out as a highly potent and exceptionally selective irreversible inhibitor of MAGL, showing no detectable activity against FAAH[2].

MAGL Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of MAGL in the endocannabinoid signaling pathway and the mechanism of action of MAGL inhibitors.

MAGL_Signaling_Pathway cluster_synthesis 2-AG Synthesis cluster_degradation 2-AG Degradation cluster_signaling Cannabinoid Receptor Signaling DAG Diacylglycerol (DAG) DAGLa DAGLα DAG->DAGLa TwoAG 2-Arachidonoylglycerol (2-AG) DAGLa->TwoAG Produces O7460 This compound O7460->DAGLa Inhibits MAGL MAGL TwoAG->MAGL CB1 CB1 Receptor TwoAG->CB1 Activates CB2 CB2 Receptor TwoAG->CB2 Activates AA Arachidonic Acid (AA) MAGL->AA Hydrolyzes to Glycerol Glycerol MAGL->Glycerol MAGLi MAGL Inhibitors (JZL184, MJN110, KML29) MAGLi->MAGL Inhibit PGs Prostaglandins AA->PGs Leads to Signaling Downstream Signaling CB1->Signaling CB2->Signaling

MAGL Signaling Pathway and Inhibition.

Experimental Protocols

The determination of inhibitor potency (IC50) is crucial for comparing the selectivity of compounds like this compound. Below are generalized protocols for assays commonly used to measure the activity of MAGL and other serine hydrolases.

MAGL Inhibition Assay (Colorimetric)

This assay utilizes a colorimetric substrate, such as 4-nitrophenyl acetate (4-NPA), which is hydrolyzed by MAGL to produce the yellow-colored product 4-nitrophenol, detectable by spectrophotometry.

Workflow:

MAGL Colorimetric Assay Workflow.

Detailed Steps:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), a stock solution of the MAGL enzyme, serial dilutions of the test inhibitor (e.g., this compound, JZL184) in the assay buffer, and a stock solution of 4-NPA in a suitable solvent (e.g., ethanol).

  • Plate Setup: In a 96-well plate, add the assay buffer, enzyme, and inhibitor solutions to the respective wells. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the 4-NPA substrate to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance of the wells at 405 nm using a microplate reader. Kinetic readings over time are recommended.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

FAAH Inhibition Assay (Fluorometric)

This assay typically employs a fluorogenic substrate, such as arachidonoyl-7-amino, 4-methylcoumarin amide (AAMCA), which is hydrolyzed by FAAH to release a highly fluorescent product.

Detailed Steps:

  • Reagent Preparation: Prepare FAAH assay buffer, recombinant FAAH enzyme, serial dilutions of the test inhibitor, and a solution of the fluorogenic substrate.

  • Plate Setup: In a black, clear-bottom 96-well plate, add the assay buffer, FAAH enzyme, and inhibitor dilutions.

  • Pre-incubation: Incubate the plate to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the reaction.

  • Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the reaction rates and percent inhibition to determine the IC50 value as described for the MAGL assay.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful method to assess the potency and selectivity of inhibitors in a complex biological sample (e.g., cell lysate, tissue homogenate).

Workflow:

Activity-Based Protein Profiling Workflow.

Detailed Steps:

  • Proteome Preparation: Prepare a lysate from cells or tissues of interest.

  • Inhibitor Incubation: Treat aliquots of the proteome with varying concentrations of the test inhibitor.

  • Probe Labeling: Add a broad-spectrum, fluorescently tagged activity-based probe that covalently binds to the active site of serine hydrolases.

  • SDS-PAGE: Separate the proteins in the labeled proteome by SDS-PAGE.

  • Visualization and Quantification: Visualize the fluorescently labeled enzymes using a gel scanner. The intensity of the band corresponding to a specific enzyme (e.g., MAGL) will decrease with increasing concentrations of an effective inhibitor.

  • Data Analysis: Quantify the band intensities to determine the IC50 value of the inhibitor for each enzyme detected.

Conclusion

The data presented in this guide clearly demonstrates that this compound is not an inhibitor of monoacylglycerol lipase. Its high IC50 value against MAGL, in stark contrast to potent and selective MAGL inhibitors like JZL184, MJN110, and KML29, underscores its utility as a specific tool for studying the biosynthesis of 2-AG via DAGLα without confounding effects from MAGL inhibition. Researchers aiming to investigate the consequences of MAGL inhibition should consider using established inhibitors such as JZL184, MJN110, or the highly selective KML29, depending on the specific requirements of their experimental design. The provided experimental protocols offer a foundation for validating the activity and selectivity of these and other compounds in various biological systems.

References

Safety Operating Guide

Navigating the Disposal of O-7460: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

O-7460 is identified as a selective inhibitor of 2-arachidonoyl glycerol (2-AG) biosynthesis and is typically supplied as a solution in methyl acetate.[1] Given its classification as a fluorophosphonate and its flammable solvent base, it is imperative to handle its disposal with stringent safety measures.

Inferred Chemical and Safety Data

To ensure safe handling and disposal, the following table summarizes the likely properties and necessary precautions for this compound, based on its chemical class and solvent.

PropertyInferred InformationPrimary Safety Concern
Chemical Class FluorophosphonatePotential neurotoxin; handle with extreme caution.
Solvent Methyl AcetateFlammable liquid and vapor.
Physical State Liquid solutionRisk of splash, inhalation of vapors, and skin contact.
Primary Hazards Toxic, FlammableHealth risks upon exposure and fire hazard.
Personal ProtectiveEquipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. Work should be conducted in a chemical fume hood to avoid vapor inhalation.Prevention of skin, eye, and respiratory exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[2] The following procedure is a general guideline and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) department.

  • Consult Institutional Guidelines: Before beginning any disposal process, consult your organization's EHS guidelines for chemical waste management.

  • Wear Appropriate PPE: At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be performed inside a certified chemical fume hood.

  • Waste Collection:

    • Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated hazardous waste container.

    • The container must be made of a material compatible with methyl acetate and other potential components of the waste. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound in Methyl Acetate" and the associated hazards (e.g., "Toxic," "Flammable").

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill using a chemical absorbent material suitable for flammable liquids (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the absorbent material and contaminated items in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Storage of Waste:

    • Keep the hazardous waste container tightly sealed when not in use.

    • Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

    • Do not dispose of this compound down the drain or in regular trash.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in Designated Container fume_hood->collect_waste spill_check Spill Occurred? collect_waste->spill_check manage_spill Manage Spill with Appropriate Absorbent spill_check->manage_spill Yes label_container Label Container: 'Hazardous Waste' 'this compound in Methyl Acetate' 'Toxic', 'Flammable' spill_check->label_container No manage_spill->collect_waste store_waste Store Container Securely label_container->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.

References

Personal protective equipment for handling O-7460

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of O-7460 (CAS: 1572051-31-0), a selective inhibitor of diacylglycerol lipase alpha (DAGLα). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. This compound is formally known as 2-[(fluoromethylphosphinyl)oxy]-1-[(1-methylethoxy)methyl]ethyl ester, 9Z-octadecenoic acid. It is often supplied as a solution in methyl acetate.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Glove material should be selected based on the solvent if this compound is in solution.
Skin and Body Protection Laboratory coat. For larger quantities or significant splash risk, chemical-resistant apron or coveralls are recommended.
Respiratory Protection Not typically required if handled in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if aerosols may be generated.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Proper handling and storage are essential to maintain the stability of this compound and prevent accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Keep containers tightly closed when not in use.

  • Use non-sparking tools and explosion-proof equipment if handling large quantities, especially if in a flammable solvent.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is typically -20°C.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is mandatory for a safe laboratory environment.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials, such as sawdust.

  • Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Disposal:

  • Dispose of unused this compound and any contaminated materials as hazardous waste.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

  • Do not dispose of down the drain or in regular trash.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for preparing a stock solution of this compound for an in vitro experiment, emphasizing safety checkpoints.

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling and Dilution cluster_storage Final Storage cluster_cleanup Waste and Cleanup A Retrieve this compound from -20°C storage B Equilibrate to room temperature A->B C Work in a certified chemical fume hood B->C D Calculate required volume for desired stock concentration C->D E Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat D->E F Add appropriate solvent (e.g., DMSO) to vial E->F G Vortex to ensure complete dissolution F->G H Aliquot into smaller, labeled working vials G->H I Store aliquots at -20°C or -80°C H->I K Dispose of contaminated tips and tubes as hazardous waste H->K J Update chemical inventory I->J L Clean work area K->L

Workflow for preparing this compound stock solution.

Personal Protective Equipment Selection Logic

The selection of appropriate PPE is based on a risk assessment of the planned experimental procedures. The following diagram outlines the decision-making process.

ppe_selection start Start: Handling this compound q_splash Potential for splash or aerosol generation? start->q_splash ppe_basic Required PPE: - Safety Glasses - Lab Coat - Nitrile Gloves q_splash->ppe_basic No ppe_enhanced Enhanced PPE: - Chemical Goggles - Face Shield - Chemical-resistant Apron q_splash->ppe_enhanced Yes q_ventilation Working in a well-ventilated area or fume hood? ppe_basic->q_ventilation ppe_enhanced->q_ventilation resp_no No additional respiratory protection needed q_ventilation->resp_no Yes resp_yes Use NIOSH-approved respirator q_ventilation->resp_yes No end Proceed with experiment resp_no->end resp_yes->end

Decision diagram for selecting appropriate PPE.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.